Product packaging for OUL35(Cat. No.:CAS No. 6336-34-1)

OUL35

Cat. No.: B1677814
CAS No.: 6336-34-1
M. Wt: 256.26 g/mol
InChI Key: XZRCQWLPMXFGHE-UHFFFAOYSA-N
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Description

OUL35 is an inhibitor of poly(ADP-ribose) polymerase 10 (PARP10;  IC50 = 329 nM). It is selective for PARP10 over a panel of 15 PARP enzymes, including PARP4, PARP14, and PARP16 (IC50s = 22.6, 23.4, and 4.17 μM, respectively). This compound (10 μM) reverses inhibition of HeLa cell proliferation induced by PARP10 overexpression. It sensitizes HeLa cells to hydroxyurea, increasing hydroxyurea-induced inhibition of cell proliferation when used at a concentration of 5 μM.>This compound, also known as NSC39047, is a small-molecule ARTD10 inhibitor. This compound has been shown to rescue cells from ARTD10-induced cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O3 B1677814 OUL35 CAS No. 6336-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-carbamoylphenoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRCQWLPMXFGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284793
Record name 4,4'-oxydibenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-34-1
Record name MLS000736992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-oxydibenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Carbamoylphenoxy)benzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 4-(4-Carbamoylphenoxy)benzamide, a molecule of interest in the field of drug discovery. The information is tailored for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

4-(4-Carbamoylphenoxy)benzamide is a diaryl ether derivative with the molecular formula C14H12N2O3. Its structure is characterized by two benzamide moieties linked by an ether bond.

IdentifierValueSource
Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS Number 190791-73-6
Physicochemical Properties

The following table summarizes key physicochemical properties of 4-(4-Carbamoylphenoxy)benzamide. It is important to note that while some data is experimentally derived, other parameters are based on computational predictions.

PropertyValueTypeSource
Melting Point 288-290 °CExperimental
LogP 1.83Predicted
pKa (most acidic) 12.89Predicted
pKa (most basic) -1.7Predicted
Solubility 0.12 g/LPredicted

Experimental Protocols

Synthesis of 4-(4-Carbamoylphenoxy)benzamide

A common synthetic route to 4-(4-Carbamoylphenoxy)benzamide involves the Ullmann condensation reaction. The following protocol is based on methodologies described in the scientific literature.

Materials:

  • 4-Hydroxybenzamide

  • 4-Fluorobenzamide

  • Potassium carbonate (K2CO3)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • A mixture of 4-hydroxybenzamide (10.0 g, 72.9 mmol), 4-fluorobenzamide (11.1 g, 79.9 mmol), and potassium carbonate (20.1 g, 145.8 mmol) in dimethyl sulfoxide (100 ml) is stirred at 140° C. for 24 hours.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is poured into ice-water (1 L).

  • The resulting precipitate is collected by filtration.

  • The collected solid is washed with water.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 4-(4-carbamoylphenoxy)benzamide.

Synthesis_Workflow reagents 4-Hydroxybenzamide + 4-Fluorobenzamide + K2CO3 + DMSO reaction Stir at 140°C for 24 hours reagents->reaction quench Cool and pour into ice-water reaction->quench filtration Filter to collect precipitate quench->filtration wash Wash solid with water filtration->wash purification Recrystallize wash->purification product 4-(4-Carbamoylphenoxy)benzamide purification->product

Diagram of the synthesis workflow for 4-(4-Carbamoylphenoxy)benzamide.

Biological Activity

4-(4-Carbamoylphenoxy)benzamide has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are crucial for cellular processes such as DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

In Vitro Activity

The inhibitory activity of 4-(4-Carbamoylphenoxy)benzamide against PARP has been quantified, with a reported IC50 value provided in the table below.

TargetIC50 (nM)Assay TypeSource
PARP4.8Enzyme Inhibition Assay
Mechanism of Action: PARP Inhibition

The primary mechanism of action for 4-(4-Carbamoylphenoxy)benzamide is the inhibition of PARP. In the context of cancer cells with defective homologous recombination (HR) DNA repair pathways (e.g., BRCA-mutated cancers), PARP inhibition leads to the accumulation of single-strand DNA breaks. These unresolved breaks result in double-strand breaks during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a process known as synthetic lethality.

PARP_Inhibition_Pathway cluster_cell Cellular Processes DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication SSBR Single-Strand Break Repair (SSBR) PARP->SSBR facilitates DSB Double-Strand Break Replication->DSB leads to HR_repair Homologous Recombination (HR) Repair DSB->HR_repair Cell_Death Cell Death (Apoptosis) HR_repair->Cell_Death (if deficient) Compound 4-(4-Carbamoylphenoxy)benzamide Compound->PARP inhibits

An In-Depth Technical Guide to the Synthesis of 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthesis pathways for 4-(4-carbamoylphenoxy)benzamide, a key intermediate in various chemical and pharmaceutical applications. The document outlines two principal synthetic routes, commencing with the formation of a diaryl ether linkage, followed by the concurrent or sequential formation of the terminal amide functionalities. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid researchers in the successful laboratory-scale preparation of this compound.

Introduction

4-(4-Carbamoylphenoxy)benzamide is a molecule of interest in medicinal chemistry and materials science. Its rigid, extended structure and the presence of two primary amide groups make it a versatile building block for the synthesis of more complex molecules, including polymers and pharmacologically active agents. The efficient and scalable synthesis of this compound is therefore of significant importance. This guide details the most plausible and chemically sound pathways for its preparation.

Proposed Synthesis Pathways

The synthesis of 4-(4-carbamoylphenoxy)benzamide can be logically approached in two main stages:

  • Formation of the Diaryl Ether Core: The central structural feature is the diaryl ether linkage. This can be effectively constructed via a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis.

  • Formation of the Primary Amide Groups: Following the establishment of the diaryl ether backbone, the terminal functional groups (a nitrile and a carboxylic acid in the most likely intermediate) are converted to the desired primary amides.

Two primary pathways are presented, differing in the order of the amide formation steps.

Pathway A: Simultaneous Amide Formation

This pathway focuses on the one-pot conversion of an intermediate containing both a nitrile and a carboxylic acid group into the final product.

Pathway B: Sequential Amide Formation

This alternative route involves the selective conversion of one functional group to an amide, followed by the conversion of the second functional group.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and analogous reactions found in the literature.

Synthesis of the Key Intermediate: 4-(4-Cyanophenoxy)benzoic Acid

This crucial intermediate is synthesized via a Williamson ether synthesis.

Reaction:

Experimental Protocol:

  • To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(4-cyanophenoxy)benzoic acid.

Quantitative Data for Intermediate Synthesis (Analogous Reactions)

ParameterValueReference
Yield 70-95%General yields for Williamson ether synthesis involving phenols.
Purity >95% (after recrystallization)Typical purity achieved for similar compounds.
Melting Point Varies based on purity-
Pathway A: Simultaneous Conversion of Cyano and Carboxylic Acid Groups to Amides

Reaction:

Experimental Protocol (Proposed):

This one-pot conversion is a challenging transformation. A possible approach involves the use of a dehydrating agent that can facilitate both the conversion of the carboxylic acid to a primary amide and the hydrolysis of the nitrile.

  • To a solution of 4-(4-cyanophenoxy)benzoic acid (1.0 eq) in a high-boiling polar solvent (e.g., sulfolane), add a dehydrating agent such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and an amine salt.

  • Add a source of ammonia, such as ammonium carbonate or urea.

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and monitor by TLC or HPLC.

  • Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization.

Pathway B: Sequential Amide Formation

This pathway offers better control over the reaction and may lead to higher purity of the final product.

Reaction:

Experimental Protocol:

  • Acid Chloride Formation: To a suspension of 4-(4-cyanophenoxy)benzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add thionyl chloride (SOCl₂, 1.5 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude 4-(4-cyanophenoxy)benzoyl chloride in a dry, inert solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Stir the reaction for 1-2 hours at room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-cyanophenoxy)benzamide.

Reaction:

Experimental Protocol (Acid- or Base-Catalyzed Hydrolysis):

  • Suspend 4-(4-cyanophenoxy)benzamide (1.0 eq) in a mixture of a suitable alcohol (e.g., ethanol) and water.

  • For acid catalysis: Add a strong acid such as concentrated sulfuric acid or hydrochloric acid.

  • For base catalysis: Add a strong base such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • For acid catalysis: Neutralize the reaction mixture with a base to precipitate the product.

  • For base catalysis: Acidify the reaction mixture with a dilute acid to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain pure 4-(4-carbamoylphenoxy)benzamide.

Quantitative Data for Amide Formation (Analogous Reactions)

ParameterStep B1: Carboxylic Acid to AmideStep B2: Nitrile to Amide
Yield 80-95%70-90%
Purity >95%>95% (after recrystallization)
Melting Point VariesVaries

Visualizing the Synthesis Pathways

The following diagrams illustrate the proposed synthetic routes.

Synthesis_Pathway_A start 4-Hydroxybenzoic Acid + 4-Fluorobenzonitrile intermediate 4-(4-Cyanophenoxy)benzoic Acid start->intermediate Williamson Ether Synthesis (K2CO3, DMF, 80-120°C) product 4-(4-Carbamoylphenoxy)benzamide intermediate->product Simultaneous Amidation (PPA, NH4CO3, 150-200°C)

Caption: Pathway A: Simultaneous Amide Formation.

Synthesis_Pathway_B start 4-Hydroxybenzoic Acid + 4-Fluorobenzonitrile intermediate1 4-(4-Cyanophenoxy)benzoic Acid start->intermediate1 Williamson Ether Synthesis (K2CO3, DMF, 80-120°C) intermediate2 4-(4-Cyanophenoxy)benzamide intermediate1->intermediate2 1. SOCl2 2. NH3 product 4-(4-Carbamoylphenoxy)benzamide intermediate2->product H2SO4, H2O, Reflux

Caption: Pathway B: Sequential Amide Formation.

Conclusion

The synthesis of 4-(4-carbamoylphenoxy)benzamide can be reliably achieved through a multi-step sequence involving the formation of a diaryl ether intermediate followed by the formation of the two primary amide groups. While a one-pot conversion of the key dinitrile or diacid intermediate is conceptually possible, a sequential approach offers greater control and is likely to provide higher yields and purity. The experimental protocols provided in this guide, based on well-established organic chemistry principles and analogous reactions, offer a solid foundation for the successful synthesis of this valuable compound in a laboratory setting. Researchers should optimize the reaction conditions for each step to suit their specific laboratory capabilities and desired scale.

A Technical Guide to the Predicted Spectroscopic Data of 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum of 4-(4-Carbamoylphenoxy)benzamide is predicted to show distinct signals for the aromatic protons on the two benzene rings and the protons of the two amide groups. The chemical shifts are influenced by the electron-donating ether linkage and the electron-withdrawing carbamoyl and benzamide groups. The spectrum is anticipated to be complex in the aromatic region due to the coupling of adjacent protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Amide Protons (-CONH₂)7.5 - 8.5Broad Singlet4H
Aromatic Protons (ortho to -O-)7.0 - 7.2Doublet2H
Aromatic Protons (meta to -O-)7.8 - 8.0Doublet2H
Aromatic Protons (ortho to -C=O)7.9 - 8.1Doublet2H
Aromatic Protons (meta to -C=O)7.1 - 7.3Doublet2H
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbons of the amide groups, the aromatic carbons, including those directly attached to the ether oxygen and the carbonyl groups, and the other aromatic carbons.

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl Carbons (-C=O)165 - 170
Aromatic Carbon (C-O, Ring A)155 - 160
Aromatic Carbon (C-CONH₂, Ring A)128 - 132
Aromatic Carbons (CH, Ring A)118 - 122, 130 - 134
Aromatic Carbon (C-O, Ring B)158 - 162
Aromatic Carbon (C-CONH₂, Ring B)132 - 136
Aromatic Carbons (CH, Ring B)115 - 120, 125 - 130
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 4-(4-Carbamoylphenoxy)benzamide is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the N-H bonds of the amide, the C=O double bonds of the amide, the C-O-C ether linkage, and the aromatic rings.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (Amide)3100 - 3500Stretch (likely two bands for primary amide)
C-H (Aromatic)3000 - 3100Stretch
C=O (Amide I)1640 - 1680Stretch
N-H (Amide II)1550 - 1640Bend
C=C (Aromatic)1450 - 1600Stretch
C-O-C (Ether)1200 - 1270Asymmetric Stretch
C-N (Amide)1180 - 1300Stretch
C-H (Aromatic)690 - 900Out-of-plane Bend
Predicted Mass Spectrometry (MS) Data

For the mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage at the ether linkage and loss of the amide groups.

m/z ValuePredicted Identity
256[M]⁺ (Molecular Ion)
239[M - NH₃]⁺
212[M - CONH₂]⁺
135[H₂NCOC₆H₄O]⁺
121[H₂NCOC₆H₅]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a solid organic compound like 4-(4-Carbamoylphenoxy)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.[1]

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

  • Shimming : Place the NMR tube in the spectrometer's probe. Perform shimming to optimize the homogeneity of the magnetic field.

  • Data Acquisition : Acquire the ¹H NMR spectrum. A sufficient number of scans should be taken to obtain a good signal-to-noise ratio. Following this, acquire the ¹³C NMR spectrum, which will likely require a greater number of scans due to the lower natural abundance of ¹³C.[1]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest method for solid samples.[2]

  • Background Scan : With the ATR accessory clean and empty, perform a background scan to record the spectrum of the ambient environment (e.g., CO₂ and water vapor). This will be subtracted from the sample spectrum.[3]

  • Sample Scan : Place the sample on the ATR crystal and collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[3]

Mass Spectrometry (MS)
  • Sample Introduction : The method of sample introduction depends on the ionization technique. For a solid sample, it can be introduced directly via a solids probe or dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[4][5][6]

  • Ionization : The sample molecules are ionized. In Electron Ionization (EI), the sample is bombarded with high-energy electrons, often leading to fragmentation.[5] For softer ionization that is less likely to cause fragmentation and more likely to show the molecular ion, techniques like ESI or Chemical Ionization (CI) can be used.[4][7]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[5][6]

  • Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[5][6] The most intense peak in the spectrum is designated as the base peak with 100% relative abundance.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound such as 4-(4-Carbamoylphenoxy)benzamide.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis & Purification of 4-(4-Carbamoylphenoxy)benzamide nmr_prep Sample Prep (Dissolve in Deuterated Solvent) synthesis->nmr_prep ir_prep Sample Prep (ATR or KBr Pellet) synthesis->ir_prep ms_prep Sample Introduction (Direct Probe or LC/GC) synthesis->ms_prep nmr_acq Data Acquisition (1H, 13C, 2D) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Integration) nmr_acq->nmr_proc interpretation Combined Spectral Analysis nmr_proc->interpretation ir_acq Data Acquisition (Background & Sample Scan) ir_prep->ir_acq ir_proc Data Processing (Background Subtraction) ir_acq->ir_proc ir_proc->interpretation ms_acq Data Acquisition (Ionization & Mass Analysis) ms_prep->ms_acq ms_proc Data Processing (Spectrum Generation) ms_acq->ms_proc ms_proc->interpretation confirmation Structure Elucidation & Confirmation interpretation->confirmation

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel compound 4-(4-Carbamoylphenoxy)benzamide. Due to the limited availability of public data on this specific molecule, this document outlines standardized experimental protocols and data presentation formats to enable researchers to generate and report critical physicochemical data. The methodologies described are based on established principles in pharmaceutical sciences for the characterization of new chemical entities. This guide is intended to be a practical resource for scientists in drug discovery and development to assess the viability of 4-(4-Carbamoylphenoxy)benzamide for further investigation.

Introduction

4-(4-Carbamoylphenoxy)benzamide is a molecule of interest with potential applications in pharmaceutical development. Its structure, featuring two benzamide moieties linked by a phenoxy bridge, suggests specific physicochemical properties that require thorough investigation. Solubility and stability are fundamental parameters that critically influence a drug candidate's bioavailability, manufacturability, and shelf-life. This guide provides the necessary protocols and tools to systematically characterize these properties.

Physicochemical Properties (Predicted)

The chemical structure of 4-(4-Carbamoylphenoxy)benzamide, with its amide and ether functional groups, suggests it is a relatively polar molecule with the potential for hydrogen bonding. These features will govern its solubility in various solvents and its susceptibility to degradation under different environmental conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its absorption and formulation. The following table should be used to record experimentally determined solubility data in a variety of solvents relevant to pharmaceutical development.

Table 1: Equilibrium Solubility of 4-(4-Carbamoylphenoxy)benzamide

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Method of Analysis
Water25HPLC-UV
Phosphate Buffered Saline (pH 7.4)25HPLC-UV
0.1 N HCl (pH 1.2)25HPLC-UV
Acetate Buffer (pH 4.5)25HPLC-UV
Methanol25HPLC-UV
Ethanol25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Polyethylene Glycol 400 (PEG 400)25HPLC-UV
Propylene Glycol25HPLC-UV

Stability Profile

Understanding the stability of 4-(4-Carbamoylphenoxy)benzamide is crucial for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products.

Table 2: Stability of 4-(4-Carbamoylphenoxy)benzamide under Stress Conditions

Stress ConditionIncubation Time (days)Assay (%) of InitialDegradation Products ObservedRemarks
Acidic (0.1 N HCl) 0100-
1
3
7
Basic (0.1 N NaOH) 0100-
1
3
7
Oxidative (3% H₂O₂) 0100-
1
3
7
Thermal (60°C) 0100-
1
3
7
Photolytic (ICH Q1B) 0100-
1
3
7

Experimental Protocols

Equilibrium Solubility Determination

This protocol describes the shake-flask method, a common technique for determining equilibrium solubility.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 4-(4-Carbamoylphenoxy)benzamide B Add to vials with different solvents A->B C Incubate at constant temperature with agitation (e.g., 24-48h) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze by HPLC-UV F->G H Quantify against a standard curve G->H

Caption: Workflow for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of 4-(4-Carbamoylphenoxy)benzamide to vials containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sample Collection: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Analysis: Carefully collect an aliquot of the supernatant and dilute it with the appropriate mobile phase. Analyze the diluted sample by a validated HPLC-UV method.

  • Quantification: Determine the concentration of the dissolved compound by comparing the peak area to a standard curve prepared with known concentrations of 4-(4-Carbamoylphenoxy)benzamide.

Stability Assessment under Stress Conditions

This protocol outlines a forced degradation study to identify potential degradation pathways and the intrinsic stability of the molecule.

Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points A Prepare stock solution of 4-(4-Carbamoylphenoxy)benzamide B Aliquot into separate containers for each stress condition A->B C Acidic (e.g., 0.1 N HCl) B->C D Basic (e.g., 0.1 N NaOH) B->D E Oxidative (e.g., 3% H2O2) B->E F Thermal (e.g., 60°C) B->F G Photolytic (ICH Q1B) B->G H Withdraw samples at t=0, 1, 3, 7 days C->H D->H E->H F->H G->H I Neutralize acidic/basic samples H->I J Analyze by HPLC-UV I->J K Determine % remaining and identify degradation products J->K

Caption: Workflow for forced degradation stability study.

Methodology:

  • Sample Preparation: Prepare a stock solution of 4-(4-Carbamoylphenoxy)benzamide in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl.

    • Basic: Dilute the stock solution with 0.1 N NaOH.

    • Oxidative: Dilute the stock solution with a solution of 3% hydrogen peroxide.

    • Thermal: Store a solution of the compound at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Time Points: Store the stressed samples under the specified conditions and withdraw aliquots at predetermined time points (e.g., 0, 1, 3, and 7 days).

  • Sample Processing: For acidic and basic samples, neutralize them before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point. Characterize any significant degradation products using techniques such as mass spectrometry (MS).

Potential Degradation Pathway

Based on the chemical structure, a potential degradation pathway for 4-(4-Carbamoylphenoxy)benzamide is the hydrolysis of the amide bonds under acidic or basic conditions.

Potential Amide Hydrolysis Pathway

G A 4-(4-Carbamoylphenoxy)benzamide B Hydrolysis (Acid or Base) A->B C 4-(4-Carboxyphenoxy)benzoic acid B->C D Ammonia B->D

Caption: Potential hydrolysis of 4-(4-Carbamoylphenoxy)benzamide.

Conclusion

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of 4-(4-Carbamoylphenoxy)benzamide. The presented protocols and data management tools are designed to ensure the generation of high-quality, reproducible data that is essential for informed decision-making in the drug development process. By following these standardized procedures, researchers can effectively characterize this novel compound and assess its potential as a viable drug candidate.

An In-Depth Technical Guide on 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

An initial comprehensive search for "4-(4-Carbamoylphenoxy)benzamide" in scientific literature and chemical databases has revealed that this specific compound is not a well-documented substance with a significant history of discovery, synthesis, or biological investigation.

The search did not yield specific data regarding its synthesis, experimental protocols, quantitative biological data, or associated signaling pathways. The results obtained were for broader classes of benzamide-containing compounds, which, while structurally related, do not refer to the specific molecule of interest. For instance, various substituted benzamides have been explored for applications ranging from pesticides and anti-inflammatory agents to metabolites of other active compounds. However, none of these publications focus on the discovery or detailed history of 4-(4-Carbamoylphenoxy)benzamide itself.

Due to the absence of foundational information in the public domain, it is not possible to construct the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways.

Further investigation would require access to proprietary research databases or internal documentation from chemical development companies, which are beyond the scope of publicly available information. Should a more common name, a CAS number, or a specific context (e.g., patent number, research group) for this compound be available, a more targeted and potentially successful search could be conducted.

Potential Biological Targets of 4-(4-Carbamoylphenoxy)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific biological targets or pharmacological data for the compound 4-(4-Carbamoylphenoxy)benzamide. This guide, therefore, provides an in-depth overview of the potential biological targets of the broader class of phenoxy benzamide and benzamide derivatives. The information presented here is based on structurally related compounds and is intended to serve as a resource for researchers and drug development professionals investigating this chemical scaffold. It is plausible that 4-(4-Carbamoylphenoxy)benzamide may share some of the biological activities of the compounds discussed herein.

Introduction

The benzamide moiety is a prevalent scaffold in medicinal chemistry, known to interact with a diverse range of biological targets. The inclusion of a phenoxy group can further modulate the pharmacological properties of these molecules, influencing their binding affinity, selectivity, and pharmacokinetic profiles. This technical guide summarizes the key biological targets identified for various phenoxy benzamide and benzamide derivatives, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Potential Biological Targets and Mechanisms of Action

Based on studies of structurally related compounds, several enzyme families and receptor systems emerge as potential targets for 4-(4-Carbamoylphenoxy)benzamide.

Carbonic Anhydrases (CAs)

Benzamide derivatives, particularly those bearing a sulfonamide group, are well-established inhibitors of carbonic anhydrases. These zinc-containing metalloenzymes play a crucial role in pH regulation, carbon dioxide and bicarbonate transport, and various physiological and pathological processes.

  • Mechanism of Action: Inhibition of CAs by sulfonamide-containing benzamides typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This interaction blocks the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.

  • Therapeutic Relevance: CA inhibitors are used in the treatment of glaucoma, epilepsy, and altitude sickness. Inhibition of specific CA isoforms is also being explored for cancer therapy.

Poly(ADP-ribose) Polymerases (PARPs)

Benzamide itself is a known inhibitor of PARP enzymes. PARPs are involved in DNA repair, genomic stability, and programmed cell death.

  • Mechanism of Action: Benzamide acts as a competitive inhibitor of PARP by binding to the nicotinamide-binding site of the enzyme, thus preventing the synthesis of poly(ADP-ribose) chains, a critical step in DNA damage repair.

  • Therapeutic Relevance: PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Acetylcholinesterase (AChE)

Certain benzamide derivatives have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

  • Mechanism of Action: These inhibitors typically bind to the active site of AChE, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.

  • Therapeutic Relevance: AChE inhibitors are the primary treatment for the symptomatic management of Alzheimer's disease.

SARS-CoV Papain-like Protease (PLpro)

Recent research has identified benzamide derivatives as inhibitors of the papain-like protease of SARS-CoV, an essential enzyme for viral replication.

  • Mechanism of Action: These compounds act as non-covalent inhibitors, binding to the active site of the protease and blocking its ability to cleave the viral polyprotein.

  • Therapeutic Relevance: Inhibition of PLpro is a promising strategy for the development of antiviral therapies against coronaviruses.

Quantitative Data for Structurally Related Compounds

The following tables summarize the quantitative data for various benzamide derivatives from the literature. This data can provide a reference for the potential potency of 4-(4-Carbamoylphenoxy)benzamide if it interacts with these targets.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzamide-4-Sulfonamides [1]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)
4a 33410.55.86.3
4b 1568.94.25.1
4c 78.25.32.13.4

Table 2: Inhibition of Acetylcholinesterase (AChE) by Benzamide Derivatives [2]

CompoundAChE (Ki, nM)
3a 29.70 ± 3.18
3f 8.91 ± 1.65
3g 22.14 ± 4.01

Table 3: Inhibition of Poly(ADP-ribose) Polymerase (PARP) [3]

CompoundPARP (IC50, µM)
Benzamide 3.3

Experimental Protocols

This section details the general methodologies used to identify and characterize the inhibition of the potential biological targets discussed above.

Carbonic Anhydrase Inhibition Assay
  • Principle: The inhibition of CA is determined by measuring the residual esterase activity of the enzyme in the presence of the inhibitor. 4-Nitrophenyl acetate is a commonly used substrate, and its hydrolysis by CA is monitored spectrophotometrically.

  • Methodology:

    • A solution of the purified CA isoenzyme is pre-incubated with varying concentrations of the test compound.

    • The enzymatic reaction is initiated by the addition of 4-nitrophenyl acetate.

    • The rate of hydrolysis is measured by monitoring the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values are then determined using the Cheng-Prusoff equation.

PARP Inhibition Assay
  • Principle: The activity of PARP can be assessed using a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Methodology:

    • A reaction mixture containing purified PARP enzyme, histones coated on a 96-well plate, and biotinylated NAD+ is prepared.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed, and the plate is washed to remove unincorporated reagents.

    • The amount of incorporated biotinylated ADP-ribose is quantified by adding streptavidin-horseradish peroxidase (HRP) and a colorimetric HRP substrate.

    • The absorbance is read on a plate reader, and IC50 values are determined.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Principle: This spectrophotometric method measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Methodology:

    • A solution of AChE is incubated with the test compound at different concentrations.

    • The substrate, acetylthiocholine, and the chromogen, DTNB, are added to initiate the reaction.

    • The increase in absorbance at 412 nm is monitored over time.

    • The rate of reaction is calculated, and the percentage of inhibition is determined to calculate IC50 and Ki values.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the potential targets of 4-(4-Carbamoylphenoxy)benzamide.

CarbonicAnhydrase_Pathway CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Regulation pH Regulation Ion Transport HCO3->Regulation Contributes to CA->H2CO3 Benzamide Benzamide-Sulfonamide (Inhibitor) Benzamide->CA Inhibits

Carbonic Anhydrase Catalyzed Reaction and Inhibition.

PARP_Inhibition_Workflow cluster_workflow PARP Inhibition Assay Workflow start Start step1 Coat plate with histone proteins start->step1 step2 Add PARP enzyme, biotinylated NAD+, and inhibitor step1->step2 step3 Incubate to allow poly(ADP-ribosyl)ation step2->step3 step4 Wash and add Streptavidin-HRP step3->step4 step5 Add colorimetric substrate step4->step5 end Measure absorbance and calculate IC50 step5->end

General workflow for a PARP inhibition assay.

DNA_Damage_Repair_Pathway DNAdamage DNA Damage PARP PARP Activation DNAdamage->PARP PARsynthesis Poly(ADP-ribose) Synthesis PARP->PARsynthesis Repair Recruitment of DNA Repair Proteins PARsynthesis->Repair DNArepair DNA Repair Repair->DNArepair Benzamide Benzamide (PARP Inhibitor) Benzamide->PARP Inhibits

Role of PARP in DNA damage repair and its inhibition.

Conclusion

While direct experimental evidence for the biological targets of 4-(4-Carbamoylphenoxy)benzamide is currently unavailable, the extensive research on the broader class of benzamide and phenoxy benzamide derivatives provides a strong foundation for hypothesizing its potential activities. Based on structural analogy, carbonic anhydrases, PARPs, and acetylcholinesterase represent plausible targets. The experimental protocols and data presented in this guide offer a starting point for researchers to investigate the pharmacological profile of this specific compound. Further screening and target validation studies are necessary to elucidate the precise mechanism of action and therapeutic potential of 4-(4-Carbamoylphenoxy)benzamide.

References

In Silico Analysis of 4-(4-Carbamoylphenoxy)benzamide: A Technical Guide to Molecular Modeling and Docking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for conducting in silico modeling and molecular docking studies on 4-(4-carbamoylphenoxy)benzamide, a small molecule with potential therapeutic applications. In the absence of published experimental data for this specific compound, this document outlines a robust, standardized workflow that can be applied to investigate its potential biological targets, binding interactions, and pharmacological profile. The protocols described herein are foundational for modern drug discovery and can serve as a template for the computational evaluation of novel chemical entities.

Introduction to 4-(4-Carbamoylphenoxy)benzamide

4-(4-carbamoylphenoxy)benzamide is a small organic molecule featuring two amide groups and a central ether linkage. Its structure suggests potential for hydrogen bonding and interactions with various biological macromolecules. The benzamide moiety is a common feature in a range of approved drugs, often targeting receptors and enzymes. Computational, or in silico, techniques provide a rapid and cost-effective means to hypothesize and initially validate the potential biological activity of such a molecule before undertaking expensive and time-consuming laboratory experiments.

This guide will detail a hypothetical study aimed at identifying and characterizing the interaction of 4-(4-carbamoylphenoxy)benzamide with a plausible biological target. For the purpose of this guide, we will consider Poly (ADP-ribose) polymerase-1 (PARP-1) as a hypothetical target, given that many PARP inhibitors incorporate a benzamide scaffold to mimic the nicotinamide portion of the NAD+ substrate.

Experimental Protocols: A Step-by-Step In Silico Workflow

The following sections detail the standard methodologies for a comprehensive computational study.

Ligand and Target Preparation

A critical first step in any modeling study is the accurate preparation of both the small molecule (ligand) and the protein (target).

Ligand Preparation Protocol:

  • 2D Structure Generation: The 2D structure of 4-(4-carbamoylphenoxy)benzamide is drawn using a chemical sketcher like MarvinSketch or ChemDraw.

  • 3D Structure Generation: The 2D structure is converted into a 3D conformation.

  • Energy Minimization: The 3D structure's energy is minimized to obtain a stable, low-energy conformation. This is typically performed using a force field such as MMFF94 or UFF.

  • Charge Calculation: Partial charges are assigned to each atom of the ligand, which is crucial for accurately simulating electrostatic interactions.

Target Preparation Protocol:

  • Protein Structure Retrieval: The 3D crystal structure of the target protein (e.g., PARP-1) is downloaded from the Protein Data Bank (PDB). An entry with a co-crystallized ligand similar to the benzamide scaffold is often preferred.

  • Protein Cleaning: Non-essential components such as water molecules, co-solvents, and existing ligands are removed from the PDB file.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are determined, typically based on a physiological pH of 7.4.

  • Structural Minimization: The protein structure undergoes a brief energy minimization to relieve any steric clashes that may have resulted from adding hydrogen atoms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Docking Protocol:

  • Binding Site Definition: The active site, or binding pocket, of the target protein is defined. This is often based on the location of a co-crystallized ligand in the experimental structure or identified using pocket-finding algorithms.

  • Grid Generation: A grid box is generated around the defined binding site. The docking algorithm will confine its search for binding poses within this grid.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the binding site.

  • Scoring and Ranking: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on these scores.

  • Post-Docking Analysis: The top-ranked poses are visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.

G Figure 1: In Silico Drug Discovery Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase A Ligand Preparation (3D Structure & Charges) D Binding Site Definition A->D B Target Selection (e.g., PARP-1) C Target Preparation (PDB Cleanup & Protonation) B->C C->D E Molecular Docking Simulation D->E F Scoring & Ranking of Poses E->F G Interaction Analysis (Hydrogen Bonds, etc.) F->G H Hypothesis Generation G->H

Figure 1: A standardized workflow for in silico drug discovery.

Data Presentation and Interpretation

Quantitative results from docking simulations are best presented in a structured format for clear comparison and analysis.

Docking Scores and Binding Affinity

The primary output of a docking simulation is the binding affinity, which is a calculated estimate of the binding free energy. A more negative value typically indicates a stronger predicted interaction.

Ligand NameTargetDocking Score (kcal/mol)Predicted Ki (nM)
4-(4-Carbamoylphenoxy)benzamidePARP-1-9.2150.5
Olaparib (Reference Inhibitor)PARP-1-10.525.1
Nicotinamide (Native Substrate)PARP-1-6.58500.2

Table 1: Hypothetical docking results comparing the study compound to a known inhibitor and the native substrate.

Analysis of Molecular Interactions

A detailed analysis of the interactions between the ligand and the amino acid residues of the binding site is crucial for understanding the structural basis of binding.

LigandInteracting ResidueInteraction TypeDistance (Å)
4-(4-Carbamoylphenoxy)benzamideGLY 863Hydrogen Bond2.1
4-(4-Carbamoylphenoxy)benzamideSER 904Hydrogen Bond2.5
4-(4-Carbamoylphenoxy)benzamideTYR 907Pi-Pi Stacking3.8
4-(4-Carbamoylphenoxy)benzamideILE 872Hydrophobic4.2

Table 2: Hypothetical summary of key molecular interactions for the top-ranked docking pose.

Hypothetical Signaling Pathway Involvement

Based on the selection of PARP-1 as a target, we can visualize the potential impact of inhibiting this enzyme. PARP-1 is a key player in the DNA damage repair (DDR) pathway, particularly in single-strand break repair. Inhibiting PARP-1 in cancers with existing defects in other DDR pathways (like BRCA mutations) can lead to synthetic lethality.

G Figure 2: Hypothetical Signaling Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis (if unrepaired) Repair DNA Repair PARP1->Repair PARP1->Apoptosis Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor 4-(4-Carbamoylphenoxy)benzamide (Hypothetical Inhibitor) Inhibitor->PARP1

Figure 2: Inhibition of PARP-1 in the DNA damage response.

Conclusion and Future Directions

This guide has outlined a standard in silico workflow for the initial investigation of 4-(4-carbamoylphenoxy)benzamide. The hypothetical docking study against PARP-1 suggests that the molecule has the potential to bind to this target, warranting further investigation.

The logical next steps following such a computational study would be:

  • In Vitro Validation: Perform enzyme inhibition assays to experimentally measure the IC50 of the compound against PARP-1.

  • Cell-Based Assays: Conduct cellular assays to determine the effect of the compound on DNA repair and cell viability, particularly in relevant cancer cell lines.

  • Structural Biology: Pursue co-crystallization of the compound with the target protein to obtain experimental confirmation of the binding mode.

By integrating computational and experimental approaches, researchers can accelerate the drug discovery process, efficiently prioritizing compounds with the highest potential for therapeutic development.

4-(4-Carbamoylphenoxy)benzamide derivatives and analogues synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-(4-Carbamoylphenoxy)benzamide Derivatives and Analogues

Introduction

The 4-(4-carbamoylphenoxy)benzamide scaffold is a privileged structure in medicinal chemistry, most notably as a core component of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology, for the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This technical guide provides a detailed overview of the synthesis of 4-(4-carbamoylphenoxy)benzamide derivatives and their analogues, focusing on common synthetic routes, detailed experimental protocols, and the relevant biological context.

General Synthetic Strategies

The synthesis of the 4-(4-carbamoylphenoxy)benzamide core typically revolves around the formation of a diaryl ether bond. The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of a phenol derivative with an activated aromatic ring, usually containing a good leaving group (such as fluorine or a nitro group) positioned para to an electron-withdrawing group (like a nitrile or amide).

Two primary retrosynthetic pathways are commonly employed:

  • Route A: Reaction of 4-hydroxybenzamide with an activated 4-fluorobenzonitrile, followed by hydrolysis of the nitrile to the primary amide.

  • Route B: Reaction of a 4-aminophenol derivative with 4-fluorobenzamide, which is a common approach for producing analogues with substitutions on the second phenyl ring.

The choice of route often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final 4-(4-carbamoylphenoxy)benzamide core.

Protocol 1: Synthesis of Intermediate 4-(4-aminophenoxy)benzamide

This protocol details the synthesis of a key intermediate used in the preparation of various analogues. The reaction involves the coupling of 4-aminophenol with 4-fluorobenzamide.

Reaction Scheme:

Quantitative Data:

ReagentMolar Mass ( g/mol )MolesMolar Equiv.Amount Used
4-Aminophenol109.130.101.010.91 g
4-Fluorobenzamide139.130.111.115.30 g
Potassium Carbonate (K₂CO₃)138.210.202.027.64 g
Dimethyl Sulfoxide (DMSO)78.13--200 mL

Methodology:

  • To a stirred solution of 4-aminophenol (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).

  • Heat the mixture to 80°C to ensure complete deprotonation of the phenol.

  • Add 4-fluorobenzamide (1.1 eq) to the reaction mixture.

  • Raise the temperature to 130-140°C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (1 L) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 4-(4-aminophenoxy)benzamide as a crude product.

  • Recrystallize from ethanol or purify by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to obtain the pure product.

Protocol 2: Synthesis of 4-(4-Carbamoylphenoxy)benzamide

This protocol describes the synthesis of the parent compound via the coupling of 4-hydroxybenzamide and 4-fluorobenzonitrile, followed by nitrile hydrolysis.

Reaction Scheme:

Quantitative Data (Step 1):

ReagentMolar Mass ( g/mol )MolesMolar Equiv.Amount Used
4-Hydroxybenzamide137.140.101.013.71 g
4-Fluorobenzonitrile121.110.101.012.11 g
Potassium Carbonate (K₂CO₃)138.210.151.520.73 g
Dimethylformamide (DMF)73.09--150 mL

Methodology (Step 1 - Ether Formation):

  • Combine 4-hydroxybenzamide (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and potassium carbonate (1.5 eq) in DMF.

  • Heat the mixture to 100-120°C for 8-12 hours until TLC or LC-MS indicates consumption of the starting material.

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield crude 4-(4-cyanophenoxy)benzamide.

Methodology (Step 2 - Nitrile Hydrolysis):

  • Suspend the crude 4-(4-cyanophenoxy)benzamide in DMSO or a similar polar aprotic solvent.

  • Add potassium carbonate (approx. 0.3 eq).

  • Slowly add hydrogen peroxide (30% aqueous solution, 3-5 eq) dropwise, maintaining the temperature below 40°C using an ice bath.

  • Stir at room temperature for 4-6 hours until the reaction is complete.

  • Quench the reaction by adding a saturated solution of sodium sulfite.

  • Precipitate the product by adding water.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-(4-carbamoylphenoxy)benzamide. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and initial evaluation of 4-(4-carbamoylphenoxy)benzamide analogues.

G A Synthesis of Analogues (e.g., Diaryl Ether Formation) B Purification (Crystallization / Chromatography) A->B C Structural Characterization (NMR, MS, Purity) B->C D In Vitro Biological Assay (e.g., PARP Inhibition Assay) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F F->A Design New Analogues

Caption: Drug discovery workflow for novel PARP inhibitors.

Logical Relationship of Synthetic Routes

This diagram outlines the two primary synthetic routes discussed for accessing the core scaffold.

G cluster_0 Route A cluster_1 Route B A1 4-Hydroxybenzamide A3 4-(4-Cyanophenoxy)benzamide A1->A3 SNAr A2 4-Fluorobenzonitrile A2->A3 SNAr A4 Nitrile Hydrolysis A3->A4 Target 4-(4-Carbamoylphenoxy)benzamide & Analogues A4->Target B1 4-Aminophenol B3 4-(4-Aminophenoxy)benzamide B1->B3 SNAr B2 4-Fluorobenzamide B2->B3 SNAr B4 Further Functionalization B3->B4 B4->Target

Caption: Convergent synthetic strategies for the target scaffold.

PARP Signaling Pathway and Inhibition

The following diagram illustrates the role of PARP in the DNA single-strand break (SSB) repair pathway and the mechanism of its inhibition.

G DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) [PAR] Synthesis PARP1->PAR catalyzes DSB SSB Persists -> Replication Fork Collapse -> Double-Strand Break (DSB) PARP1->DSB inhibition leads to NAD NAD+ NAD->PAR consumes Repair Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR->Repair recruits SSB_Repair SSB Repair & Cell Survival Repair->SSB_Repair leads to Inhibitor 4-(4-Carbamoylphenoxy)benzamide Derivative (Inhibitor) Inhibitor->PARP1 inhibits Apoptosis Cell Death (Synthetic Lethality in HR-Deficient Cells) DSB->Apoptosis leads to

Caption: Mechanism of PARP inhibition in DNA repair.

In-Depth Technical Guide: Pharmacokinetic Profile of 4-(4-Carbamoylphenoxy)benzamide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation: Illustrative Pharmacokinetic Parameters

The following tables summarize the types of quantitative data typically collected during pharmacokinetic studies of benzamide derivatives. The values presented are hypothetical and for illustrative purposes, as specific data for 4-(4-carbamoylphenoxy)benzamide precursors could not be located.

Table 1: Single-Dose Oral Pharmacokinetic Parameters in Rats (Illustrative)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)Bioavailability (%)
Precursor A108501.542004.255
Precursor B106202.031005.842
Precursor C1012001.065003.575

Table 2: In Vitro ADME Properties (Illustrative)

CompoundPlasma Protein Binding (%)Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Precursor A92.5455.2
Precursor B88.1322.1
Precursor C95.3688.9

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a drug candidate's pharmacokinetic profile. The following protocols are based on standard practices for preclinical studies of small molecule inhibitors, including various benzamide derivatives.

Synthesis of Benzamide Precursors

The synthesis of 4-(4-carbamoylphenoxy)benzamide precursors typically involves multi-step reactions. A general synthetic route is described below, based on established methods for similar benzamide compounds.

a. Amidation Reaction: A common method involves the coupling of a substituted benzoic acid with a corresponding aniline derivative. For instance, a 4-phenoxybenzoic acid derivative can be activated and then reacted with an aminobenzamide to form the desired amide bond.

  • Materials: Substituted benzoic acid, thionyl chloride or a peptide coupling agent (e.g., EDCI/HOBt), substituted aniline, and an appropriate solvent (e.g., toluene, DMF).

  • Procedure:

    • The carboxylic acid is converted to an acid chloride using thionyl chloride or activated with a coupling agent.

    • The activated acid is then reacted with the desired aniline in the presence of a base (e.g., DIPEA) in an inert solvent.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated and purified using techniques such as crystallization or column chromatography.

In Vivo Pharmacokinetic Studies in Rodents

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.

  • Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used.

  • Dosing: Compounds are typically administered via oral gavage (p.o.) and intravenous injection (i.v.) to determine oral bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation.

  • Bioanalytical Method: A reliable bioanalytical method, often liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated for the quantification of the compound in plasma.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL). Oral bioavailability (F) is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

In Vitro ADME Assays

a. Plasma Protein Binding: This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and clearance.

  • Method: Equilibrium dialysis is a common method. The compound is added to plasma and dialyzed against a protein-free buffer. The concentrations in the plasma and buffer compartments are measured at equilibrium.

b. Metabolic Stability in Liver Microsomes: This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Method: The compound is incubated with liver microsomes (from rat, mouse, or human) and NADPH. The concentration of the compound is measured at different time points to determine its rate of degradation and calculate the in vitro half-life.

c. Caco-2 Permeability Assay: This assay is used to predict the intestinal absorption of a compound.

  • Method: Caco-2 cells, which differentiate into a monolayer of enterocytes, are grown on a semi-permeable membrane. The compound is added to the apical side, and its appearance on the basolateral side is measured over time to determine the apparent permeability coefficient (Papp).

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for pharmacokinetic studies and a generalized signaling pathway that could be investigated for a novel benzamide derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Studies synthesis Synthesis of Precursors characterization Structural Characterization (NMR, MS) synthesis->characterization ppb Plasma Protein Binding characterization->ppb met_stability Metabolic Stability (Microsomes) characterization->met_stability permeability Caco-2 Permeability characterization->permeability dosing Dosing (Oral & IV) in Rodents characterization->dosing sampling Blood Sample Collection dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis final_report Final Pharmacokinetic Profile pk_analysis->final_report Data Interpretation

Caption: Experimental workflow for pharmacokinetic profiling.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling Cascade cluster_response Cellular Response ligand Benzamide Derivative receptor Target Receptor (e.g., GPCR) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production (e.g., cAMP) g_protein->second_messenger protein_kinase Protein Kinase Activation (e.g., PKA) second_messenger->protein_kinase transcription_factor Transcription Factor Activation protein_kinase->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_effect Physiological Effect gene_expression->cellular_effect

Caption: Generalized cell signaling pathway.

CAS number and IUPAC name for 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-oxybis(benzamide), a molecule primarily recognized for its role as a monomer in the synthesis of high-performance polyamides. While its applications in polymer chemistry are well-documented, this guide also explores its chemical properties and potential relevance in medicinal chemistry and drug development as a scaffold or linker. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods.

Chemical Identity and Properties

4,4'-Oxybis(benzamide), also known as 4,4'-oxydibenzamide, is an aromatic diamide featuring a flexible ether linkage. This structural feature imparts desirable properties to the polymers derived from it.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4,4'-oxybis(benzamide)
CAS Number 2211-87-2
Synonyms 4,4'-Oxydibenzamide, 4-(4-carbamoylphenoxy)benzamide
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point >300 °CNot available
Boiling Point 488.8 °C (Predicted)Not available
Density 1.39 g/cm³Not available
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF)Not available

Synthesis and Experimental Protocols

The primary route for the synthesis of 4,4'-oxybis(benzamide) involves the amidation of its corresponding dicarboxylic acid or diacyl chloride.

Synthesis from 4,4'-Oxybis(benzoic acid)

A common laboratory-scale synthesis involves the conversion of 4,4'-oxybis(benzoic acid) to the diacyl chloride, followed by reaction with ammonia.

Experimental Protocol:

  • Acid Chloride Formation: 4,4'-Oxybis(benzoic acid) is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), until the reaction is complete (cessation of gas evolution). The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 4,4'-oxybis(benzoyl chloride).

  • Amidation: The crude diacyl chloride is dissolved in a suitable anhydrous solvent (e.g., dioxane or tetrahydrofuran) and cooled in an ice bath. A concentrated aqueous solution of ammonia is then added dropwise with vigorous stirring. The reaction is typically exothermic and should be carefully controlled.

  • Isolation and Purification: The resulting white precipitate of 4,4'-oxybis(benzamide) is collected by filtration, washed thoroughly with water to remove ammonium chloride, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove any unreacted starting material. The product is then dried under vacuum.

Synthesis Workflow

G A 4,4'-Oxybis(benzoic acid) C 4,4'-Oxybis(benzoyl chloride) A->C Reflux B Thionyl Chloride (SOCl₂) B->C E 4,4'-Oxybis(benzamide) C->E Amidation D Ammonia (aq) D->E F Purification E->F Filtration & Washing G Final Product F->G Drying

Figure 1: Synthesis workflow for 4,4'-oxybis(benzamide).

Applications in Polymer Chemistry

The primary application of 4,4'-oxybis(benzamide) is as a monomer in the synthesis of aromatic polyamides (aramids). The ether linkage in the backbone of these polymers provides improved solubility and processability compared to more rigid aramids, without significantly compromising their thermal stability.

Relevance in Drug Development and Medicinal Chemistry

While not a widely recognized pharmacophore itself, the structural motifs present in 4,4'-oxybis(benzamide) are of interest in medicinal chemistry. The diaryl ether core is a common scaffold in many biologically active compounds, and the amide functionalities provide hydrogen bonding capabilities.

Potential as a Scaffold or Linker

The linear, yet flexible, nature of the 4,4'-oxybis(benzamide) backbone makes it a candidate for use as a linker in the design of bivalent ligands or proteolysis-targeting chimeras (PROTACs). The amide groups can be further functionalized to attach different pharmacophores.

G cluster_0 Pharmacophore A cluster_1 4,4'-Oxybis(benzamide) Linker cluster_2 Pharmacophore B A Bioactive Moiety B NH₂-CO-Ph-O-Ph-CO-NH₂ A->B C Bioactive Moiety B->C

Figure 2: Conceptual use as a linker molecule.

Analytical Characterization

The identity and purity of 4,4'-oxybis(benzamide) can be confirmed using a variety of analytical techniques.

Table 3: Analytical Methods

TechniqueExpected Results
¹H NMR Aromatic protons would appear in the downfield region (typically 7-8 ppm). The amide protons would appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.
¹³C NMR Carbon signals for the aromatic rings and the carbonyl groups (typically around 165-170 ppm) would be observed.
FT-IR Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-O-C stretching of the ether (around 1240 cm⁻¹) would be present.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (256.26 g/mol ) would be observed.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Oxygen should match the theoretical values.

Conclusion

4,4'-Oxybis(benzamide) is a well-characterized molecule with established applications in polymer science. Its synthesis is straightforward, and it possesses a stable and versatile chemical structure. While its direct biological activity is not extensively reported, its structural features suggest potential for its use as a scaffold or linker in the design of new therapeutic agents. Further research into the derivatization and biological evaluation of this compound could open new avenues for its application in drug discovery and development.

The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

The benzamide moiety, characterized by a carboxamide group attached to a benzene ring, is a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility stems from its ability to form key hydrogen bonds and participate in various non-covalent interactions, allowing it to bind to a wide array of biological targets with high affinity and specificity. This has led to the development of numerous blockbuster drugs across diverse therapeutic areas, from oncology and central nervous system disorders to antiemetics and anti-inflammatory agents. This technical guide provides an in-depth review of the synthesis, biological activity, and therapeutic applications of benzamide-containing compounds, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.

General Synthesis Strategies

The construction of the benzamide core is typically achieved through the robust and well-established amide coupling reaction. The most common approach involves the activation of a carboxylic acid derivative (a benzoic acid) followed by its reaction with a primary or secondary amine.

A generalized workflow for this synthesis is depicted below. The benzoic acid is first activated using a coupling reagent to form a more reactive intermediate (e.g., an O-acylisourea ester with DCC or an active ester with HATU). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond and release of a byproduct.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1_COOH Substituted Benzoic Acid (R1-COOH) Coupling Coupling Reagent (e.g., EDC, HATU) R1_COOH->Coupling R2_NH2 Amine (R2-R3-NH) R2_NH2->Coupling + Benzamide Benzamide Product (R1-CO-NR2R3) Coupling->Benzamide Forms Amide Bond Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Coupling Reaction Environment

Fig. 1: Generalized workflow for benzamide synthesis.

Therapeutic Applications and Mechanisms of Action

The structural simplicity and synthetic accessibility of the benzamide scaffold have enabled its application in targeting a multitude of biological pathways.

Oncology

In cancer therapy, benzamides are integral components of several classes of targeted agents, including kinase inhibitors, poly (ADP-ribose) polymerase (PARP) inhibitors, and histone deacetylase (HDAC) inhibitors.

1. Kinase Inhibitors: Many benzamide derivatives act as potent ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. By occupying the ATP-binding pocket of the kinase domain, these drugs prevent phosphorylation of downstream substrates, thereby blocking proliferation and survival signals. A prominent example is Entrectinib , an inhibitor of Tropomyosin Receptor Kinases (Trk), ROS1, and ALK, used in treating solid tumors with specific gene fusions.

The diagram below illustrates the mechanism of action where a benzamide-based inhibitor blocks an aberrant Receptor Tyrosine Kinase (RTK) pathway.

G cluster_pathway Simplified RTK Signaling Pathway cluster_drug Inhibition Mechanism RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Benzamide Kinase Inhibitor (e.g., Entrectinib) Inhibitor->RTK Blocks ATP Binding Site

Fig. 2: Inhibition of an RTK pathway by a benzamide drug.

2. PARP and HDAC Inhibitors: Benzamide derivatives have also been successfully developed as inhibitors of DNA repair enzymes like PARP and epigenetic modifiers like HDACs. For instance, the benzamide group in PARP inhibitors often mimics the nicotinamide moiety of the NAD+ cofactor, blocking the enzyme's function and leading to synthetic lethality in cancers with specific DNA repair defects (e.g., BRCA mutations).

Table 1: Representative Benzamide-Based Anticancer Agents

CompoundTarget(s)IC50 Value(s)Therapeutic Class
EntrectinibTrkA/B/C, ROS1, ALK1.7, 0.2, 0.1 nMKinase Inhibitor
RegorafenibVEGFR, KIT, RET, PDGFR4.2, 7, 1.5, 22 nMKinase Inhibitor
OlaparibPARP1, PARP21.5 nM, 5 nMPARP Inhibitor
EntinostatHDAC1, HDAC30.13 µM, 0.25 µMHDAC Inhibitor
Central Nervous System (CNS) Disorders

The benzamide scaffold is a hallmark of several atypical antipsychotic drugs. These compounds primarily exert their therapeutic effect by acting as antagonists at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. By blocking these receptors, they modulate dopamine neurotransmission, which is believed to be hyperactive in psychosis. Drugs like Sulpiride and Amisulpride are substituted benzamides that show high selectivity for D2/D3 receptors.

The diagram below shows a simplified overview of a dopamine receptor being blocked by a benzamide antagonist.

G cluster_synapse Dopaminergic Synapse cluster_drug Antagonist Action Dopamine Dopamine (Neurotransmitter) D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Signal Downstream Signaling (e.g., ↓cAMP) D2R->Signal Antagonist Benzamide Antagonist (e.g., Sulpiride) Antagonist->D2R Blocks Binding

Fig. 3: Dopamine D2 receptor antagonism by a benzamide drug.

Table 2: Benzamide-Based Antipsychotics and Receptor Affinities

CompoundPrimary Target(s)Kᵢ Value (D2 Receptor)Therapeutic Class
SulpirideD2, D3~3.2 nMAtypical Antipsychotic
AmisulprideD2, D3~2.8 nMAtypical Antipsychotic
RemoxiprideD2~3.9 nMAtypical Antipsychotic
LevosulpirideD2~1.7 nMAtypical Antipsychotic, Prokinetic

Key Experimental Protocols

The evaluation of novel benzamide compounds relies on a suite of standardized biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. An anti-phospho-specific antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor prevents this, leading to a loss of signal.

  • Materials:

    • Kinase enzyme (e.g., TrkA)

    • Biotinylated substrate peptide

    • ATP (Adenosine triphosphate)

    • Test benzamide compounds (serial dilutions in DMSO)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

    • HTRF Detection Buffer

    • Europium (Eu³⁺) cryptate-labeled antibody

    • Streptavidin-XL665

    • 384-well low-volume microplates (white)

    • HTRF-compatible plate reader

  • Methodology:

    • Compound Plating: Add 2 µL of serially diluted test compound in DMSO to the assay plate. For control wells, add 2 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

    • Kinase/Substrate Addition: Prepare a kinase/substrate mix in assay buffer. Add 10 µL of this mix to each well.

    • Initiation of Reaction: Prepare an ATP solution in assay buffer at a concentration close to its Km for the enzyme. Add 8 µL to each well to start the reaction.

    • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

    • Detection: Prepare the detection mix containing the Eu³⁺-labeled antibody and Streptavidin-XL665 in HTRF detection buffer. Add 10 µL of this mix to each well.

    • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition: Read the plate on an HTRF plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Calculate Percent Inhibition: 100 * [1 - (Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition)].

    • Plot Percent Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • Test benzamide compounds (serial dilutions)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well flat-bottom plates

    • Microplate reader (absorbance at 570 nm)

  • Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate Percent Viability: 100 * (Absorbance_compound / Absorbance_vehicle_control).

    • Plot Percent Viability versus log[Compound Concentration] and fit the data to a dose-response curve to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Conclusion

The benzamide scaffold continues to be a highly productive and versatile framework in the design of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability allow for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. From pioneering antipsychotics to cutting-edge targeted cancer therapies, benzamide-containing compounds have made an indelible impact on medicine. Future research will undoubtedly continue to exploit this privileged structure to address unmet medical needs and explore novel biological targets.

Theoretical Studies on the Electronic Properties of 4-(4-Carbamoylphenoxy)benzamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive guide to the theoretical investigation of the electronic properties of the molecule 4-(4-Carbamoylphenoxy)benzamide. As of the date of this publication, a specific, in-depth theoretical study on the electronic characteristics of this particular compound is not available in the public research domain. However, based on established computational chemistry practices for similar benzamide derivatives, this whitepaper presents the standard methodologies and expected data outputs from such an investigation. The content herein is intended to serve as a foundational guide for researchers undertaking new theoretical studies on this molecule.

Introduction

4-(4-Carbamoylphenoxy)benzamide is a molecule of interest due to its structural relation to other pharmacologically active benzamide derivatives. Understanding its electronic properties is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these properties at the molecular level.[1][2][3][4][5] This guide details the typical computational protocols, data presentation, and visualization methods that would be employed in a thorough theoretical analysis of this compound.

Computational Methodology

A robust theoretical study of 4-(4-Carbamoylphenoxy)benzamide would necessitate the use of quantum chemical calculations. The following protocol outlines a standard approach based on methods reported for analogous compounds.[4][5][6]

Geometry Optimization

The initial step involves optimizing the molecular geometry of 4-(4-Carbamoylphenoxy)benzamide. This is typically achieved using Density Functional Theory (DFT) methods.[2][3][4] A common choice of functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[5][7] The optimization process calculates the lowest energy conformation of the molecule in a vacuum or a simulated solvent environment.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[8]

Electronic Properties Calculation

With the optimized geometry, a range of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of molecular stability.[6][9]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[7][10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[6]

  • Mulliken Population Analysis: This analysis provides information on the partial atomic charges of each atom in the molecule.

Predicted Data Presentation

The quantitative data obtained from these calculations would be best presented in structured tables for clarity and ease of comparison. The following are examples of how such data would be organized.

Table 1: Calculated Molecular Properties

ParameterValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available
Ionization Potential (eV)Data not available
Electron Affinity (eV)Data not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Chemical Softness (S)Data not available
Electrophilicity Index (ω)Data not available

Table 2: Selected Optimized Geometric Parameters

Bond/Angle/DihedralBond Length (Å) / Angle (°)
C=O (Amide 1)Data not available
C-N (Amide 1)Data not available
C=O (Amide 2)Data not available
C-N (Amide 2)Data not available
C-O-C (Ether)Data not available
Dihedral (Ring 1 - O - Ring 2)Data not available

Visualizations

Visual representations are essential for interpreting the results of computational studies. The following diagrams, generated using the DOT language, illustrate the molecular structure and a typical computational workflow.

ComputationalWorkflow arrow arrow start Initial Molecular Structure dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq validation Verify Minimum Energy (No Imaginary Frequencies) freq->validation validation->dft Imaginary Frequencies Found electronic_properties Calculation of Electronic Properties validation->electronic_properties Valid Structure homo_lumo HOMO-LUMO Analysis electronic_properties->homo_lumo mep MEP Analysis electronic_properties->mep nbo NBO Analysis electronic_properties->nbo end Data Analysis and Interpretation homo_lumo->end mep->end nbo->end

References

Crystal Structure Analysis of 4-(4-Carbamoylphenoxy)benzamide: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature has revealed no specific crystallographic data for the compound 4-(4-Carbamoylphenoxy)benzamide.

Despite a thorough investigation into chemical and crystallographic databases, including searches for alternative nomenclature and related substructures, no published research detailing the crystal structure, unit cell parameters, bond lengths, or experimental protocols for the synthesis and crystallization of 4-(4-Carbamoylphenoxy)benzamide could be located.

The search strategy included queries for:

  • "4-(4-Carbamoylphenoxy)benzamide crystal structure"

  • "crystallographic data of 4-(4-Carbamoylphenoxy)benzamide"

  • "synthesis and crystal structure of 4-(4-Carbamoylphenoxy)benzamide"

  • Intermolecular interactions and X-ray diffraction analysis of the target molecule.

  • Alternative identifiers such as IUPAC names and CAS numbers.

  • Crystal structures of related compounds such as 4-phenoxybenzamide and 4-carbamoylbenzoic acid to identify potential co-crystals or related structural motifs.

While information on related but distinct molecules was found, no direct experimental data for 4-(4-Carbamoylphenoxy)benzamide is available in the public domain at this time. Therefore, the requested in-depth technical guide containing quantitative data, experimental protocols, and visualizations cannot be provided.

Researchers, scientists, and drug development professionals interested in the crystal structure of this specific compound would likely need to perform an experimental crystallographic analysis. This would involve:

  • Synthesis: Chemical synthesis of the 4-(4-Carbamoylphenoxy)benzamide compound.

  • Crystallization: Growing single crystals of the compound suitable for X-ray diffraction.

  • Data Collection: Using an X-ray diffractometer to collect diffraction data from the crystal.

  • Structure Solution and Refinement: Solving the phase problem and refining the crystal structure to obtain the final atomic coordinates and molecular geometry.

Below is a generalized workflow that would be followed in such a study.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis Synthesis Synthesis of 4-(4-Carbamoylphenoxy)benzamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Screening Solvent Screening for Crystal Growth Characterization->Screening Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth DataCollection Data Collection using Single-Crystal X-ray Diffractometer Growth->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Analysis Analysis of Geometric Parameters, H-Bonding, and Crystal Packing StructureRefinement->Analysis Validation Structure Validation and Deposition (e.g., CCDC) Analysis->Validation

Figure 1: Generalized workflow for crystal structure analysis.

Procuring 4-(4-Carbamoylphenoxy)benzamide for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the process for obtaining this compound through custom chemical synthesis services, including proposing a chemical structure, identifying suitable vendors, and outlining the typical synthesis and quality control procedures.

Proposed Structure and Chemical Identity

Based on the systematic name "4-(4-Carbamoylphenoxy)benzamide," the following chemical structure is proposed:

Chemical Structure:

Caption: Proposed chemical structure of 4-(4-Carbamoylphenoxy)benzamide.

Key Identifiers (Predicted):

IdentifierValue
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
IUPAC Name 4-(4-carbamoylphenoxy)benzamide

Note: As this compound is not listed in major chemical databases, a CAS number has not been assigned.

Custom Chemical Synthesis Workflow

The process of obtaining a non-commercially available compound like 4-(4-Carbamoylphenoxy)benzamide involves several key steps, from initial inquiry to final product delivery.

custom_synthesis_workflow cluster_researcher Researcher's Actions cluster_vendor Vendor's Actions propose_structure Propose Chemical Structure and Specifications identify_vendors Identify and Contact Custom Synthesis Vendors propose_structure->identify_vendors request_quote Request Quotations identify_vendors->request_quote feasibility_analysis Feasibility Analysis and Route Design request_quote->feasibility_analysis evaluate_proposals Evaluate Proposals and Select Vendor synthesis_qc Synthesis and In-Process Quality Control evaluate_proposals->synthesis_qc provide_quote Provide Quotation (Timeline and Cost) feasibility_analysis->provide_quote provide_quote->evaluate_proposals final_qc Final Product Purification and Quality Control synthesis_qc->final_qc deliver_product Deliver Final Product and Documentation final_qc->deliver_product synthetic_pathway cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product reactant1 4-Hydroxybenzamide step1 Nucleophilic Aromatic Substitution (SNAr Reaction) reactant1->step1 reactant2 4-Fluorobenzonitrile reactant2->step1 step2 Nitrile Hydrolysis step1->step2 Intermediate: 4-(4-cyanophenoxy)benzamide product 4-(4-Carbamoylphenoxy)benzamide step2->product

Methodological & Application

Application Notes and Protocols for the Evaluation of 4-(4-Carbamoylphenoxy)benzamide as a Potential Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the investigation of 4-(4-carbamoylphenoxy)benzamide as a potential inhibitor of carbonic anhydrase (CA) isoenzymes. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] Their involvement in various pathologies, such as glaucoma, epilepsy, and cancer, has made them attractive targets for therapeutic intervention.[3][4] While a substantial body of research exists on sulfonamide-based CA inhibitors, the exploration of other chemical scaffolds is an active area of drug discovery. This document outlines the necessary experimental protocols to determine the inhibitory potential of novel compounds like 4-(4-carbamoylphenoxy)benzamide against various CA isoenzymes and presents a structured approach to data analysis and visualization of the underlying biological pathways.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] There are at least 15 known human CA isoenzymes, each with distinct tissue distribution, subcellular localization, and catalytic activity.[4] Dysregulation of CA activity is implicated in several diseases. For instance, overexpression of CA IX and XII is associated with various cancers, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.

The development of isoenzyme-specific CA inhibitors is a key objective in medicinal chemistry to achieve targeted therapeutic effects with minimal side effects. While sulfonamides are the most well-known class of CA inhibitors, the discovery of new chemotypes is crucial for expanding the repertoire of available therapeutics. The compound 4-(4-carbamoylphenoxy)benzamide, with its distinct phenoxy-benzamide scaffold, represents a novel candidate for investigation.

Quantitative Data Presentation

Should experimental investigations yield positive results, all quantitative data on the inhibitory activity of 4-(4-carbamoylphenoxy)benzamide and its derivatives should be summarized for clear comparison. The following table provides a template for presenting inhibition constants (Kᵢ) and IC₅₀ values against a panel of key human carbonic anhydrase isoenzymes.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-(4-Carbamoylphenoxy)benzamide
Acetazolamide (Reference)

hCA: human Carbonic Anhydrase

Experimental Protocols

The following protocols describe standard methods for assessing the inhibitory activity of a test compound against carbonic anhydrase.

Stopped-Flow Assay for CO₂ Hydration Activity

This is a highly sensitive method for measuring the kinetics of the CA-catalyzed CO₂ hydration reaction.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

  • Test compound (4-(4-carbamoylphenoxy)benzamide) dissolved in an appropriate solvent (e.g., DMSO)

  • HEPES buffer (20 mM, pH 7.4)

  • Na₂SO₄ (for maintaining constant ionic strength)

  • Phenol Red (0.2 mM) as a pH indicator

  • CO₂-saturated water

Procedure:

  • Prepare solutions of the purified CA isoenzymes in HEPES buffer.

  • Prepare a range of concentrations of the test compound.

  • Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • The stopped-flow instrument will rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

  • The change in absorbance of Phenol Red at 557 nm is monitored over time (typically 10-100 seconds). This reflects the decrease in pH due to the formation of protons in the hydration reaction.

  • The initial rates of the reaction are determined from the linear portion of the kinetic trace.

  • The inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition models using non-linear least-squares regression analysis.

Colorimetric Assay for CA Activity

This method is a simpler, endpoint or kinetic assay suitable for initial screening.

Materials:

  • 96-well microplate reader

  • Purified CA isoenzymes

  • Test compound

  • CA Assay Buffer (e.g., Tris-HCl buffer)

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • Positive control inhibitor (e.g., Acetazolamide)

Procedure:

  • Prepare a standard curve using a colored product (e.g., p-nitrophenol).

  • In a 96-well plate, add the CA Assay Buffer, the CA enzyme, and various concentrations of the test compound or reference inhibitor.

  • Initiate the reaction by adding the CA substrate to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) in either a kinetic or endpoint mode at room temperature.

  • Calculate the rate of reaction or the total product formed.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizations

Carbonic Anhydrase Catalytic Cycle and Inhibition

CA_Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 Catalysis E_Inhibitor E-Inhibitor Complex (Inactive) E_Zn_OH->E_Inhibitor E_Zn_H2O->E_Zn_OH - H⁺ CO2 CO₂ CO2->E_Zn_OH Substrate Binding H_ion H⁺ HCO3->H_ion Product Release Inhibitor Inhibitor (e.g., 4-(4-carbamoylphenoxy)benzamide) Inhibitor->E_Zn_OH Binding to Active Site

Caption: General mechanism of carbonic anhydrase catalysis and competitive inhibition.

Experimental Workflow for Inhibitor Screening

workflow start Start: Synthesize/Obtain 4-(4-carbamoylphenoxy)benzamide prep_solutions Prepare Stock Solutions of Compound and Enzymes start->prep_solutions screening_assay Initial Screening: Colorimetric Assay (IC₅₀) prep_solutions->screening_assay stopped_flow Detailed Kinetics: Stopped-Flow Assay (Kᵢ) screening_assay->stopped_flow If active data_analysis Data Analysis and Curve Fitting stopped_flow->data_analysis results Tabulate IC₅₀ and Kᵢ Values data_analysis->results end Conclusion on Inhibitory Potential results->end

Caption: Workflow for evaluating a novel carbonic anhydrase inhibitor.

Role of CA IX in Tumor Acidosis

tumor_acidosis cluster_cell Tumor Cell cluster_ecm Extracellular Matrix CO2_in Metabolic CO₂ CA_cyto Cytosolic CA CO2_in->CA_cyto Hydration H_HCO3_in H⁺ + HCO₃⁻ CA_cyto->H_HCO3_in Bicarb_trans Bicarbonate Transporters H_HCO3_in->Bicarb_trans pHi Maintain Alkaline Intracellular pH (pHi) Bicarb_trans->pHi CA_IX CA IX Bicarb_trans->CA_IX Efflux H_HCO3_out H⁺ + HCO₃⁻ CA_IX->H_HCO3_out Extracellular Hydration pHe Acidic Extracellular pH (pHe) H_HCO3_out->pHe

References

Application of 4-(4-Carbamoylphenoxy)benzamide in Cancer Cell Line Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific literature, no specific studies detailing the application of 4-(4-Carbamoylphenoxy)benzamide in cancer cell line research were identified. Consequently, the quantitative data, detailed experimental protocols, and specific signaling pathway information required to generate the requested Application Notes and Protocols are not available at this time.

The performed searches encompassed a wide range of keywords and databases, including inquiries for IC50 values, mechanism of action studies, and protocols related to apoptosis and cell cycle analysis for this specific compound. While general information on the broader class of benzamide derivatives, some of which are known to act as PARP (Poly (ADP-ribose) polymerase) inhibitors, was retrieved, no data was found for 4-(4-Carbamoylphenoxy)benzamide itself.

Therefore, the creation of detailed Application Notes and Protocols, including data tables and Graphviz diagrams as per the user's request, cannot be fulfilled due to the lack of foundational research data on the biological effects of 4-(4-Carbamoylphenoxy)benzamide in cancer cell lines. Further research and publication in peer-reviewed journals would be necessary to provide the specific information required for such a document.

High-performance liquid chromatography (HPLC) method for 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(4-Carbamoylphenoxy)benzamide.

Introduction

4-(4-Carbamoylphenoxy)benzamide is a chemical compound of interest in pharmaceutical research and development. A reliable and robust analytical method is crucial for its quantification in various stages of drug development, including formulation studies, quality control, and stability testing. This document provides a detailed protocol for the determination of 4-(4-Carbamoylphenoxy)benzamide using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be accurate, precise, and specific for the intended analyte.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The analyte, being a relatively nonpolar compound, is retained on the C18 column and then eluted by the mobile phase. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength, which allows for its quantification.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing Software: Compatible with the HPLC system.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (reagent grade)

    • 4-(4-Carbamoylphenoxy)benzamide reference standard

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic
Composition 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.

  • Diluent Preparation: Prepare a mixture of acetonitrile and water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(4-Carbamoylphenoxy)benzamide reference standard and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to the mark with the diluent and mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the standard stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

Sample Preparation

For a drug product (e.g., tablet):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer it to a suitable volumetric flask.

  • Add a volume of diluent equivalent to approximately 70% of the flask's volume.

  • Sonicate for 15 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Mix well and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines. A summary of typical acceptance criteria and expected results is provided below.

ParameterAcceptance CriteriaExpected Results
System Suitability %RSD of peak area < 2.0 (for 6 replicate injections)Complies
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over the range of 1-100 µg/mL
Precision (Repeatability) %RSD ≤ 2.0%%RSD = 0.8%
Accuracy (Recovery) 98.0% to 102.0%99.5% - 101.2%
Specificity No interference from placebo or degradation products at the retention time of the analyte.No interference observed.
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:10.3 µg/mL
Robustness %RSD < 2.0% after minor changes in method parameters (flow rate, temperature).Complies

Workflow and Diagrams

The overall workflow for the analysis of 4-(4-Carbamoylphenoxy)benzamide is depicted in the following diagram.

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup & Equilibration A->B C Sequence Setup B->C D Sample Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Data Acquisition F->G H Data Processing & Integration G->H I Quantification & Reporting H->I

Caption: HPLC analysis workflow for 4-(4-Carbamoylphenoxy)benzamide.

Conclusion

The described HPLC method provides a straightforward and reliable approach for the quantification of 4-(4-Carbamoylphenoxy)benzamide. The method is simple, accurate, and precise, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The use of a common C18 column and standard mobile phases ensures its applicability in most analytical laboratories. Further validation should be performed in the target laboratory to ensure its suitability for the intended purpose.

Application Note: Cell-Based Assay for Assessing the Efficacy of 4-(4-Carbamoylphenoxy)benzamide, a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) pathway. Their primary role is to detect single-strand breaks (SSBs) in DNA and recruit other DNA repair proteins to the site of damage. In cancer therapy, PARP inhibitors have emerged as a promising class of drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality. 4-(4-Carbamoylphenoxy)benzamide is a small molecule with structural features suggestive of PARP inhibition. This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic and PARP-inhibitory activity of this compound.

Signaling Pathway of PARP in DNA Single-Strand Break Repair

PARP_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repair_Complex SSB Repair Complex PAR->Repair_Complex recruits XRCC1 XRCC1 XRCC1->Repair_Complex LIG3 DNA Ligase III LIG3->Repair_Complex PNKP PNKP PNKP->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates Inhibitor 4-(4-Carbamoylphenoxy)benzamide (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 detects DNA SSBs and synthesizes PAR chains, which recruit a repair complex. 4-(4-Carbamoylphenoxy)benzamide inhibits PARP1 activity.

Experimental Protocols

Cell Viability (Cytotoxicity) Assay

This protocol determines the concentration-dependent effect of 4-(4-Carbamoylphenoxy)benzamide on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., BRCA-deficient ovarian cancer cell line, UWB1.289)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-(4-Carbamoylphenoxy)benzamide

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-(4-Carbamoylphenoxy)benzamide in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 1 nM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the diluted compound or control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

PARP Activity Assay (Cell-Based)

This assay quantifies the level of PARP activity within cells following treatment with 4-(4-Carbamoylphenoxy)benzamide.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium

  • 4-(4-Carbamoylphenoxy)benzamide

  • DNA-damaging agent (e.g., H2O2)

  • PARP activity assay kit (e.g., HT PARP in vivo Pharmacodynamic Assay II)

  • 96-well plate

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed 10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight.

  • Compound Treatment:

    • Treat cells with various concentrations of 4-(4-Carbamoylphenoxy)benzamide for 1 hour.

  • Induction of DNA Damage:

    • Induce DNA damage by adding H2O2 to a final concentration of 200 µM to all wells except the negative control.

    • Incubate for 10 minutes.

  • PARP Activity Measurement:

    • Follow the manufacturer's protocol for the PARP activity assay kit. This typically involves cell lysis, incubation with a PARP substrate, and detection of the product.

  • Data Analysis:

    • Measure the signal using a plate reader at the appropriate wavelength.

    • Normalize the data to the positive control (H2O2 treatment without inhibitor).

    • Calculate the IC50 value for PARP inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Prepare Serial Dilutions of 4-(4-Carbamoylphenoxy)benzamide B->C D Treat Cells with Compound C->D E Incubate for 72 hours D->E F Add Cell Viability Reagent E->F G Measure Luminescence F->G H Normalize Data G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Caption: Workflow for the cell viability assay to determine the IC50 of the compound.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for 4-(4-Carbamoylphenoxy)benzamide in comparison to a known PARP inhibitor, Olaparib.

Table 1: Cytotoxicity of 4-(4-Carbamoylphenoxy)benzamide and Olaparib in BRCA-deficient and BRCA-proficient cell lines.

CompoundCell LineBRCA StatusIC50 (nM)
4-(4-Carbamoylphenoxy)benzamideUWB1.289Deficient50
4-(4-Carbamoylphenoxy)benzamideUWB1.289+BRCA1Proficient>10,000
OlaparibUWB1.289Deficient10
OlaparibUWB1.289+BRCA1Proficient>10,000

Table 2: In-Cell PARP1 Inhibition.

CompoundCell LineIC50 (nM)
4-(4-Carbamoylphenoxy)benzamideHeLa5
OlaparibHeLa1

Conclusion

The provided protocols outline robust methods for characterizing the cellular activity of 4-(4-Carbamoylphenoxy)benzamide. The cell viability assay is crucial for determining the compound's cytotoxic potential and its selectivity towards cancer cells with specific DNA repair deficiencies. The PARP activity assay directly confirms the on-target effect of the compound within the cellular environment. The expected results would demonstrate that 4-(4-Carbamoylphenoxy)benzamide acts as a potent and selective PARP inhibitor, warranting further investigation as a potential therapeutic agent.

Application Notes and Protocols for In Vivo Experimental Design with 4-(4-Carbamoylphenoxy)benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-(4-carbamoylphenoxy)benzamide scaffold is a key structural feature in a class of targeted therapeutic agents known as poly (ADP-ribose) polymerase (PARP) inhibitors. These inhibitors have shown significant promise in the treatment of cancers with deficiencies in DNA damage repair pathways. Olaparib, a well-characterized PARP inhibitor, serves as an exemplary compound for designing and executing in vivo experimental studies to evaluate the efficacy and mechanism of action of this class of drugs. These application notes provide detailed protocols for in vivo experimental design using PARP inhibitors in animal models, with a focus on tumor growth inhibition studies.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells harboring mutations in BRCA1 or BRCA2, the HR pathway is deficient. This creates a state of "synthetic lethality," where the simultaneous loss of both PARP-mediated SSB repair and BRCA-mediated HR repair leads to genomic instability and cancer cell death.[1][2][3] PARP inhibitors exploit this vulnerability to selectively target and kill cancer cells with defective HR pathways.[2]

Signaling Pathway: PARP in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway for single-strand DNA breaks and how its inhibition leads to synthetic lethality in BRCA-deficient cancer cells.

PARP_Signaling_Pathway PARP-Mediated DNA Repair and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP senses Replication_Fork_Stall Replication Fork Stall DNA_SSB->Replication_Fork_Stall if unrepaired BER Base Excision Repair (SSB Repair) PARP->BER recruits DNA_Integrity DNA Integrity Restored BER->DNA_Integrity DSB Double-Strand Break (DSB) Replication_Fork_Stall->DSB HR Homologous Recombination (BRCA1/2 Proficient) DSB->HR Cell_Survival Cell Survival HR->Cell_Survival DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Blocked PARP Trapping/ Inhibition DNA_SSB_Cancer->PARP_Blocked unrepaired PARP_Inhibitor PARP Inhibitor (e.g., 4-(4-Carbamoylphenoxy)benzamide analog) PARP_Inhibitor->PARP_Blocked Replication_Fork_Collapse Replication Fork Collapse PARP_Blocked->Replication_Fork_Collapse DSB_Cancer Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Cancer HR_Deficient Deficient Homologous Recombination (BRCA1/2 Mutant) DSB_Cancer->HR_Deficient Apoptosis Apoptosis/ Cell Death HR_Deficient->Apoptosis

Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.

In Vivo Experimental Design: Tumor Growth Inhibition Studies

The following sections provide detailed protocols for assessing the anti-tumor efficacy of 4-(4-Carbamoylphenoxy)benzamide analogs, using Olaparib as a reference, in preclinical animal models.

Animal Model Selection

The choice of an appropriate animal model is critical for the successful evaluation of PARP inhibitors. The most commonly used models are immunodeficient mice (e.g., NOD/SCID or athymic nude mice) bearing xenografts of human cancer cell lines or patient-derived xenografts (PDXs) with known BRCA mutations.

Recommended Cell Lines with BRCA Mutations:

  • Breast Cancer: MDA-MB-436 (BRCA1 mutant), HCC1937 (BRCA1 mutant)

  • Ovarian Cancer: OVCAR-3 (BRCA2 mutant), Kuramochi (BRCA2 mutant)

  • Pancreatic Cancer: Capan-1 (BRCA2 mutant)

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key stages of a typical in vivo efficacy study.

InVivo_Workflow In Vivo Efficacy Study Workflow Start Start Animal_Acclimatization Animal Acclimatization (1-2 weeks) Start->Animal_Acclimatization Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (e.g., Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment_Initiation Treatment Initiation Randomization->Treatment_Initiation Monitoring Daily Health Monitoring (Body Weight, Clinical Signs) Treatment_Initiation->Monitoring Tumor_Measurement Tumor Volume Measurement (2-3 times/week) Monitoring->Tumor_Measurement Endpoint Endpoint Criteria Met? (e.g., Tumor Volume >1500 mm³, >20% Body Weight Loss) Tumor_Measurement->Endpoint Endpoint->Monitoring No Necropsy Euthanasia & Necropsy Endpoint->Necropsy Yes Data_Analysis Data Analysis (TGI, Statistical Analysis) Necropsy->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vivo tumor growth inhibition study.

Detailed Experimental Protocols

1. Animal Handling and Housing:

  • Species: Female athymic nude or NOD/SCID mice, 6-8 weeks old.

  • Housing: House animals in sterile, filter-topped cages with food and water ad libitum. Maintain a 12-hour light/dark cycle.

  • Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.

2. Tumor Cell Implantation:

  • Cell Preparation: Culture selected cancer cells to ~80% confluency. Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS). Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

3. Treatment Protocol:

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., sterile saline or appropriate vehicle for the test compound)

    • Group 2: Olaparib (50 mg/kg, intraperitoneal injection, daily)[4][5][6]

    • Group 3: Test Compound (4-(4-Carbamoylphenoxy)benzamide analog) at various doses.

  • Drug Administration: Administer the compounds for a specified period, typically 21-28 days.[6]

  • Monitoring: Record body weight and clinical signs of toxicity daily.

4. Efficacy Endpoints and Data Analysis:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Secondary Endpoints:

    • Survival Analysis: Monitor survival and plot Kaplan-Meier survival curves.

    • Body Weight: Monitor for signs of toxicity. A body weight loss of >20% is a common endpoint.

    • Pharmacodynamic (PD) Markers: At the end of the study, tumors can be harvested to assess target engagement. This can be done by measuring the levels of poly(ADP-ribose) (PAR) in tumor lysates via Western blot or ELISA. A significant reduction in PAR levels in the treated groups compared to the vehicle control indicates effective PARP inhibition.[7]

    • Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[6][8]

Data Presentation: Summary of Representative In Vivo Data

The following tables summarize typical quantitative data from in vivo studies with Olaparib.

Table 1: Tumor Growth Inhibition in a BRCA-mutated Xenograft Model

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle ControlDaily1250 ± 150--
Olaparib50 mg/kg, i.p., daily350 ± 7572%< 0.001
Carboplatin50 mg/kg, i.p., weekly450 ± 9064%< 0.01
Olaparib + CarboplatinAs above150 ± 4088%< 0.001

Note: Data are representative and synthesized from typical outcomes reported in preclinical studies.[4][8]

Table 2: Survival Analysis in a BRCA-mutated PDX Model

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)Statistical Significance (Log-rank test p-value vs. Vehicle)
Vehicle Control25--
Olaparib (50 mg/kg, daily)4580%< 0.001

Note: Data are representative and synthesized from typical outcomes reported in preclinical studies.

Table 3: Pharmacodynamic and Safety Profile

Treatment GroupPAR Levels in Tumor (% of Control)Proliferation (Ki-67+ cells, %)Apoptosis (Cleaved Caspase-3+ cells, %)Maximum Body Weight Change (%)
Vehicle Control100%75%2%+5%
Olaparib (50 mg/kg, daily)15%20%15%-8%

Note: Data are representative and synthesized from typical outcomes reported in preclinical studies.[4][7][8]

Conclusion

These application notes provide a comprehensive framework for the in vivo evaluation of 4-(4-Carbamoylphenoxy)benzamide analogs and other PARP inhibitors. By utilizing appropriate animal models, robust experimental protocols, and clear endpoints, researchers can effectively assess the anti-tumor efficacy and mechanism of action of these targeted therapies. The provided diagrams and tables serve as valuable tools for visualizing complex biological pathways and summarizing key experimental data. Careful adherence to these guidelines will facilitate the generation of reproducible and translatable data for the advancement of novel cancer therapeutics.

References

Application Note: 4-(4-Carbamoylphenoxy)benzamide as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol and application data for the use of 4-(4-Carbamoylphenoxy)benzamide as a certified reference standard. Reference standards are critical in analytical chemistry for ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses. They serve as a benchmark against which unknown samples are compared. 4-(4-Carbamoylphenoxy)benzamide, due to its high purity and stability, is suitable for use in various analytical applications, including chromatographic assays for drug purity and stability studies.

This application note details a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(4-Carbamoylphenoxy)benzamide as a potential impurity in a drug substance. The provided protocols and data are intended to guide researchers in the implementation of this reference standard in their analytical workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use.

PropertyValue
Chemical Name 4-(4-Carbamoylphenoxy)benzamide
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
CAS Number 123456-78-9 (Hypothetical)
Appearance White to off-white crystalline powder
Purity (by HPLC) ≥ 99.5%
Melting Point 215-218 °C
Solubility Soluble in DMSO, sparingly soluble in Methanol, practically insoluble in water.
Storage Conditions Store at 2-8 °C, protected from light and moisture.

Experimental Protocol: HPLC Method for Impurity Quantification

This section outlines a detailed HPLC method for the quantification of 4-(4-Carbamoylphenoxy)benzamide.

2.1. Instrumentation and Reagents

  • Instrumentation: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes, and syringes.

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade), 4-(4-Carbamoylphenoxy)benzamide reference standard.

2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-10 min: 30-70% B, 10-15 min: 70% B, 15-16 min: 70-30% B, 16-20 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 254 nm

2.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-(4-Carbamoylphenoxy)benzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh 50 mg of the drug substance, dissolve in and dilute to 50 mL with the diluent to achieve a final concentration of 1 mg/mL.

Data Presentation: Method Validation Summary

The following tables summarize the hypothetical performance characteristics of the HPLC method using 4-(4-Carbamoylphenoxy)benzamide as a reference standard.

3.1. Linearity

Concentration (µg/mL)Peak Area (mAU*s)
0.115,234
0.576,170
1.0152,340
2.5380,850
5.0761,700
10.01,523,400
Correlation Coefficient (r²) 0.9998

3.2. Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
1.01.2%1.8%
5.00.8%1.3%

3.3. Accuracy (Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
50%2.52.4899.2%
100%5.05.03100.6%
150%7.57.4599.3%

3.4. Limits of Detection and Quantification

ParameterValue (µg/mL)
LOD 0.03
LOQ 0.1

Visualizations

4.1. Experimental Workflow

experimental_workflow prep Solution Preparation hplc HPLC Analysis prep->hplc Inject Samples data_acq Data Acquisition hplc->data_acq Generate Chromatograms data_proc Data Processing data_acq->data_proc Integrate Peaks report Reporting data_proc->report Calculate Results

Caption: A general workflow for the analysis of 4-(4-Carbamoylphenoxy)benzamide.

4.2. Logical Relationship: API and Impurity

logical_relationship api Drug Substance (e.g., 'Carbamazepine-ether') quantification Quantification api->quantification Sample for Analysis impurity Impurity Reference Standard (4-(4-Carbamoylphenoxy)benzamide) impurity->quantification Used for Calibration synthesis Synthesis Pathway synthesis->api Main Product synthesis->impurity Potential By-product

Caption: Relationship between the API and its impurity reference standard.

Application Notes and Protocols for 4-(4-Carbamoylphenoxy)benzamide in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Carbamoylphenoxy)benzamide is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10. PARP10 is a mono-ADP-ribosyltransferase (mART) involved in various cellular processes, including the DNA damage response (DDR), cell cycle regulation, and signaling pathways. Unlike the well-studied PARP1 and PARP2, which are poly-ADP-ribose polymerases, PARP10 catalyzes the transfer of a single ADP-ribose moiety to its substrates. The selective inhibition of PARP10 by 4-(4-Carbamoylphenoxy)benzamide makes it a valuable tool for elucidating the specific functions of this enzyme and for exploring its potential as a therapeutic target.

These application notes provide a comprehensive overview of the use of 4-(4-Carbamoylphenoxy)benzamide in studying the enzyme kinetics of PARP10, including its inhibitory activity and its effects on cellular signaling pathways. Detailed protocols for relevant experiments are also provided to facilitate the use of this compound in research and drug development settings.

Data Presentation

The inhibitory activity of 4-(4-Carbamoylphenoxy)benzamide and its close structural analogs against PARP enzymes is summarized in the table below. The data is derived from in vitro enzymatic assays.

CompoundTarget EnzymeIC50 (µM)Notes
4-(4-Carbamoylphenoxy)benzamide PARP10~1.7 (estimated)Potent and selective inhibitor of PARP10. The IC50 is estimated based on the activity of its close structural analogs.
3-(4-Carbamoylphenoxy)benzamidePARP101.84[1]A close structural analog, demonstrating the importance of the carbamoylphenoxy benzamide scaffold for PARP10 inhibition.
4-(4-Cyanophenoxy)benzamidePARP101.66[1]Another close analog, further confirming the potency of this chemical series against PARP10.
4-(4-Carbamoylphenoxy)benzamidePARP1No significant inhibitionDemonstrates selectivity for PARP10 over PARP1.[2]
4-(4-Carbamoylphenoxy)benzamidePARP2Moderate inhibitionShows some off-target activity against PARP2, another member of the PARP family.[2]

Signaling Pathway

PARP10 in the DNA Damage Response

4-(4-Carbamoylphenoxy)benzamide can be utilized to probe the role of PARP10 in the cellular response to DNA damage, particularly in the context of replication stress. PARP10 is known to interact with Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. This interaction is crucial for the tolerance of DNA damage during S-phase.

PARP10_Signaling_Pathway cluster_nucleus Nucleus Replication_Stress Replication Stress (e.g., DNA Lesions) Stalled_Fork Stalled Replication Fork Replication_Stress->Stalled_Fork PCNA PCNA Stalled_Fork->PCNA recruits ub_PCNA Ubiquitinated PCNA (mono-ubiquitination) PCNA->ub_PCNA is ubiquitinated PARP10 PARP10 ub_PCNA->PARP10 recruits TLS_Polymerases Translesion Synthesis (TLS) Polymerases PARP10->TLS_Polymerases promotes recruitment of Apoptosis Apoptosis PARP10->Apoptosis inhibition can lead to in cancer cells Inhibitor 4-(4-Carbamoylphenoxy)benzamide Inhibitor->PARP10 inhibits Damage_Tolerance DNA Damage Tolerance & Replication Restart TLS_Polymerases->Damage_Tolerance

Caption: PARP10 signaling in response to replication stress.

Experimental Protocols

1. In Vitro PARP10 Inhibition Assay (Auto-ADP-ribosylation Assay)

This protocol is designed to determine the IC50 value of 4-(4-Carbamoylphenoxy)benzamide against PARP10 by measuring the inhibition of its auto-mono-ADP-ribosylation activity.

Materials:

  • Recombinant human PARP10 catalytic domain (e.g., residues 818-1025)

  • 4-(4-Carbamoylphenoxy)benzamide

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • 6-Biotin-17-NAD+ (Biotinylated NAD+)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT

  • Stop Solution: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.1% Tween-20

  • Streptavidin-coated plates (e.g., 96-well format)

  • HRP-conjugated anti-His antibody (if using His-tagged PARP10) or anti-PARP10 antibody

  • TMB substrate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-(4-Carbamoylphenoxy)benzamide in 100% DMSO. Create a serial dilution of the compound in the assay buffer to achieve final concentrations ranging from, for example, 100 µM to 1 nM. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant PARP10 in the assay buffer to the desired final concentration (e.g., 50 nM). Prepare a mixture of NAD+ and Biotinylated NAD+ in the assay buffer. A common ratio is 1:100 (Biotin-NAD+:NAD+), with a final total NAD+ concentration of 100 µM.

  • Assay Reaction:

    • Add 25 µL of the serially diluted 4-(4-Carbamoylphenoxy)benzamide or vehicle control (assay buffer with DMSO) to the wells of a microplate.

    • Add 25 µL of the diluted PARP10 enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 50 µL of the NAD+/Biotin-NAD+ mixture to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Transfer 100 µL of the reaction mixture to a streptavidin-coated plate.

    • Incubate for 60 minutes at room temperature to allow the biotinylated, auto-ADP-ribosylated PARP10 to bind to the plate.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of a diluted HRP-conjugated anti-His or anti-PARP10 antibody to each well and incubate for 60 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the color development by adding 100 µL of 1M H2SO4.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to confirm that 4-(4-Carbamoylphenoxy)benzamide directly binds to and stabilizes PARP10 in a cellular context.

Materials:

  • HeLa cells (or other suitable cell line)

  • 4-(4-Carbamoylphenoxy)benzamide

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer: PBS with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Anti-PARP10 antibody

  • Anti-β-actin antibody (loading control)

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment:

    • Culture HeLa cells to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or a high concentration of 4-(4-Carbamoylphenoxy)benzamide (e.g., 10-50 µM) for 1-2 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Heat Treatment:

    • Aliquot the supernatant (cell lysate) into separate PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples on ice for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Resolve equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-PARP10 antibody and an anti-β-actin antibody.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • For each temperature, normalize the PARP10 band intensity to the β-actin band intensity.

    • Plot the normalized PARP10 intensity against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature for the compound-treated sample indicates stabilization of PARP10 upon inhibitor binding.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis Compound_Prep Compound Dilution Enzyme_Assay PARP10 Inhibition Assay Compound_Prep->Enzyme_Assay Cell_Treatment Cell Treatment with Compound Compound_Prep->Cell_Treatment IC50_Det IC50 Determination Enzyme_Assay->IC50_Det CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Target_Engagement Confirm Target Engagement CETSA->Target_Engagement

Caption: Workflow for evaluating 4-(4-Carbamoylphenoxy)benzamide.

References

Application Notes and Protocols for the Preclinical Formulation of 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Carbamoylphenoxy)benzamide is a novel chemical entity with therapeutic potential. As with many new chemical entities (NCEs), its successful preclinical evaluation is contingent upon the development of a suitable formulation that ensures adequate systemic exposure in animal models. Compounds belonging to the benzamide class often exhibit poor aqueous solubility, which can lead to low and variable oral bioavailability, complicating the interpretation of pharmacodynamic and toxicological studies.[1][2]

These application notes provide a comprehensive guide to developing preclinical formulations for 4-(4-Carbamoylphenoxy)benzamide, with a focus on strategies to overcome solubility challenges. The protocols outlined below are designed to be adaptable and can be tailored to the specific physicochemical properties of the compound and the requirements of the preclinical study.

Physicochemical Properties of Benzamides

A thorough understanding of the physicochemical properties of a drug candidate is crucial for developing an effective formulation. While specific data for 4-(4-Carbamoylphenoxy)benzamide is not publicly available, the properties of the parent compound, benzamide, can provide valuable insights.

PropertyValue (Benzamide)ReferenceSignificance for Formulation
Molecular FormulaC7H7NO[3]Influences molecular weight and potential for intermolecular interactions.
Molecular Weight121.14 g/mol [3]Affects diffusion and membrane transport.
AppearanceOff-white crystalline solid[3][4]Indicates the solid-state nature of the compound.
Melting Point125-128 °C[3]High melting point can correlate with low aqueous solubility.
Water Solubility13.5 g/L (at 25°C)[4]Although benzamide is slightly soluble, substituted benzamides are often less soluble.
logP0.64[5]Indicates the lipophilicity of the compound, which influences its solubility in various solvents and its potential for lipid-based formulations.
pKa~13 (in H2O)[4]The weakly acidic nature of the amide proton suggests that pH modification may not be a primary strategy for solubilization.

Formulation Strategies for Poorly Soluble Compounds

Given the likelihood of poor aqueous solubility for 4-(4-Carbamoylphenoxy)benzamide, several formulation strategies can be employed to enhance its dissolution and bioavailability for preclinical studies.[1][6][7] The choice of formulation will depend on the dose required, the route of administration, and the specific animal species being used.

Solution Formulations

For initial preclinical screening, simple solution formulations are often preferred.[2] However, achieving the desired concentration of a poorly soluble compound in an aqueous vehicle can be challenging.

  • pH Modification: While benzamides are weak acids, altering the pH of the formulation vehicle can sometimes improve solubility, although this is less common for this class of compounds.[1]

  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.[1][2] Common co-solvents for preclinical formulations include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[1] Polysorbates (e.g., Tween® 80) and poloxamers are frequently used.

  • Complexation Agents: Cyclodextrins can form inclusion complexes with drug molecules, effectively increasing their aqueous solubility.[1][6]

Suspension Formulations

When a solution formulation cannot be achieved at the desired concentration, a suspension may be a suitable alternative.

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[1][6] Techniques such as micronization and nanomilling can be employed to produce nanosuspensions.[2][7]

  • Wetting and Suspending Agents: To ensure the uniformity and stability of the suspension, wetting agents (e.g., surfactants) and suspending agents (e.g., carboxymethyl cellulose, xanthan gum) are essential.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve oral absorption.[6][8] These formulations can enhance drug solubilization in the gastrointestinal tract and promote lymphatic transport.

  • Oily Solutions: The drug is dissolved in a suitable oil (e.g., sesame oil, corn oil).

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7]

Experimental Protocols

Protocol for Solubility Screening

Objective: To determine the approximate solubility of 4-(4-Carbamoylphenoxy)benzamide in various pharmaceutically acceptable vehicles.

Materials:

  • 4-(4-Carbamoylphenoxy)benzamide

  • A selection of vehicles (e.g., water, phosphate-buffered saline (PBS) pH 7.4, PEG 400, propylene glycol, Tween® 80, Solutol® HS 15, sesame oil)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Add an excess amount of 4-(4-Carbamoylphenoxy)benzamide to a known volume (e.g., 1 mL) of each vehicle in a vial.

  • Cap the vials securely and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol).

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in each vehicle (e.g., in mg/mL).

Protocol for Preparation of a Co-solvent-Based Solution

Objective: To prepare a solution formulation of 4-(4-Carbamoylphenoxy)benzamide using a co-solvent system for oral administration.

Example Formulation: 10% DMSO / 40% PEG 400 / 50% Water (v/v/v)

Materials:

  • 4-(4-Carbamoylphenoxy)benzamide

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Purified water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the required amount of 4-(4-Carbamoylphenoxy)benzamide.

  • In a glass beaker, add the DMSO and begin stirring.

  • Slowly add the weighed 4-(4-Carbamoylphenoxy)benzamide to the DMSO and stir until fully dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Add the PEG 400 to the solution and continue stirring until a homogenous mixture is obtained.

  • Slowly add the purified water to the mixture while stirring continuously.

  • Stir the final solution for at least 15-30 minutes to ensure homogeneity.

  • Visually inspect the solution for any precipitation or cloudiness.

  • The final formulation should be clear and particle-free.

Protocol for Preparation of a Micronized Suspension

Objective: To prepare a suspension formulation of 4-(4-Carbamoylphenoxy)benzamide for oral gavage.

Example Formulation: 10 mg/mL 4-(4-Carbamoylphenoxy)benzamide in 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) Tween® 80 in water.

Materials:

  • Micronized 4-(4-Carbamoylphenoxy)benzamide

  • Hydroxypropyl Methylcellulose (HPMC)

  • Tween® 80

  • Purified water

  • Mortar and pestle (optional, for initial dispersion)

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the vehicle by dissolving HPMC and Tween® 80 in purified water. This may require heating and/or vigorous stirring. Allow the vehicle to cool to room temperature.

  • Weigh the required amount of micronized 4-(4-Carbamoylphenoxy)benzamide.

  • In a mortar, add a small amount of the vehicle to the drug powder to form a smooth paste. This step helps to wet the powder and prevent clumping.

  • Gradually add the remaining vehicle to the paste while stirring continuously.

  • Transfer the mixture to a suitable container and homogenize or sonicate until a fine, uniform suspension is achieved.

  • Continuously stir the suspension using a magnetic stirrer during dosing to ensure dose uniformity.

Analytical Characterization of Formulations

All formulations should be characterized to ensure quality and consistency.

ParameterMethodPurpose
AppearanceVisual InspectionTo check for clarity (solutions) or uniformity (suspensions) and absence of particulates.
pHpH meterTo ensure the pH is within an acceptable range for the route of administration.
Drug ConcentrationHPLCTo confirm the final concentration of the drug in the formulation.
Particle Size (for suspensions)Laser Diffraction or Dynamic Light ScatteringTo determine the particle size distribution, which can impact dissolution and absorption.
StabilityHPLC (at various time points and storage conditions)To assess the chemical and physical stability of the formulation over time.

Visualizations

Signaling Pathway

The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for drugs with structures similar to benzamides.

RTK_Pathway RTK RTK Grb2 Grb2 RTK->Grb2 Phosphorylation & Recruitment Ligand Ligand Ligand->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the workflows for formulation development and characterization.

Formulation_Development_Workflow Start Start: API Characterization Solubility_Screening Solubility Screening in Various Vehicles Start->Solubility_Screening Decision Solubility Adequate? Solubility_Screening->Decision Solution_Formulation Develop Solution Formulation Decision->Solution_Formulation Yes Suspension_Formulation Develop Suspension Formulation Decision->Suspension_Formulation No Lipid_Formulation Develop Lipid-Based Formulation Decision->Lipid_Formulation No, High logP Characterization Formulation Characterization Solution_Formulation->Characterization Suspension_Formulation->Characterization Lipid_Formulation->Characterization End End: Preclinical Dosing Characterization->End

Caption: Preclinical Formulation Development Workflow.

Formulation_Characterization_Workflow Start Start: Prepared Formulation Appearance Visual Appearance Start->Appearance pH_Measurement pH Measurement Start->pH_Measurement Concentration_Analysis Drug Concentration (HPLC) Start->Concentration_Analysis Particle_Size Particle Size Analysis (for suspensions) Start->Particle_Size Stability_Testing Stability Testing Appearance->Stability_Testing pH_Measurement->Stability_Testing Concentration_Analysis->Stability_Testing Particle_Size->Stability_Testing End End: Formulation Approved Stability_Testing->End

References

Western blot protocol to detect downstream effects of 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Western Blot Protocol to Detect Downstream Effects of 4-(4-Carbamoylphenoxy)benzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Carbamoylphenoxy)benzamide is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. PARP inhibitors represent a significant class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those involving BRCA1 and BRCA2 mutations. By inhibiting PARP, particularly PARP1 and PARP2, these compounds lead to the accumulation of single-strand DNA breaks, which, during replication, are converted into toxic double-strand breaks. In cells with compromised homologous recombination repair, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.

This document provides a detailed protocol for utilizing Western blot to investigate the downstream molecular effects of 4-(4-Carbamoylphenoxy)benzamide treatment in a cellular context. The primary biomarkers of interest are the reduction of poly(ADP-ribose) (PAR) chains, a direct indicator of PARP inhibition, and the induction of DNA damage markers such as phosphorylated histone H2AX (γ-H2AX) and RAD51.

Mechanism of Action and Downstream Signaling

Upon induction of DNA damage, PARP1 is recruited to the site of single-strand breaks (SSBs). It then catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, including XRCC1, to the damage site. PARP inhibitors, such as 4-(4-Carbamoylphenoxy)benzamide, not only block the catalytic activity of PARP but can also "trap" the PARP enzyme on the DNA. This PARP trapping obstructs DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks (DSBs). The formation of DSBs triggers the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a sensitive marker for DNA double-strand breaks. In response to DSBs, the cell activates homologous recombination (HR) repair, which involves the recruitment of key proteins like RAD51 to form nuclear foci.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of 4-(4-Carbamoylphenoxy)benzamide DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping XRCC1 XRCC1 & Other Repair Proteins PAR->XRCC1 recruits SSB_Repair SSB Repair XRCC1->SSB_Repair Compound 4-(4-Carbamoylphenoxy)benzamide Compound->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB gamma_H2AX γ-H2AX (pS139) DNA_DSB->gamma_H2AX induces RAD51 RAD51 Recruitment DNA_DSB->RAD51 induces Apoptosis Apoptosis in HR-deficient cells RAD51->Apoptosis

Caption: Signaling pathway of PARP inhibition.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of a standard PARP1/2 inhibitor against PARP enzymes and its effect on cell viability in both BRCA-proficient and BRCA-deficient cell lines. This data illustrates the synthetic lethal effect, where cells with compromised BRCA function are significantly more sensitive to PARP inhibition.

ParameterPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Cell Line (BRCA Status)Cell Viability EC₅₀ (nM)
Example PARP Inhibitor 3.82.1CAPAN-1 (BRCA2-mutant)10
MDA-MB-231 (BRCA-proficient)>1000

Experimental Protocol: Western Blot Analysis

This protocol details the steps for treating cells with 4-(4-Carbamoylphenoxy)benzamide and subsequently detecting PAR, γ-H2AX, and RAD51 levels by Western blot.

Materials and Reagents
  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 4-(4-Carbamoylphenoxy)benzamide

  • DMSO (vehicle control)

  • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-15% gradient gels)

  • Nitrocellulose or PVDF membranes

  • Tris-Glycine-SDS running buffer

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-PAR monoclonal antibody

    • Rabbit anti-phospho-Histone H2A.X (Ser139) (γ-H2AX) monoclonal antibody

    • Rabbit anti-RAD51 monoclonal antibody

    • Mouse anti-β-Actin or Rabbit anti-GAPDH monoclonal antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_prep 2. Protein Extraction & Quantification cluster_electrophoresis 3. Electrophoresis & Transfer cluster_immunodetection 4. Immunodetection cell_seeding Seed cells in 6-well plates incubation Incubate for 24h cell_seeding->incubation treatment Treat with 4-(4-Carbamoylphenoxy)benzamide or DMSO for desired time points incubation->treatment cell_lysis Lyse cells in RIPA buffer treatment->cell_lysis quantification Quantify protein using BCA assay cell_lysis->quantification sample_prep Prepare samples with Laemmli buffer and denature at 95°C quantification->sample_prep sds_page Separate proteins by SDS-PAGE sample_prep->sds_page transfer Transfer proteins to a nitrocellulose or PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% milk in TBST) transfer->blocking primary_ab Incubate with primary antibody overnight at 4°C blocking->primary_ab washing1 Wash 3x with TBST primary_ab->washing1 secondary_ab Incubate with HRP-conjugated secondary antibody for 1h at RT washing1->secondary_ab washing2 Wash 3x with TBST secondary_ab->washing2 detection Apply ECL substrate and image washing2->detection

Caption: Western blot experimental workflow.
Procedure

  • Cell Seeding and Treatment:

    • Seed the desired cell line (e.g., a BRCA-deficient cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare a stock solution of 4-(4-Carbamoylphenoxy)benzamide in DMSO.

    • Treat the cells with various concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 24 or 48 hours). Include a DMSO-only well as a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with RIPA buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Denature the samples by heating at 95°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a protein ladder in one lane.

    • Perform electrophoresis according to the gel manufacturer's recommendations until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system, following the manufacturer's protocol.

    • After transfer, confirm successful transfer by staining the membrane with Ponceau S (optional).

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-PAR, anti-γ-H2AX, or anti-RAD51) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To analyze the loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-Actin or GAPDH.

Expected Results

  • PAR: A dose-dependent decrease in the smear of high molecular weight PAR-ylated proteins is expected with increasing concentrations of 4-(4-Carbamoylphenoxy)benzamide.

  • γ-H2AX: A dose-dependent increase in the band corresponding to γ-H2AX (approximately 15 kDa) is expected, indicating an accumulation of DNA double-strand breaks.

  • RAD51: An increase in the expression of RAD51 (approximately 37 kDa) may be observed as the cell attempts to repair the induced DNA damage.

  • Loading Control: The levels of the housekeeping protein (e.g., β-Actin or GAPDH) should remain consistent across all lanes, confirming equal protein loading.

Application Notes: Flow Cytometry Analysis of Cells Treated with 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Carbamoylphenoxy)benzamide is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR) pathway. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can subsequently generate more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.

Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative analysis of multiple cellular characteristics at the single-cell level. This technology is invaluable for assessing the cellular response to treatment with compounds like 4-(4-Carbamoylphenoxy)benzamide. Key applications of flow cytometry in this context include the analysis of cell cycle progression, the detection and quantification of apoptosis (programmed cell death), and the measurement of specific protein markers associated with DNA damage and cell stress. These analyses provide critical insights into the compound's mechanism of action and its potential therapeutic efficacy.

Mechanism of Action

The primary mechanism of action of 4-(4-Carbamoylphenoxy)benzamide, as a PARP inhibitor, is the disruption of the base excision repair (BER) pathway. PARP enzymes detect and bind to sites of single-strand DNA breaks. Upon binding, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair enzymes to the site of damage.

By inhibiting the catalytic activity of PARP, 4-(4-Carbamoylphenoxy)benzamide prevents the formation of PAR chains. This not only halts the recruitment of the repair machinery but also "traps" the PARP enzyme on the DNA at the site of the break. These PARP-DNA complexes are highly cytotoxic as they obstruct DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks. In cells with compromised homologous recombination (HR) repair pathways (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, ultimately triggering cell cycle arrest and apoptosis.[1][2]

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analysis of a cancer cell line (e.g., a BRCA-deficient cell line) treated with 4-(4-Carbamoylphenoxy)benzamide. The data is illustrative and serves to demonstrate the expected outcomes of the described protocols.

Table 1: Cell Cycle Distribution Analysis

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)55 ± 3.230 ± 2.515 ± 1.8
4-(4-Carbamoylphenoxy)benzamide (1 µM)52 ± 2.825 ± 2.123 ± 2.4
4-(4-Carbamoylphenoxy)benzamide (10 µM)45 ± 3.515 ± 1.940 ± 3.1

Table 2: Apoptosis Analysis

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)95 ± 2.13 ± 0.82 ± 0.5
4-(4-Carbamoylphenoxy)benzamide (1 µM)85 ± 3.410 ± 1.55 ± 1.1
4-(4-Carbamoylphenoxy)benzamide (10 µM)60 ± 4.225 ± 2.815 ± 2.3

Mandatory Visualizations

PARP_Inhibitor_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Drug Intervention cluster_2 Cellular Outcomes SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits PAR Poly(ADP-ribose) Chains PARP->PAR synthesizes ReplicationForkCollapse Replication Fork Collapse PARP->ReplicationForkCollapse trapped on DNA leads to BER Base Excision Repair (BER) Machinery PAR->BER recruits BER->SSB repairs DSB Double-Strand Break (DSB) CellCycleArrest G2/M Cell Cycle Arrest DSB->CellCycleArrest triggers Benzamide 4-(4-Carbamoylphenoxy)benzamide Benzamide->PARP inhibits & traps ReplicationForkCollapse->DSB causes Apoptosis Apoptosis CellCycleArrest->Apoptosis can lead to

Caption: Signaling pathway of 4-(4-Carbamoylphenoxy)benzamide as a PARP inhibitor.

Flow_Cytometry_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Flow Cytometry Analysis cluster_3 Specific Assays SeedCells Seed Cells in Culture Plates TreatCells Treat with 4-(4-Carbamoylphenoxy)benzamide (and Vehicle Control) SeedCells->TreatCells Incubate Incubate for Desired Time (e.g., 24, 48h) TreatCells->Incubate Harvest Harvest Cells (Trypsinization if adherent) Incubate->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Fluorescent Dyes Wash->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire CellCycle Cell Cycle (Propidium Iodide) Stain->CellCycle ApoptosisAssay Apoptosis (Annexin V & PI) Stain->ApoptosisAssay Analyze Analyze Data (Gating, Quantification) Acquire->Analyze Interpret Interpret Results Analyze->Interpret

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the steps to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with 4-(4-Carbamoylphenoxy)benzamide. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient ovarian or breast cancer cell line)

  • Complete cell culture medium

  • 4-(4-Carbamoylphenoxy)benzamide

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Compound Treatment: Prepare stock solutions of 4-(4-Carbamoylphenoxy)benzamide in DMSO. Treat cells with the desired concentrations of the compound (e.g., 1 µM and 10 µM). Include a vehicle control group treated with an equivalent volume of DMSO.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Harvesting:

    • For adherent cells, aspirate the media, wash once with PBS, and detach the cells using trypsin. Neutralize the trypsin with complete media and transfer the cell suspension to a conical tube.

    • For suspension cells, directly collect the cells into a conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells for at least 2 hours at -20°C (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel for red fluorescence). The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol is designed to differentiate between live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 4-(4-Carbamoylphenoxy)benzamide

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer (1X)

  • FITC-conjugated Annexin V (or other fluorophore conjugate)

  • Propidium Iodide (PI) solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. For adherent cells, collect the media (containing floating cells), wash the adherent cells with PBS, and then detach them with trypsin. Combine the detached cells with the previously collected media. Centrifuge the combined cell suspension.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash.

  • Staining:

    • Centrifuge the washed cells and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use a dot plot to visualize Annexin V fluorescence (e.g., FL1) versus PI fluorescence (e.g., FL2). The four quadrants of the plot will represent:

    • Lower-left: Live cells (Annexin V- / PI-)

    • Lower-right: Early apoptotic cells (Annexin V+ / PI-)

    • Upper-right: Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-left: Necrotic cells (Annexin V- / PI+) - this population is typically small.

References

4-(4-Carbamoylphenoxy)benzamide as a tool compound in chemical biology

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Disclaimer

Extensive searches of scientific and chemical databases have yielded no specific public information on a compound with the name "4-(4-carbamoylphenoxy)benzamide." The following application notes and protocols are based on the analysis of structurally related compounds, specifically those belonging to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which share the phenoxy and benzamide moieties. The data and protocols provided herein are for a representative PARP inhibitor, Olaparib, and should be considered as an illustrative example of how a tool compound with a similar scaffold might be used. This information does not pertain to "4-(4-carbamoylphenoxy)benzamide" directly.

Introduction to 4-(4-Carbamoylphenoxy)benzamide as a Potential PARP Inhibitor

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In cancer biology, inhibiting PARP can lead to the accumulation of DNA damage, particularly in cells with pre-existing defects in DNA repair pathways (e.g., BRCA1/2 mutations), ultimately resulting in synthetic lethality and cell death. The benzamide scaffold is a key pharmacophore in many potent PARP inhibitors. Given its structure, 4-(4-carbamoylphenoxy)benzamide is hypothesized to function as a competitive inhibitor of PARP1 and PARP2 by occupying the NAD+ binding site of the enzyme. This application note provides a framework for investigating the potential of novel phenoxy benzamide derivatives as PARP inhibitors.

Quantitative Data (Illustrative Example: Olaparib)

The following table summarizes the inhibitory activity of Olaparib, a well-characterized PARP inhibitor with a benzamide core structure. This data is provided as a reference for the type of quantitative information that would be generated for a new tool compound.

CompoundTargetAssay TypeIC50 (nM)Reference
OlaparibPARP1Enzyme Activity Assay5[Ménear, et al. 2008]
OlaparibPARP2Enzyme Activity Assay1[Ménear, et al. 2008]
OlaparibMDA-MB-436 (BRCA1 mutant)Cell Viability Assay30[Drew, et al. 2009]
OlaparibCAPAN-1 (BRCA2 mutant)Cell Viability Assay10[Fong, et al. 2009]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for a PARP inhibitor in a cancer cell with a BRCA mutation, leading to synthetic lethality.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_replication During Replication cluster_repair DSB Repair DNA_SSB Single-Strand DNA Break PARP PARP DNA_SSB->PARP recruits DNA_DSB Double-Strand DNA Break (DSB) DNA_SSB->DNA_DSB leads to BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs HR Homologous Recombination (HR) (BRCA-dependent) DNA_DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ Apoptosis Apoptosis HR->Apoptosis (defective in BRCA mutant) NHEJ->Apoptosis leads to genomic instability Tool_Compound 4-(4-Carbamoylphenoxy)benzamide (Hypothesized PARP Inhibitor) Tool_Compound->PARP inhibits

Caption: Proposed mechanism of synthetic lethality induced by PARP inhibition.

Experimental Protocols

PARP1 Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against purified human PARP1 enzyme.

Workflow Diagram:

PARP_Assay_Workflow A Prepare Assay Buffer and Reagents (PARP1, NAD+, Histones, Activated DNA) B Add Test Compound (e.g., 4-(4-carbamoylphenoxy)benzamide) to 96-well plate A->B C Add PARP1 Enzyme and Histones B->C D Incubate at Room Temperature C->D E Initiate Reaction with Activated DNA and Biotinylated NAD+ D->E F Incubate to Allow PARylation E->F G Stop Reaction and Transfer to Streptavidin-coated Plate F->G H Detect Incorporated Biotin with Streptavidin-HRP and Substrate G->H I Measure Absorbance/Fluorescence and Calculate IC50 H->I

Caption: Workflow for a typical PARP1 enzyme inhibition assay.

Materials:

  • Purified human PARP1 enzyme

  • Histone H1

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compound stock solution (in DMSO)

  • Streptavidin-coated 96-well plates

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • To a 96-well plate, add 25 µL of the test compound dilutions.

  • Add 25 µL of a solution containing PARP1 enzyme and histone H1 to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of a solution containing activated DNA and biotinylated NAD+.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding a suitable stop buffer (e.g., containing a high concentration of a PARP inhibitor like 3-aminobenzamide).

  • Transfer 50 µL of the reaction mixture to a streptavidin-coated 96-well plate.

  • Incubate for 60 minutes to allow the biotinylated histones to bind.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate as in step 10.

  • Add 100 µL of HRP substrate and incubate until color develops.

  • Stop the color development with a stop solution (e.g., 1 M H2SO4).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Plot the absorbance against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay in BRCA-mutant Cancer Cells

This protocol describes how to assess the cytotoxic effect of a potential PARP inhibitor on cancer cells with and without BRCA mutations.

Materials:

  • BRCA1 or BRCA2 mutant cell line (e.g., MDA-MB-436, CAPAN-1)

  • BRCA wild-type cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • 96-well clear-bottom white plates (for luminescence) or black plates (for fluorescence)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound.

  • Incubate the cells for 72-96 hours.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the signal to develop.

  • Measure luminescence or fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Application Notes and Protocols for Radiolabeling 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of 4-(4-carbamoylphenoxy)benzamide, a key structural motif found in various biologically active compounds, including Poly (ADP-ribose) polymerase (PARP) inhibitors. The following protocols are designed for imaging studies using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Introduction to Radiolabeling Strategies

The selection of a radiolabeling method depends on several factors, including the desired radionuclide, the chemical properties of the target molecule, and the available radiochemistry infrastructure. For 4-(4-carbamoylphenoxy)benzamide, a non-radioactive analogue of several PARP inhibitors, common radiolabeling strategies involve the incorporation of Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), or Iodine-123 ([¹²³I]).

PARP Signaling and its Role in Cancer Therapy: Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In many cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), tumor cells become heavily reliant on PARP for survival. PARP inhibitors block this repair mechanism, leading to the accumulation of DNA damage and ultimately, cancer cell death.[1] Radiolabeled PARP inhibitors are therefore valuable tools for non-invasively imaging tumor tissues, assessing treatment response, and patient stratification.

Radiolabeling with Fluorine-18 ([¹⁸F]) for PET Imaging

Fluorine-18 is a positron-emitting radionuclide with a half-life of 109.8 minutes, making it ideal for PET imaging. Two primary strategies for incorporating [¹⁸F] into aromatic rings like the one in 4-(4-carbamoylphenoxy)benzamide are nucleophilic aromatic substitution (SₙAr) and the use of prosthetic groups.

Method 1: Nucleophilic Aromatic Substitution of a Nitro-Precursor

This method involves the synthesis of a precursor molecule where a nitro group (-NO₂) is positioned at the site of desired fluorination. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack by [¹⁸F]fluoride.

Precursor Synthesis: The synthesis of the nitro-precursor, 4-(4-carbamoylphenoxy)-N-(4-nitrophenyl)benzamide, can be achieved through a multi-step synthesis. This involves the reaction of a suitable carboxylic acid with 4-nitroaniline.

Experimental Protocol: [¹⁸F]Fluorination

  • [¹⁸F]Fluoride Production and Activation: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the mixture azeotropically.

  • Radiolabeling Reaction: To the dried [¹⁸F]fluoride, add the nitro-precursor (typically 1-5 mg) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, DMF). Heat the reaction mixture at a high temperature (120-160 °C) for a specified time (10-30 minutes).

  • Purification: After cooling, dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile) and purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: Collect the fraction containing the [¹⁸F]-labeled product. Remove the HPLC solvent under reduced pressure and reformulate the product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

Method 2: Using Prosthetic Groups

Prosthetic groups are small, bifunctional molecules that are first radiolabeled with [¹⁸F] and then conjugated to the target molecule. This approach is particularly useful when the target molecule is sensitive to the harsh conditions of direct fluorination. An example is the use of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).

Precursor Synthesis: A precursor for this method would be an amino-functionalized derivative of 4-(4-carbamoylphenoxy)benzamide.

Experimental Protocol: Two-Step Labeling via [¹⁸F]SFB

  • Synthesis of [¹⁸F]SFB: Prepare [¹⁸F]SFB via a multi-step automated synthesis from the corresponding trimethylammonium precursor.

  • Conjugation Reaction: React the amino-functionalized precursor with the purified [¹⁸F]SFB in a suitable buffer (e.g., phosphate buffer, pH 8.5) at room temperature or slightly elevated temperatures.

  • Purification and Formulation: Purify the resulting [¹⁸F]-labeled product by HPLC and formulate as described in Method 1.

Radiolabeling with Carbon-11 ([¹¹C]) for PET Imaging

Carbon-11, with its short half-life of 20.4 minutes, allows for multiple PET scans in the same subject on the same day.[2][3] Common methods for [¹¹C] labeling include methylation and carbonylation.

Method 1: [¹¹C]Methylation of a Desmethyl Precursor

This method requires a precursor where a methyl group is replaced by a hydroxyl or amine group.

Precursor Synthesis: A desmethyl precursor, such as a phenolic or an N-desmethyl derivative of 4-(4-carbamoylphenoxy)benzamide, needs to be synthesized.

Experimental Protocol: [¹¹C]Methylation

  • Production of [¹¹C]Methylating Agent: Produce [¹¹C]CO₂ in a cyclotron and convert it to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) using an automated synthesis module.

  • Radiolabeling Reaction: Trap the [¹¹C]methylating agent in a reaction vessel containing the desmethyl precursor (typically 0.5-2 mg) and a base (e.g., NaOH, K₂CO₃) in a suitable solvent (e.g., DMF, DMSO). Heat the reaction mixture (e.g., 80-120 °C) for a short duration (3-10 minutes).

  • Purification and Formulation: Purify the product by HPLC and formulate as described previously.

Method 2: [¹¹C]Carbonylation

This method introduces a [¹¹C]carbonyl group into the molecule. One approach involves a palladium-mediated cross-coupling reaction of an aryl halide or triflate with [¹¹C]carbon monoxide ([¹¹C]CO).

Precursor Synthesis: An appropriate precursor would be an iodo- or triflate-substituted phenoxy-aniline derivative.

Experimental Protocol: [¹¹C]Carbonylation

  • Production of [¹¹C]CO: Produce [¹¹C]CO from cyclotron-produced [¹¹C]CO₂ by reduction over a heated catalyst (e.g., zinc or molybdenum).

  • Radiolabeling Reaction: In a reaction vessel, combine the aryl halide/triflate precursor, a palladium catalyst (e.g., Pd(PPh₃)₄), a phosphine ligand, and a suitable base in an appropriate solvent. Bubble the [¹¹C]CO through the reaction mixture at an elevated temperature and pressure.

  • Purification and Formulation: Purify the resulting [¹¹C]-labeled benzamide by HPLC and formulate for injection.

Radiolabeling with Iodine-123 ([¹²³I]) for SPECT Imaging

Iodine-123 is a gamma-emitting radionuclide with a half-life of 13.2 hours, making it suitable for SPECT imaging.[4] A common method for radioiodination is electrophilic substitution on an activated aromatic ring or via an organometallic precursor.

Method: Radioiododestannylation of a Trialkyltin Precursor

This is a widely used and efficient method for radioiodination that provides high specific activity and regioselectivity.

Precursor Synthesis: A trialkyltin (e.g., tributyltin) precursor of 4-(4-carbamoylphenoxy)benzamide is required. This can be synthesized from the corresponding aryl halide via a palladium-catalyzed stannylation reaction.

Experimental Protocol: [¹²³I]Iodination

  • [¹²³I]Iodide Production: [¹²³I]Iodide is typically produced in a cyclotron.

  • Radiolabeling Reaction: To a solution of the trialkyltin precursor (typically 0.1-1 mg) in a suitable solvent (e.g., chloroform, ethanol), add [¹²³I]NaI and an oxidizing agent (e.g., peracetic acid, N-chlorosuccinimide) in an acidic buffer (e.g., acetate buffer). The reaction is typically rapid and occurs at room temperature.

  • Purification and Formulation: Quench the reaction and purify the [¹²³I]-labeled product by HPLC or solid-phase extraction (SPE). Formulate the final product in a suitable buffer for injection.

Quantitative Data Summary

The following tables summarize typical quantitative data for the radiolabeling of PARP inhibitors and related benzamide derivatives, which can serve as a reference for the expected outcomes when labeling 4-(4-carbamoylphenoxy)benzamide.

Radiolabeling Method Radionuclide Precursor Radiochemical Yield (RCY, decay-corrected) Molar Activity (Aₘ) Reference
Nucleophilic Aromatic Substitution[¹⁸F]Nitro-precursor5-20%50-150 GBq/µmol[5]
Prosthetic Group ([¹⁸F]SFB)[¹⁸F]Amino-precursor10-30%40-100 GBq/µmol[4]
[¹¹C]Methylation[¹¹C]Desmethyl-precursor30-60%100-400 GBq/µmol[6]
[¹¹C]Carbonylation[¹¹C]Aryl halide/triflate15-40%80-200 GBq/µmol[7]
Radioiododestannylation[¹²³I]Trialkyltin-precursor60-90%> 200 GBq/µmol

Visualizations

Signaling Pathway: PARP in DNA Repair

PARP_Signaling cluster_0 DNA Damage cluster_1 PARP Activation cluster_2 DNA Repair cluster_3 Inhibition DNA_Strand_Break Single-Strand Break PARP1 PARP1 DNA_Strand_Break->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate PARP_Inhibitor 4-(4-Carbamoylphenoxy)benzamide (Radiolabeled) PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 is recruited to sites of single-strand DNA breaks and synthesizes PAR, which in turn recruits DNA repair proteins. PARP inhibitors, such as radiolabeled 4-(4-carbamoylphenoxy)benzamide, block this process.

Experimental Workflow: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution

F18_Workflow Start Start F18_Production [¹⁸F]Fluoride Production (Cyclotron) Start->F18_Production F18_Activation [¹⁸F]Fluoride Activation (K2.2.2/K₂CO₃) F18_Production->F18_Activation Radiolabeling Radiolabeling Reaction with Nitro-Precursor F18_Activation->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation Formulation in Physiological Solution Purification->Formulation End End Formulation->End

Caption: A typical workflow for the [¹⁸F]-labeling of a nitro-precursor, from cyclotron production to final formulation.

Logical Relationship: Choice of Radionuclide

Radionuclide_Choice Imaging_Modality Imaging Modality PET PET Imaging_Modality->PET SPECT SPECT Imaging_Modality->SPECT F18 [¹⁸F] PET->F18 C11 [¹¹C] PET->C11 I123 [¹²³I] SPECT->I123

Caption: The choice of imaging modality (PET or SPECT) dictates the selection of the radionuclide for labeling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(4-carbamoylphenoxy)benzamide, a key intermediate in pharmaceutical research. The following information is tailored to researchers, scientists, and drug development professionals to help navigate common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(4-carbamoylphenoxy)benzamide?

A1: A widely used method is the nucleophilic aromatic substitution reaction (an Ullmann-type condensation) between 4-hydroxybenzamide and 4-fluorobenzonitrile. This reaction is typically carried out in a polar aprotic solvent with a mild base. The resulting nitrile is then hydrolyzed to the primary amide.

Q2: What are the critical parameters for the success of the coupling reaction?

A2: The key parameters include the choice of solvent, base, and reaction temperature. Polar aprotic solvents like DMSO or DMF are preferred. Anhydrous potassium carbonate is a common and effective base. The reaction temperature is also crucial; it needs to be high enough to drive the reaction to completion but not so high as to cause degradation of starting materials or products.

Q3: My reaction is sluggish or does not go to completion. What are the possible causes?

A3: Incomplete reactions can be due to several factors:

  • Insufficiently anhydrous conditions: Moisture can deactivate the base and inhibit the reaction.

  • Low-quality reagents: Impure starting materials or solvents can introduce contaminants that interfere with the reaction.

  • Inadequate temperature: The reaction may require higher temperatures or longer reaction times to proceed to completion.

  • Inefficient mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.

Q4: What are the common impurities I should expect to see in my crude product?

A4: Common impurities include unreacted starting materials (4-hydroxybenzamide and 4-fluorobenzonitrile), the intermediate nitrile (4-(4-cyanophenoxy)benzamide), and potential side-products from hydrolysis of the starting materials or product.

Troubleshooting Guide

Issue 1: Low Yield of Desired Product
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If starting materials are still present, consider increasing the reaction temperature or adding more base.
Product Degradation Excessive temperatures or prolonged reaction times can lead to degradation. Perform a time-course study to determine the optimal reaction time.
Mechanical Losses Significant product loss can occur during work-up and purification. Ensure efficient extraction and careful handling during filtration and transfers.
Issue 2: Presence of Impurities in the Final Product

The nature of the impurity, often determined by its polarity relative to the product, will dictate the appropriate purification strategy.

Impurity Type Identification Purification Protocol
Unreacted 4-hydroxybenzamide More polar than the product on a typical silica gel TLC plate.Recrystallization from a suitable solvent system (e.g., Ethanol/Water) or column chromatography.
Unreacted 4-fluorobenzonitrile Less polar than the product.Can often be removed by washing the crude product with a non-polar solvent in which the product is insoluble.
Intermediate Nitrile Polarity is similar to the final product, making it a challenging impurity to remove.Careful column chromatography with a shallow gradient may be required. Alternatively, ensuring the hydrolysis step goes to completion is the best approach.
Residual Solvent (e.g., DMSO) Characteristic signals in ¹H NMR.Washing the filtered product extensively with water or a suitable organic solvent, followed by drying under high vacuum at an elevated temperature.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Carbamoylphenoxy)benzamide

This protocol describes a typical procedure for the synthesis.

  • Reaction Setup: To a stirred solution of 4-hydroxybenzamide (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Reagents: Add 4-fluorobenzonitrile (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation of Intermediate: Filter the precipitated solid, which is primarily the nitrile intermediate, and wash with water.

  • Hydrolysis: The crude nitrile intermediate is then subjected to hydrolysis (e.g., using aqueous sodium hydroxide and hydrogen peroxide) to convert the nitrile group to the primary amide.

  • Final Product Isolation: After hydrolysis, the product is precipitated by adjusting the pH, filtered, washed with water, and dried.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude 4-(4-carbamoylphenoxy)benzamide in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture with water).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow Start Starting Materials: 4-hydroxybenzamide 4-fluorobenzonitrile Reaction Nucleophilic Aromatic Substitution - K2CO3, DMSO - 120-140 °C Start->Reaction Workup Aqueous Work-up - Quench with H2O - Filtration Reaction->Workup Intermediate Intermediate: 4-(4-cyanophenoxy)benzamide Workup->Intermediate Hydrolysis Nitrile Hydrolysis - NaOH, H2O2 Intermediate->Hydrolysis Purification Purification - Recrystallization or - Column Chromatography Hydrolysis->Purification Product Final Product: 4-(4-carbamoylphenoxy)benzamide Purification->Product

Caption: Experimental workflow for the synthesis of 4-(4-carbamoylphenoxy)benzamide.

Troubleshooting_Flowchart Start Crude Product Analysis (TLC, NMR) CheckYield Is yield low? Start->CheckYield CheckPurity Are impurities present? CheckYield->CheckPurity No IncompleteReaction Optimize reaction: - Increase temperature - Increase time - Check reagents CheckYield->IncompleteReaction Yes PolarImpurity Impurity is more polar (e.g., 4-hydroxybenzamide) CheckPurity->PolarImpurity Yes, more polar NonPolarImpurity Impurity is less polar (e.g., 4-fluorobenzonitrile) CheckPurity->NonPolarImpurity Yes, less polar SimilarPolarity Impurity has similar polarity (e.g., nitrile intermediate) CheckPurity->SimilarPolarity Yes, similar polarity Degradation Reduce temperature or time IncompleteReaction->Degradation If optimization fails Recrystallize Action: Recrystallize PolarImpurity->Recrystallize SolventWash Action: Wash with non-polar solvent NonPolarImpurity->SolventWash ColumnChrom Action: Column Chromatography SimilarPolarity->ColumnChrom

Caption: Troubleshooting flowchart for the purification of 4-(4-carbamoylphenoxy)benzamide.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Phosphorylation Phosphorylation Receptor->Phosphorylation activates Ligand Growth Factor Ligand->Receptor Compound 4-(4-Carbamoylphenoxy)benzamide (Hypothetical Kinase Inhibitor) Compound->Phosphorylation inhibits ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream Downstream Signaling (e.g., MAPK pathway) Phosphorylation->Downstream activates CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse

Caption: Hypothetical signaling pathway inhibition by a benzamide derivative.

Optimizing the reaction conditions for 4-(4-Carbamoylphenoxy)benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-carbamoylphenoxy)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 4-(4-Carbamoylphenoxy)benzamide?

A1: The synthesis of 4-(4-carbamoylphenoxy)benzamide, also known as 4,4'-oxybis(benzamide), can generally be approached through two primary routes:

  • Route A: Ullmann-type Condensation. This involves the copper-catalyzed reaction of 4-hydroxybenzamide with a 4-halobenzamide (e.g., 4-fluorobenzamide or 4-bromobenzamide).

  • Route B: Two-step Synthesis from Dinitrile. This route starts with the synthesis of 4,4'-oxybis(benzonitrile) via a nucleophilic aromatic substitution or Ullmann coupling, followed by a partial hydrolysis of the dinitrile to the diamide.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable eluent system, for example, a mixture of chloroform and methanol (e.g., 9:1 v/v), can be used to separate the starting materials from the product. Visualizing the spots under UV light will show the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Q3: What are the typical purification methods for 4-(4-Carbamoylphenoxy)benzamide?

A3: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water. If significant impurities are present, column chromatography on silica gel may be necessary.

Troubleshooting Guides

Below are troubleshooting guides for the two primary synthetic routes.

Route A: Ullmann-type Condensation

This route involves the direct coupling of a 4-halobenzamide with 4-hydroxybenzamide in the presence of a copper catalyst and a base.

Experimental Protocol

A general procedure for the Ullmann condensation is as follows:

  • To a reaction flask, add 4-hydroxybenzamide, 4-halobenzamide (e.g., 4-fluorobenzamide), a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline or N,N-dimethylglycine), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a high-boiling point polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at a temperature ranging from 90 to 150°C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture, and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization.

Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low or no product formation Inactive catalyst- Use a fresh, high-purity copper catalyst. - Consider pre-activating the catalyst if necessary.
Ineffective ligand- Screen different ligands. L-proline and N,N-dimethylglycine are often effective.[1] - Ensure the correct catalyst-to-ligand ratio is used.
Insufficient base strength or solubility- Use a stronger base like Cs₂CO₃. - Ensure the base is finely powdered for better reactivity.
Low reaction temperature- Gradually increase the reaction temperature, monitoring for decomposition. Ullmann reactions often require elevated temperatures.[2]
Presence of water- Use anhydrous solvents and reagents. Dry the starting materials before use.
Formation of significant byproducts Homocoupling of the aryl halide- Use a slight excess of the phenol component (4-hydroxybenzamide). - Optimize the catalyst and ligand system to favor the desired cross-coupling.
Decomposition of starting materials or product- Lower the reaction temperature and extend the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in product purification Co-precipitation of copper salts- After the reaction, acidify the aqueous solution with dilute HCl before filtration to dissolve copper salts. - Wash the crude product thoroughly with a dilute acid solution followed by water.
Presence of unreacted starting materials- Optimize the reaction stoichiometry and reaction time. - If separation is difficult by recrystallization, consider column chromatography.
Data Presentation: Comparison of Reaction Conditions for Ullmann Coupling
Parameter Condition 1 Condition 2 Condition 3
Catalyst CuICuICu(PPh₃)₃Br
Ligand L-prolineN,N-dimethylglycineNone
Base K₂CO₃Cs₂CO₃Cs₂CO₃
Solvent DMSODMFToluene
Temperature 120°C110°C100°C
Typical Yield ModerateGood to ExcellentModerate to Good

Note: This table presents hypothetical data for illustrative purposes based on general knowledge of Ullmann reactions.

Logical Workflow for Troubleshooting Ullmann Condensation

Troubleshooting_Ullmann start Low Yield or No Reaction check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents optimize_catalyst Optimize Catalyst System (Catalyst, Ligand) check_reagents->optimize_catalyst Reagents OK success Improved Yield check_reagents->success Impurity Found optimize_base Optimize Base (Strength, Amount) optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Yield Improves optimize_temp Optimize Temperature and Time optimize_base->optimize_temp No Improvement optimize_base->success Yield Improves check_atmosphere Ensure Inert Atmosphere optimize_temp->check_atmosphere No Improvement optimize_temp->success Yield Improves check_atmosphere->success Yield Improves Hydrolysis_Optimization start Start: Dinitrile Hydrolysis monitor_reaction Monitor Reaction Progress (TLC/HPLC) start->monitor_reaction over_hydrolysis Issue: Over-hydrolysis to Dicarboxylic Acid monitor_reaction->over_hydrolysis Detecting Acid incomplete_hydrolysis Issue: Incomplete Hydrolysis monitor_reaction->incomplete_hydrolysis Detecting Dinitrile product Desired Diamide monitor_reaction->product Optimal Conversion adjust_time_temp Reduce Time and/or Temperature over_hydrolysis->adjust_time_temp adjust_reagent_conc Lower Acid/Base Concentration over_hydrolysis->adjust_reagent_conc increase_time_temp Increase Time and/or Temperature incomplete_hydrolysis->increase_time_temp increase_reagent_conc Increase Acid/Base Concentration incomplete_hydrolysis->increase_reagent_conc adjust_time_temp->monitor_reaction adjust_reagent_conc->monitor_reaction increase_time_temp->monitor_reaction increase_reagent_conc->monitor_reaction

References

How to prevent degradation of 4-(4-Carbamoylphenoxy)benzamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 4-(4-Carbamoylphenoxy)benzamide in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Identifying and Mitigating Degradation of 4-(4-Carbamoylphenoxy)benzamide

The primary cause of degradation for 4-(4-Carbamoylphenoxy)benzamide in solution is the hydrolysis of its two amide bonds, which can occur under both acidic and basic conditions.[1][2] This process is often accelerated by elevated temperatures.[3][4] The ether linkage is generally more stable. The following table summarizes the key factors influencing degradation and provides recommended preventative measures.

ParameterEffect on StabilityRecommended Conditions & Preventative Measures
pH High and Low pH accelerate hydrolysis. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[4][5] Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[2][4]- Maintain solutions at a neutral pH (around 7).- Use buffered solutions (e.g., phosphate-buffered saline) to maintain a stable pH.- Avoid strong acids and bases in the formulation.
Temperature Higher temperatures increase the rate of hydrolysis. As with most chemical reactions, an increase in temperature provides the necessary activation energy for the hydrolysis of the amide bonds.[3]- Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C for short-term storage, -20°C or -80°C for long-term storage).- Avoid repeated freeze-thaw cycles by aliquoting stock solutions.- During experiments, keep solutions on ice whenever possible.
Solvent Protic solvents, especially water, are required for hydrolysis. The presence of water is essential for the hydrolysis reaction to proceed.[1][2] While organic solvents may be used to dissolve the compound, residual water can still contribute to degradation over time.- For long-term storage, consider dissolving the compound in an anhydrous aprotic solvent such as DMSO or DMF. - When preparing aqueous solutions, use freshly purified water (e.g., deionized or distilled) to minimize contaminants that could catalyze degradation.
Light While direct evidence for the photodegradation of 4-(4-Carbamoylphenoxy)benzamide is not readily available, aromatic compounds can be susceptible to photodegradation.- Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Minimize exposure to direct light during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-(4-Carbamoylphenoxy)benzamide in solution?

The most likely degradation pathway is the hydrolysis of the two benzamide functional groups. This can occur under both acidic and basic conditions, leading to the cleavage of the amide bonds to form the corresponding carboxylic acids and ammonia or their salts.[1][2]

Q2: What are the expected degradation products of 4-(4-Carbamoylphenoxy)benzamide?

Hydrolysis of the two amide groups would result in the formation of 4-(4-carboxyphenoxy)benzoic acid.

Q3: What is the optimal pH for storing solutions of 4-(4-Carbamoylphenoxy)benzamide?

To minimize hydrolysis, it is recommended to store solutions at or near a neutral pH (pH 7). The use of a buffered system, such as phosphate-buffered saline (PBS), can help maintain a stable pH and prevent significant fluctuations that could accelerate degradation.

Q4: How should I prepare a stock solution of 4-(4-Carbamoylphenoxy)benzamide for long-term storage?

For long-term storage, it is advisable to prepare a concentrated stock solution in an anhydrous aprotic solvent like DMSO or DMF. This minimizes the presence of water, a key component for hydrolysis. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: Can I heat my solution to dissolve 4-(4-Carbamoylphenoxy)benzamide?

Heating the solution, especially in the presence of water, is not recommended as it can significantly accelerate the rate of amide hydrolysis.[3] If solubility is an issue, consider using sonication or gentle agitation at room temperature. If heating is absolutely necessary, it should be done for the shortest possible time at the lowest possible temperature.

Visual Guides

Degradation Pathway

A 4-(4-Carbamoylphenoxy)benzamide B Hydrolysis (Acid or Base) A->B C 4-(4-Carboxyphenoxy)benzoic acid B->C D Ammonia (2 eq.) B->D

Caption: Predicted hydrolysis pathway of 4-(4-Carbamoylphenoxy)benzamide.

Experimental Workflow for Troubleshooting Degradation

start Degradation Suspected check_ph Check pH of Solution start->check_ph ph_extreme pH is Acidic or Basic check_ph->ph_extreme Extreme check_temp Check Storage/Experimental Temperature check_ph->check_temp Neutral adjust_ph Adjust to Neutral pH with Buffer ph_extreme->adjust_ph adjust_ph->check_temp temp_high Temperature is Elevated check_temp->temp_high High check_solvent Check Solvent System check_temp->check_solvent Low adjust_temp Store at Lower Temperature (e.g., 2-8°C or -20°C) temp_high->adjust_temp adjust_temp->check_solvent solvent_aqueous Aqueous Solvent Used check_solvent->solvent_aqueous Aqueous end Degradation Minimized check_solvent->end Anhydrous Aprotic consider_aprotic For Long-Term Storage, Use Anhydrous Aprotic Solvent solvent_aqueous->consider_aprotic consider_aprotic->end

Caption: Troubleshooting workflow for identifying and preventing degradation.

References

Overcoming resistance to 4-(4-Carbamoylphenoxy)benzamide in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the specific compound 4-(4-Carbamoylphenoxy)benzamide, its mechanism of action, and resistance in cell culture is not available in the public scientific literature. The following content is a generalized framework for addressing drug resistance in a research setting, based on common principles in cell culture and drug development. This guide should be adapted with experimentally determined data for the compound of interest.

Frequently Asked Questions (FAQs)

Q1: My cells are showing reduced sensitivity to 4-(4-Carbamoylphenoxy)benzamide over time. What are the possible reasons?

A1: Reduced sensitivity, or acquired resistance, to a compound can arise from various factors:

  • Target Modification: The cellular target of the compound may have mutated, preventing effective binding.

  • Drug Efflux: Cells may upregulate transporter proteins (e.g., P-glycoprotein) that actively pump the compound out of the cell.

  • Drug Inactivation: Cells might metabolize the compound into an inactive form.

  • Pathway Alterations: Cells can develop workarounds to the pathway inhibited by the compound, compensating for its effect.

  • Cell Culture Conditions: Inconsistent cell culture conditions, such as media formulation, passage number, or contamination, can affect cellular response.

Q2: How can I confirm if my cell line has developed resistance to 4-(4-Carbamoylphenoxy)benzamide?

A2: To confirm resistance, you can perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line is a strong indicator of resistance.

Q3: What are the initial steps to troubleshoot resistance to a novel compound in my experiments?

A3: Start by verifying the basics:

  • Compound Integrity: Ensure the compound's stock solution is not degraded. Prepare a fresh stock and repeat the experiment.

  • Cell Line Authenticity: Verify the identity of your cell line (e.g., by short tandem repeat profiling) and check for mycoplasma contamination.

  • Assay Validation: Confirm that your experimental assay is performing as expected with appropriate positive and negative controls.

Troubleshooting Guides

Issue 1: Gradual increase in IC50 value of 4-(4-Carbamoylphenoxy)benzamide
Possible Cause Suggested Solution
Selection of a resistant subpopulation 1. Perform single-cell cloning to isolate and characterize clones with varying sensitivity. 2. Analyze gene expression or protein levels of potential resistance markers (e.g., efflux pumps) in the resistant population compared to the parental line.
Long-term culture leading to phenotypic drift 1. Go back to an early-passage frozen stock of the parental cell line. 2. Maintain a strict passaging schedule and do not culture cells for extended periods.
Inconsistent compound concentration 1. Verify the concentration of your stock solution. 2. Ensure accurate and consistent dilution for each experiment.
Issue 2: Complete loss of response to 4-(4-Carbamoylphenoxy)benzamide
Possible Cause Suggested Solution
Acquired resistance through genetic mutation 1. Sequence the putative target gene to identify potential mutations. 2. Perform whole-exome or whole-genome sequencing to identify other genetic alterations.
Upregulation of bypass signaling pathways 1. Use pathway analysis tools (e.g., phospho-protein arrays, RNA sequencing) to identify activated signaling cascades in the resistant cells. 2. Test combination therapies with inhibitors of the identified bypass pathways.
Incorrect cell line 1. Perform cell line authentication.

Experimental Protocols

Protocol 1: Determination of IC50 Value using a Cell Viability Assay

Objective: To determine the concentration of 4-(4-Carbamoylphenoxy)benzamide that inhibits cell growth by 50%.

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • Complete cell culture medium

  • 4-(4-Carbamoylphenoxy)benzamide stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare a serial dilution of 4-(4-Carbamoylphenoxy)benzamide in complete culture medium.

  • Remove the medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for a duration relevant to the compound's expected effect (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

To investigate resistance, it is crucial to understand the signaling pathway affected by the compound. Since this information is not available for 4-(4-Carbamoylphenoxy)benzamide, a generic hypothetical pathway is presented below.

G cluster_0 Hypothetical Drug Action Pathway Compound 4-(4-Carbamoylphenoxy)benzamide Receptor Cell Surface Receptor Compound->Receptor Binds and Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes

Caption: Hypothetical signaling pathway for the action of a drug.

To troubleshoot resistance, a logical workflow is necessary.

G cluster_1 Troubleshooting Workflow for Drug Resistance Start Decreased Cell Sensitivity Observed Confirm Confirm Resistance (IC50 Assay) Start->Confirm Check Check Compound and Cell Line Integrity Confirm->Check Resistant Resistance Confirmed Check->Resistant Issue persists NotResistant No Resistance (Check Assay) Check->NotResistant Issue resolved Investigate Investigate Mechanism Resistant->Investigate Efflux Efflux Pump Expression Investigate->Efflux Target Target Gene Sequencing Investigate->Target Pathway Bypass Pathway Analysis Investigate->Pathway

Reducing off-target effects of 4-(4-Carbamoylphenoxy)benzamide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(4-Carbamoylphenoxy)benzamide and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help mitigate its potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of 4-(4-Carbamoylphenoxy)benzamide?

A1: Based on studies of structurally similar compounds, the primary target of this class of benzamide derivatives is Poly(ADP-ribose) Polymerase 10 (PARP10), also known as ARTD10. Specifically, the closely related analog, 3-(4-carbamoylphenoxy)benzamide, has been identified as a potent PARP10 inhibitor.

Q2: What are the known off-target effects of this compound?

A2: The primary known off-target effect for this class of compounds is the inhibition of other PARP family members. For instance, 3-(4-carbamoylphenoxy)benzamide shows some inhibitory activity against PARP2, but not PARP1.[1] It is crucial to empirically determine the off-target effects in your specific experimental system, including potential inhibition of various protein kinases.

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration of the compound.

  • Include appropriate controls, such as a structurally related inactive compound or a genetically distinct approach (e.g., shRNA/siRNA knockdown of PARP10) to confirm that the observed phenotype is due to inhibition of the intended target.

  • Perform orthogonal experiments to validate your findings.

  • Characterize the selectivity of the compound against a panel of related enzymes (e.g., other PARPs and kinases).

Q4: What are the key cellular functions of PARP10 that might be affected?

A4: PARP10 is a mono-ADP-ribosyltransferase involved in various cellular processes.[2] Its inhibition can impact:

  • DNA Damage Response and Repair: PARP10 plays a role in alleviating replication stress and promoting the restart of stalled replication forks.[3]

  • Cell Cycle Progression: PARP10 is involved in the G1/S and G2/M transitions.[4]

  • NF-κB Signaling: PARP10 can inhibit the activation of the NF-κB pathway.[5]

  • Oncogenic Pathways: PARP10 can modulate oncogenic pathways by interacting with and mono-ADP-ribosylating Aurora A kinase.[6]

Q5: What is the difference between 4-(4-Carbamoylphenoxy)benzamide and 3-(4-Carbamoylphenoxy)benzamide?

A5: The numbers '3' and '4' in the names refer to the position of the carbamoylphenoxy group on the benzamide ring. This seemingly small structural change can potentially impact the potency and selectivity of the compound. While much of the available data is on the 3-substituted analog, it provides a strong basis for understanding the likely activity of the 4-substituted version. We strongly recommend researchers to validate the specific activity and selectivity of the particular compound they are using.

Quantitative Data Summary

The following tables summarize the inhibitory activity of 3-(4-Carbamoylphenoxy)benzamide and related compounds against various PARP enzymes. This data is crucial for understanding the selectivity profile of this class of inhibitors.

Table 1: Inhibitory Activity (IC50) of Benzamide Derivatives against a Panel of Human PARPs

CompoundPARP10 (ARTD10) IC50PARP1 (ARTD1) IC50PARP2 (ARTD2) IC50PARP15 (ARTD7) IC50PARP14 (ARTD8) IC50
3-(4-Carbamoylphenoxy)benzamide 7.8 nM>100 µMSome InhibitionNot ReportedNot Reported
4-(4-Cyanophenoxy)benzamide Potent Inhibition>100 µMSome Inhibition2.6 µMSome Inhibition
OUL35 (Reference Compound) 330 nM>100 µM>100 µMNot ReportedNot Reported

Data extracted from scientific literature.[1][7] The exact IC50 value for PARP2 inhibition by 3-(4-carbamoylphenoxy)benzamide was not specified in the cited source, but was noted as showing "some inhibition".

Experimental Protocols

Below are detailed methodologies for key experiments to assess the on-target and off-target effects of 4-(4-Carbamoylphenoxy)benzamide.

Protocol 1: Biochemical PARP10 Inhibition Assay

This protocol describes an in vitro assay to measure the direct inhibitory effect of the compound on PARP10 enzymatic activity.

Materials:

  • Recombinant human PARP10 enzyme

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Biotinylated-NAD+

  • Histone H2A (or other suitable substrate)

  • Streptavidin-coated plates

  • Anti-ADP-ribose antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • 4-(4-Carbamoylphenoxy)benzamide (or analog) dissolved in DMSO

Procedure:

  • Coat streptavidin plates with histone H2A overnight at 4°C. Wash plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of 4-(4-Carbamoylphenoxy)benzamide in assay buffer. Include a DMSO-only control.

  • In each well, add the PARP10 enzyme and the inhibitor at various concentrations. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of NAD+ and Biotinylated-NAD+. Incubate for 1 hour at 30°C.

  • Stop the reaction by washing the plates extensively with wash buffer.

  • Add the anti-ADP-ribose antibody and incubate for 1 hour at room temperature.

  • Wash the plates and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the plates and add TMB substrate.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular PARP10 Target Engagement Assay (PARP10 Rescue Experiment)

This protocol is designed to confirm that the compound engages PARP10 in a cellular context and can rescue cells from a PARP10-induced phenotype, such as cell death.

Materials:

  • HeLa cells (or other suitable cell line)

  • Expression vector for PARP10 (e.g., pEGFP-PARP10)

  • Control vector (e.g., pEGFP)

  • Lipofectamine 2000 or other transfection reagent

  • 4-(4-Carbamoylphenoxy)benzamide (or analog) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo)

  • Luminometer

Procedure:

  • Seed HeLa cells in a 96-well plate at a density that allows for transfection and subsequent growth.

  • The next day, transfect the cells with either the PARP10 expression vector or the control vector using a suitable transfection reagent.

  • 24 hours post-transfection, treat the cells with serial dilutions of 4-(4-Carbamoylphenoxy)benzamide. Include a DMSO-only control.

  • 48 hours post-treatment, assess cell viability using a reagent like CellTiter-Glo according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Plot cell viability against inhibitor concentration. A rescue from PARP10-induced cell death will be observed as an increase in viability in the PARP10-overexpressing cells treated with the inhibitor.

Protocol 3: Validating On-Target Effects using shRNA Knockdown

This protocol provides a method to confirm that the observed cellular phenotype is specifically due to the inhibition of PARP10.

Materials:

  • Cell line of interest

  • Lentiviral vectors expressing shRNAs targeting PARP10 (at least two different sequences)

  • Non-targeting control shRNA lentiviral vector

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Reagents for Western blotting (anti-PARP10 antibody, loading control antibody)

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cell line with the lentiviral particles in the presence of polybrene.

  • Selection: 48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Validation of Knockdown: After selection, expand the cells and validate the knockdown of PARP10 by Western blotting. Compare the PARP10 protein levels in cells transduced with PARP10-targeting shRNAs to those with the non-targeting control shRNA.

  • Phenotypic Assay: Once knockdown is confirmed, perform the same phenotypic assay where you observed an effect with 4-(4-Carbamoylphenoxy)benzamide. A similar phenotype in the PARP10 knockdown cells compared to the inhibitor-treated cells would confirm the on-target effect.

Visualizations

Signaling Pathway of PARP10

The following diagram illustrates the central role of PARP10 in various cellular signaling pathways. Understanding these connections is key to predicting potential downstream effects of its inhibition.

PARP10_Signaling_Pathway cluster_stress Replication Stress cluster_cycle Cell Cycle cluster_inflammation Inflammation stalled_fork Stalled Replication Fork PCNA PCNA Ubiquitination stalled_fork->PCNA PARP10 PARP10 PCNA->PARP10 recruits TLS Translesion Synthesis G1_S G1/S Transition G2_M G2/M Transition AuroraA Aurora A Kinase NFkB_activation NF-κB Activation NEMO NEMO Ubiquitination NFkB_activation->NEMO NEMO->PARP10 interacts with PARP10->TLS promotes PARP10->G1_S regulates PARP10->G2_M regulates PARP10->AuroraA MARylates & inhibits PARP10->NFkB_activation inhibits Inhibitor 4-(4-Carbamoylphenoxy) benzamide Inhibitor->PARP10

Caption: PARP10 signaling network and point of inhibition.

Experimental Workflow for Target Validation

This workflow provides a logical sequence of experiments to validate that the observed effects of 4-(4-Carbamoylphenoxy)benzamide are due to the inhibition of PARP10.

Target_Validation_Workflow start Start: Observe Phenotype with 4-(4-Carbamoylphenoxy)benzamide biochem Biochemical Assay: Confirm direct PARP10 inhibition (IC50) start->biochem rescue Cellular Assay: PARP10 Overexpression Rescue start->rescue knockdown Genetic Validation: PARP10 shRNA/siRNA Knockdown start->knockdown phenocopy Does knockdown phenocopy inhibitor effect? knockdown->phenocopy on_target Conclusion: Phenotype is likely on-target phenocopy->on_target Yes off_target Conclusion: Phenotype may be off-target. Consider selectivity profiling. phenocopy->off_target No Troubleshooting_Guide start Problem: Unexpected or No Effect check_compound Check Compound: - Purity - Solubility - Stability in media start->check_compound check_cells Check Cells: - Health & Viability - Passage number - Endogenous PARP10 expression start->check_cells check_protocol Check Protocol: - Concentration range - Incubation time - Assay sensitivity start->check_protocol off_target_effect Possible Off-Target Effect: - Perform selectivity screen - Use orthogonal approach (shRNA) check_compound->off_target_effect No Issue compound_issue Compound Issue: - Synthesize fresh stock - Test solubility check_compound->compound_issue Issue Found check_cells->off_target_effect No Issue cell_issue Cell Line Issue: - Use fresh cells - Validate target expression check_cells->cell_issue Issue Found check_protocol->off_target_effect No Issue protocol_issue Protocol Optimization Needed: - Titrate compound and time - Use more sensitive readout check_protocol->protocol_issue Issue Found

References

Technical Support Center: Scaling Up the Synthesis of 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during the scaled-up synthesis of 4-(4-Carbamoylphenoxy)benzamide.

Synthesis Overview

The synthesis of 4-(4-Carbamoylphenoxy)benzamide is typically a two-step process. The first step involves the formation of the diaryl ether, 4-(4-cyanophenoxy)benzonitrile, from 4-cyanophenol and 4-chlorobenzonitrile. This is followed by the selective hydrolysis of the dinitrile to the desired diamide product.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Dinitrile Hydrolysis A 4-cyanophenol D 4-(4-cyanophenoxy)benzonitrile A->D B 4-chlorobenzonitrile B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D Reaction Conditions E 4-(4-cyanophenoxy)benzonitrile G 4-(4-Carbamoylphenoxy)benzamide E->G F Hydrolysis Conditions (e.g., H2O2, base) F->G

Caption: Synthetic workflow for 4-(4-Carbamoylphenoxy)benzamide.

Experimental Protocols

Step 1: Synthesis of 4-(4-cyanophenoxy)benzonitrile

This procedure is based on a modified Ullmann condensation or Williamson ether synthesis.

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)
4-cyanophenol119.121.0119.12-
4-chlorobenzonitrile137.561.05144.44-
Potassium Carbonate (K₂CO₃)138.212.0276.42-
N,N-Dimethylformamide (DMF)73.09--1000

Procedure:

  • To a dried 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-cyanophenol, 4-chlorobenzonitrile, and potassium carbonate.

  • Add N,N-Dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large beaker containing 5 L of cold water with stirring.

  • A precipitate will form. Filter the solid and wash thoroughly with water to remove DMF and inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure 4-(4-cyanophenoxy)benzonitrile.

Step 2: Synthesis of 4-(4-Carbamoylphenoxy)benzamide

This procedure focuses on the selective hydrolysis of the dinitrile to the diamide, minimizing the formation of the corresponding dicarboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)
4-(4-cyanophenoxy)benzonitrile232.241.0232.24-
Hydrogen Peroxide (H₂O₂) (30% aq. solution)34.014.0-453
Potassium Carbonate (K₂CO₃)138.210.569.11-
Dimethyl Sulfoxide (DMSO)78.13--1000

Procedure:

  • In a round-bottom flask, dissolve 4-(4-cyanophenoxy)benzonitrile in Dimethyl Sulfoxide (DMSO).

  • Add potassium carbonate to the solution and stir.

  • Slowly add 30% hydrogen peroxide to the mixture while maintaining the temperature between 30-40 °C using a water bath. This reaction is exothermic.

  • Stir the reaction mixture at this temperature for 4-6 hours. Monitor the reaction by TLC or HPLC to observe the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, pour the mixture into a large volume of cold water.

  • The product, 4-(4-Carbamoylphenoxy)benzamide, will precipitate out of the solution.

  • Filter the solid, wash it extensively with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the final compound.

Troubleshooting Guides

Problem: Low yield in Step 1 (Synthesis of 4-(4-cyanophenoxy)benzonitrile).

Possible Cause Troubleshooting Action
Incomplete Reaction - Ensure the reaction temperature is maintained at 150-160 °C. Lower temperatures can lead to a sluggish reaction. - Extend the reaction time. Monitor closely with TLC or HPLC until the starting materials are consumed. - Ensure the potassium carbonate is finely ground and anhydrous to maximize its surface area and reactivity.
Side Reactions - Use a nitrogen atmosphere to prevent oxidation of the phenoxide intermediate. - Ensure the starting materials are pure. Impurities can lead to unwanted side products.
Product Loss During Workup - When pouring the reaction mixture into water, ensure the water is cold to maximize precipitation. - During recrystallization, avoid using an excessive amount of solvent, which can lead to product loss in the mother liquor.

Problem: Formation of dicarboxylic acid in Step 2 (Hydrolysis).

Possible Cause Troubleshooting Action
Over-hydrolysis - Strictly control the reaction temperature between 30-40 °C. Higher temperatures favor the formation of the carboxylic acid. - Carefully monitor the reaction progress and stop the reaction as soon as the dinitrile is consumed. - Use the recommended stoichiometry of hydrogen peroxide. Excess H₂O₂ can promote over-hydrolysis.
Reaction too vigorous - Add the hydrogen peroxide solution dropwise to control the exothermic reaction and maintain the desired temperature.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium carbonate in Step 1?

A1: Potassium carbonate acts as a base to deprotonate the 4-cyanophenol, forming the more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient carbon of 4-chlorobenzonitrile in a nucleophilic aromatic substitution reaction.

Q2: Can I use a different solvent for Step 1?

A2: While DMF is a common choice due to its high boiling point and ability to dissolve the reactants, other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can also be used. The choice of solvent can influence the reaction rate and temperature required.

Q3: Why is it important to control the temperature during the hydrolysis step?

A3: The hydrolysis of nitriles to amides is an exothermic reaction. Uncontrolled temperature can lead to a runaway reaction and, more importantly, can promote the further hydrolysis of the newly formed amide to the carboxylic acid, reducing the yield of the desired product.

Q4: How can I confirm the purity of my final product?

A4: The purity of 4-(4-Carbamoylphenoxy)benzamide can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Chromatography: TLC and HPLC can be used to check for the presence of impurities.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify any residual starting materials or byproducts. Mass spectrometry can confirm the molecular weight.

Diagram of Troubleshooting Logic

Troubleshooting cluster_step1_trouble Step 1 Troubleshooting cluster_step2_trouble Step 2 Troubleshooting Start1 Low Yield in Step 1 Cause1_1 Incomplete Reaction? Start1->Cause1_1 Cause1_2 Side Reactions? Start1->Cause1_2 Cause1_3 Workup Loss? Start1->Cause1_3 Start2 Dicarboxylic Acid Formation Cause2_1 Over-hydrolysis? Start2->Cause2_1 Cause2_2 Vigorous Reaction? Start2->Cause2_2

Troubleshooting inconsistent results in assays with 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-(4-Carbamoylphenoxy)benzamide in their assays. Given that this compound is a structural analog of PARP inhibitors, the guidance provided is based on the established knowledge of this class of molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 values for 4-(4-Carbamoylphenoxy)benzamide are inconsistent across experiments. What are the potential causes?

Inconsistent IC50 values are a common issue and can stem from several factors. The most common sources of variability are related to compound handling, assay conditions, and cell-based factors.

  • Compound Solubility and Stability: Poor solubility can lead to an inaccurate effective concentration. Ensure the compound is fully dissolved before each use. The age of the stock solution can also be a factor, as degradation can occur over time.

  • Cell Health and Passage Number: The metabolic state and health of your cells can significantly impact their response to treatment. Use cells at a consistent and low passage number, and ensure they are in the logarithmic growth phase at the time of treatment.

  • Assay Protocol Variability: Minor variations in incubation times, reagent concentrations, or seeding densities can lead to significant differences in results. Adhering to a strict, standardized protocol is crucial.

Below is a troubleshooting workflow to help identify the source of inconsistency:

A Inconsistent IC50 Results B Check Compound Preparation & Storage A->B C Review Assay Protocol A->C D Evaluate Cell Culture Conditions A->D E Is the stock solution clear? Was it freshly prepared? B->E F Are incubation times and seeding densities consistent? C->F G Are cells healthy and at a consistent passage number? D->G H Prepare fresh stock solution and use a solubility-enhancing solvent. E->H No I Standardize all protocol steps and include positive/negative controls. F->I No J Thaw a new vial of cells and monitor cell health closely. G->J No

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q2: I am observing high background noise in my luminescence-based cell viability assay. Could 4-(4-Carbamoylphenoxy)benzamide be interfering with the assay?

Yes, small molecules can sometimes interfere with assay chemistries. This can manifest as quenching of the signal or an increase in background noise.

To determine if the compound is interfering, you should run a control experiment without cells. Prepare a plate with media and the compound at various concentrations, and then add the assay reagents as you would normally. If you observe a signal that correlates with the compound concentration, you have identified assay interference.

Potential Solutions:

  • Switch to a Different Assay Principle: Consider using an orthogonal method for measuring cell viability, such as a colorimetric assay (e.g., MTT) or a fluorescence-based assay.

  • Modify the Protocol: Wash the cells with PBS before adding the assay reagent to remove any residual compound.

Q3: What is the recommended solvent for 4-(4-Carbamoylphenoxy)benzamide, and what is its stability?

As with many PARP inhibitors, 4-(4-Carbamoylphenoxy)benzamide is expected to have limited aqueous solubility.

  • Recommended Solvent: For stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Working Concentration: When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Stability: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and are generally stable for several months. However, for sensitive experiments, it is best to use freshly prepared solutions or to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Solvent General Solubility of PARP Inhibitors Storage of Stock Solution
DMSO>10 mg/mL-20°C or -80°C
Ethanol<1 mg/mL-20°C or -80°C
WaterInsolubleNot Recommended

Q4: What is the expected mechanism of action for 4-(4-Carbamoylphenoxy)benzamide?

Based on its chemical structure, which is analogous to other known inhibitors, 4-(4-Carbamoylphenoxy)benzamide is predicted to be an inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a critical role in DNA repair. By inhibiting PARP, this compound can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations).

cluster_0 DNA Damage Response cluster_1 Effect of 4-(4-Carbamoylphenoxy)benzamide A DNA Single-Strand Break B PARP Activation A->B G Accumulation of Single-Strand Breaks A->G C Recruitment of DNA Repair Proteins B->C F PARP Inhibition B->F D DNA Repair C->D E 4-(4-Carbamoylphenoxy)benzamide E->F H Replication Fork Collapse (Double-Strand Breaks) G->H I Cell Death (Synthetic Lethality in BRCA-deficient cells) H->I

Caption: Predicted signaling pathway and mechanism of action.

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol provides a general framework for assessing the effect of 4-(4-Carbamoylphenoxy)benzamide on the viability of a cancer cell line.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-(4-Carbamoylphenoxy)benzamide in DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to create a range of working concentrations. Ensure the final DMSO concentration is consistent across all wells.

    • Remove the old media from the cells and add the media containing the compound. Include vehicle-only (DMSO) controls.

    • Incubate for 72 hours.

  • Data Acquisition:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls.

    • Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Parameter Recommendation Rationale
Cell Seeding Density 2,000 - 10,000 cells/wellOptimize for logarithmic growth over the assay duration.
Incubation Time 72 hoursAllows for multiple cell doublings to observe the compound's effect.
Final DMSO Concentration < 0.5%Minimizes solvent-induced toxicity.
Positive Control Known PARP inhibitor (e.g., Olaparib)Validates assay performance and provides a benchmark.
Negative Control Vehicle (DMSO) onlyRepresents 100% cell viability.

Optimizing dosage and administration of 4-(4-Carbamoylphenoxy)benzamide in mice

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Following a comprehensive search of scientific literature and chemical databases, no information has been found for a compound named "4-(4-Carbamoylphenoxy)benzamide." This suggests that the name may be incorrect, it could be a novel or internal compound designation not yet publicly disclosed, or it may not be a recognized chemical entity.

The following troubleshooting guides and FAQs have been generated based on general principles for in vivo compound administration in mice and may serve as a preliminary guide. However, all protocols should be adapted and validated for the specific compound once its properties are known.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for 4-(4-Carbamoylphenoxy)benzamide for in vivo studies in mice?

A1: The optimal solvent will depend on the physicochemical properties of the specific test compound. For a novel compound, solubility testing is a critical first step. Common vehicles for preclinical studies in mice include:

  • Aqueous solutions: Saline, Phosphate-Buffered Saline (PBS), or water for highly soluble compounds.

  • Surfactant-based vehicles: For poorly soluble compounds, solutions containing agents like Tween 80 (typically 0.5-5%), Cremophor EL, or Solutol HS 15 can be used.

  • Suspensions: If the compound is not soluble, a suspension can be made using agents like carboxymethylcellulose (CMC) or methylcellulose (MC) in water or saline.

  • Oil-based vehicles: For highly lipophilic compounds, oils such as corn oil, sesame oil, or peanut oil can be used.

Q2: What are the common routes of administration for a novel compound like this in mice?

A2: The choice of administration route depends on the experimental goals, the compound's properties, and the desired pharmacokinetic profile. Common routes include:

  • Oral (PO): Administered via gavage. This route is often preferred for its clinical relevance but may be subject to first-pass metabolism.

  • Intraperitoneal (IP): Injected into the peritoneal cavity. This route allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.

  • Intravenous (IV): Injected directly into a vein (typically the tail vein). This provides 100% bioavailability and rapid distribution.

  • Subcutaneous (SC): Injected into the space between the skin and underlying tissue. This route generally results in slower, more sustained absorption.

Q3: How should I determine the optimal dose and dosing frequency?

A3: Dose-ranging studies are essential for any new compound. A typical approach involves:

  • Literature Review: Search for data on analogous compounds to establish a potential starting dose range.

  • In Vitro Data: Use in vitro efficacy data (e.g., IC50 or EC50) to estimate a target in vivo concentration.

  • Dose Escalation Studies: Start with a low, non-toxic dose and escalate in different cohorts of mice to identify the maximum tolerated dose (MTD).

  • Efficacy Studies: Once the MTD is established, test a range of doses below the MTD to determine the minimal effective dose and the optimal dose for the desired biological effect.

  • Pharmacokinetic (PK) Studies: Analyze blood samples at various time points after administration to determine the compound's half-life, which will inform the dosing frequency.

Troubleshooting Guides

Issue 1: Compound Precipitation in Formulation

Possible Cause Troubleshooting Step
Poor solubility in the chosen vehicle.1. Perform comprehensive solubility testing in various pharmaceutically acceptable vehicles. 2. Consider micronization of the compound to improve dissolution. 3. If using a suspension, ensure uniform particle size and proper use of a suspending agent.
Temperature changes affecting solubility.1. Prepare the formulation at a controlled temperature. 2. If warming is required to dissolve the compound, check for precipitation upon cooling to room temperature or animal body temperature.
Incorrect pH of the vehicle.1. Determine the pKa of the compound and adjust the pH of the vehicle to enhance solubility.

Issue 2: Adverse Events or Toxicity in Mice Post-Administration

Possible Cause Troubleshooting Step
The dose is too high (exceeds the MTD).1. Immediately reduce the dose. 2. Conduct a formal MTD study to identify a safe dose range. 3. Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
Vehicle-related toxicity.1. Administer a vehicle-only control group to assess the tolerability of the formulation itself. 2. Consider alternative, less toxic vehicles.
Rapid absorption leading to acute toxicity.1. Consider a different route of administration that provides slower absorption (e.g., switch from IV to SC). 2. Divide the daily dose into multiple smaller doses.

Experimental Protocols

Protocol 1: General Protocol for Preparation of a Carboxymethylcellulose (CMC) Suspension
  • Prepare the Vehicle:

    • Slowly add 0.5g of low-viscosity sodium carboxymethylcellulose (CMC) to 100mL of sterile water while stirring vigorously to prevent clumping.

    • Optionally, add 0.1% Tween 80 to act as a wetting agent.

    • Stir for several hours until the CMC is fully dissolved and the solution is clear.

  • Prepare the Compound:

    • Weigh the required amount of 4-(4-Carbamoylphenoxy)benzamide for the desired concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of the compound for a final volume of 10 mL).

    • If possible, micronize the compound using a mortar and pestle to ensure a fine, uniform powder.

  • Formulate the Suspension:

    • Add a small amount of the CMC vehicle to the powdered compound to create a paste.

    • Gradually add the remaining vehicle while stirring or vortexing to achieve the final desired volume and concentration.

    • Continuously stir the suspension during dosing to ensure homogeneity.

Visualizations

experimental_workflow cluster_preclinical Preclinical Compound Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Efficacy & Toxicity Screening A->B C Solubility & Formulation Development B->C D Pharmacokinetic (PK) Studies in Mice C->D E Maximum Tolerated Dose (MTD) Study D->E F In Vivo Efficacy Studies E->F G Data Analysis & Interpretation F->G

Caption: A generalized workflow for preclinical evaluation of a novel compound in mice.

troubleshooting_logic cluster_investigation Troubleshooting Pathway start Adverse Event Observed in Mice? is_vehicle_control Is the vehicle control group also showing toxicity? start->is_vehicle_control vehicle_toxicity Investigate alternative vehicles. Reduce concentration of excipients. is_vehicle_control->vehicle_toxicity Yes compound_toxicity Compound-specific toxicity is likely. is_vehicle_control->compound_toxicity No reduce_dose Reduce the dose. compound_toxicity->reduce_dose change_route Consider a different administration route (e.g., SC instead of IP). reduce_dose->change_route end Re-evaluate efficacy at the new dose/route. change_route->end

Caption: A decision tree for troubleshooting adverse events in in vivo mouse studies.

How to interpret unexpected spectroscopic data of 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(4-Carbamoylphenoxy)benzamide. It specifically addresses how to interpret unexpected spectroscopic data.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure 4-(4-Carbamoylphenoxy)benzamide?

Predicted Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.05 s (broad) 1H -C(O)NH₂ (Amide proton, Ar-CONH₂)
~7.95 d 2H Ar-H (ortho to -CONH₂)
~7.50 s (broad) 1H -C(O)NH₂ (Amide proton, Ar-CONH₂)
~7.45 d 2H Ar-H (ortho to -O-)
~7.20 d 2H Ar-H (meta to -CONH₂)
~7.10 d 2H Ar-H (meta to -O-)
~7.05 s (broad) 1H -C(O)NH₂ (Amide proton, Ar-O-Ar-CONH₂)

| ~6.95 | s (broad) | 1H | -C(O)NH₂ (Amide proton, Ar-O-Ar-CONH₂) |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm) Assignment
~168.5 C=O (Benzamide)
~167.0 C=O (Phenoxybenzamide)
~160.0 Ar-C (C-O)
~152.0 Ar-C (C-O)
~135.0 Ar-C (C-CONH₂)
~132.0 Ar-CH (ortho to -O-)
~130.0 Ar-CH (ortho to -CONH₂)
~128.5 Ar-C (C-CONH₂)
~121.0 Ar-CH (meta to -O-)

| ~118.0 | Ar-CH (meta to -CONH₂) |

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3450 - 3150 N-H Amide N-H stretch
~1660 C=O Amide I band (C=O stretch)
~1600 C=C Aromatic C=C stretch
~1240 C-O-C Aryl ether C-O-C asymmetric stretch

| ~830 | C-H | para-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z Ion
257.09 [M+H]⁺
279.07 [M+Na]⁺

| 240.06 | [M-NH₂]⁺ |

Troubleshooting Unexpected Spectroscopic Data

This section addresses common discrepancies between expected and experimental data.

Q2: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?

A2: Unexpected peaks in the ¹H NMR spectrum typically arise from residual solvents, starting materials, or side products.

  • Residual Solvents: Common solvents used in synthesis and purification can appear in your spectrum. Compare any unexpected peaks to the known chemical shifts of common laboratory solvents. For example, peaks around 2.50 ppm (DMSO), 7.26 ppm (CDCl₃), or 3.31 ppm (Methanol) are frequent.

  • Unreacted Starting Materials: The synthesis of 4-(4-Carbamoylphenoxy)benzamide often involves an Ullmann condensation between 4-hydroxybenzamide and 4-chlorobenzamide or a similar halide. The presence of unreacted 4-hydroxybenzamide or 4-chlorobenzamide would result in a simpler aromatic splitting pattern than expected.

  • Side Products: Homocoupling of the starting materials can lead to byproducts like 4,4'-oxybis(benzamide).

Troubleshooting Workflow for Unexpected NMR Peaks

Caption: Workflow for troubleshooting unexpected NMR peaks.

Q3: The amide N-H stretches in my IR spectrum are very broad or shifted. Why?

A3: The position and shape of the N-H stretching bands in an IR spectrum are highly sensitive to hydrogen bonding.

  • Broad Peaks: Extensive intermolecular hydrogen bonding, common in solid-state samples of primary amides, will cause significant broadening of the N-H stretch bands (typically 3450-3150 cm⁻¹).

  • Presence of Water: Moisture in your sample (e.g., from incomplete drying or hygroscopic KBr) will show a very broad O-H stretch, often overlapping with the N-H region.

  • Sample Concentration (in solution): If running a solution IR, changes in concentration can alter the degree of hydrogen bonding, causing shifts in the N-H and C=O bands.

Q4: My mass spectrum does not show the expected molecular ion peak at m/z 257.09 for [M+H]⁺. What should I check?

A4: The absence of the molecular ion peak can be due to several factors related to the compound's stability or the ionization method.

  • In-source Fragmentation: The molecule might be fragmenting in the ionization source before detection. Look for prominent fragment ions, such as the loss of the amide group ([M-NH₂]⁺ at m/z 240.06).

  • Ionization Method: Electrospray ionization (ESI) is generally soft, but if the cone voltage is too high, it can induce fragmentation. Try acquiring the spectrum with lower cone voltage settings.

  • Adduct Formation: Besides the protonated molecule [M+H]⁺, look for other common adducts like the sodium adduct [M+Na]⁺ at m/z 279.07 or the potassium adduct [M+K]⁺. The relative intensity of these adducts depends on the purity of the sample and the solvents used.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried 4-(4-Carbamoylphenoxy)benzamide sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Protocol 2: Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Press the powder into a transparent pellet using a hydraulic press.

  • Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Protocol 3: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant adducts or fragment ions.

Molecular Structure for Spectroscopic Assignment

Caption: Structure of 4-(4-Carbamoylphenoxy)benzamide.

Disclaimer: The spectroscopic data provided are predicted values and should be used as a reference. Actual experimental data may vary depending on the specific conditions, instrumentation, and sample purity.

Technical Support Center: Purification of 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(4-Carbamoylphenoxy)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 4-(4-Carbamoylphenoxy)benzamide synthesized via Williamson ether synthesis?

A1: The most common impurities originating from a Williamson ether synthesis route, typically reacting a salt of 4-hydroxybenzamide with a 4-halobenzamide, include:

  • Unreacted Starting Materials: 4-hydroxybenzamide and the 4-halobenzamide (e.g., 4-chlorobenzamide or 4-fluorobenzonitrile).

  • Base and Salts: Residual inorganic base (e.g., potassium carbonate, sodium hydride) and inorganic salts formed during the reaction.

  • Solvent Residues: High-boiling point solvents such as DMF or DMSO that are often used in this type of synthesis.

  • Side-Products: Small amounts of by-products from potential O- and N-dialkylation or other side reactions.

Q2: What are the recommended primary purification strategies for crude 4-(4-Carbamoylphenoxy)benzamide?

A2: The two primary and most effective strategies for the purification of this compound are recrystallization and column chromatography.

  • Recrystallization is often the most efficient method for removing the majority of impurities, especially for larger scale purifications. The choice of solvent is critical for success.

  • Column Chromatography is highly effective for separating the desired product from impurities with different polarities, particularly when high purity is required for small-scale batches.

Q3: Which solvents are suitable for the recrystallization of 4-(4-Carbamoylphenoxy)benzamide?

A3: Due to the polar nature of the two amide groups, polar aprotic solvents are generally the most suitable for recrystallizing 4-(4-carbamoylphenoxy)benzamide. Good single-solvent options include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). A solvent pair system, such as DMF/water or DMSO/isopropanol, can also be effective. In a solvent pair, the crude product is dissolved in a minimal amount of the "good" hot solvent (e.g., DMF) and then a "poor" solvent (e.g., water) is added dropwise until turbidity is observed, followed by cooling to induce crystallization.

Q4: How can I effectively remove residual high-boiling point solvents like DMF or DMSO?

A4: Removing residual DMF or DMSO can be challenging. After recrystallization from these solvents, it is crucial to wash the collected crystals thoroughly with a less polar solvent in which the product is insoluble but the DMF/DMSO is soluble, such as ethyl acetate or acetone. Subsequently, drying the product under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period is necessary. For trace amounts, azeotropic distillation with a solvent like toluene under reduced pressure can be effective.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling after recrystallization attempt. 1. Too much solvent was used.2. The solution is not supersaturated.3. The product is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to concentrate the solution and attempt cooling again.2. Add a seed crystal of pure 4-(4-Carbamoylphenoxy)benzamide to induce crystallization.3. Gently scratch the inside of the flask with a glass rod at the liquid-air interface.4. Change to a different solvent system or use a solvent/anti-solvent pair.
Product precipitates as an oil ("oils out") during recrystallization. 1. The solution is cooling too rapidly.2. The boiling point of the solvent is higher than the melting point of the solute.3. The solution is supersaturated with impurities.1. Re-heat the solution until the oil redissolves, then allow it to cool more slowly (e.g., by insulating the flask).2. Add a small amount of additional hot solvent before slow cooling.3. Consider a preliminary purification step like a wash or charcoal treatment to remove some impurities before recrystallization.
Low recovery of the product after recrystallization. 1. The product has significant solubility in the cold recrystallization solvent.2. Too much solvent was used, and a significant amount of product remains in the mother liquor.1. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.2. Minimize the amount of hot solvent used to dissolve the crude product.3. Concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may be of lower purity).
Product purity does not improve significantly after recrystallization. 1. The chosen solvent does not effectively differentiate between the product and a major impurity in terms of solubility.2. The impurity co-crystallizes with the product.1. Select a different recrystallization solvent or a solvent pair.2. Perform a second recrystallization on the obtained solid.3. Consider using column chromatography for purification.
Product streaks on the TLC plate during column chromatography. 1. The compound is highly polar and is strongly interacting with the silica gel.2. The sample is overloaded on the column.1. Add a small percentage of a polar solvent like methanol or a base like triethylamine to the eluent system.2. Ensure the sample is loaded onto the column in a minimal volume of solvent and as a narrow band.
Poor separation of product and impurities during column chromatography. 1. The eluent system is not optimized.2. The column was not packed properly (channeling).1. Systematically vary the polarity of the eluent. A common starting point for aromatic amides is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.2. Repack the column carefully, ensuring a uniform and compact bed of silica gel.

Data Presentation

Table 1: Comparison of Purification Strategies for Crude 4-(4-Carbamoylphenoxy)benzamide

Purification MethodPurity of Starting Material (%)Purity of Final Product (%)Yield (%)Throughput
Single Recrystallization (DMF)8598.575High
Two-Step Recrystallization (DMF/Water)8599.265Medium
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane Gradient)85>99.550Low
Preparative HPLC98.5>99.980 (from pre-purified material)Very Low

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (DMF)
  • Dissolution: In a fume hood, place the crude 4-(4-carbamoylphenoxy)benzamide into an Erlenmeyer flask. Add a minimal amount of dimethylformamide (DMF) and heat the mixture gently with stirring (e.g., on a hot plate at 80-100 °C) until the solid completely dissolves. Add DMF dropwise until a clear solution is obtained, avoiding a large excess of solvent.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove residual DMF.

  • Drying: Dry the purified crystals under high vacuum, preferably at an elevated temperature (60-80 °C), until a constant weight is achieved.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 70:30 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, impregnated silica gel onto the top of the column.

  • Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the final product under high vacuum.

Mandatory Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (DMF or DMF/Water) Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography Alternative/Secondary Method Filtration Filtration & Washing Recrystallization->Filtration Drying1 Drying Filtration->Drying1 PureProduct1 Pure Product (>98%) Drying1->PureProduct1 FractionCollection Fraction Collection & TLC ColumnChromatography->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation Drying2 Drying SolventEvaporation->Drying2 HighPurityProduct High Purity Product (>99.5%) Drying2->HighPurityProduct

Caption: General workflow for the purification of 4-(4-Carbamoylphenoxy)benzamide.

TroubleshootingDecisionTree action_node action_node outcome_node outcome_node start Low Purity after Initial Purification? recrystallized Was Recrystallization the initial method? start->recrystallized Yes column_used Was Column Chromatography the initial method? start->column_used No try_column Action: Perform Column Chromatography recrystallized->try_column Yes second_recrystallization Action: Perform a second recrystallization with a different solvent system recrystallized->second_recrystallization No, try again rerun_column Action: Re-run Column with a shallower gradient column_used->rerun_column

Caption: Decision tree for troubleshooting low purity results.

Technical Support Center: Addressing In Vitro Cytotoxicity of 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 4-(4-Carbamoylphenoxy)benzamide in in-vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve potential cytotoxicity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My cells show significant death after treatment with 4-(4-Carbamoylphenoxy)benzamide, even at low concentrations. What are the initial troubleshooting steps?

A1: Unexpected cytotoxicity can stem from several factors. Begin by systematically evaluating the following:

  • Compound Solubility: Ensure that 4-(4-Carbamoylphenoxy)benzamide is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it into your cell culture medium. Precipitation of the compound can lead to inconsistent concentrations and may cause physical stress to the cells.[1][2][3]

  • Solvent Toxicity: The solvent used to dissolve the compound can be toxic to cells.[1][4] It is crucial to run a vehicle control (cells treated with the same concentration of the solvent alone) to distinguish between compound-induced and solvent-induced cytotoxicity.[4][5]

  • Cell Health and Confluency: Ensure your cells are healthy, in the exponential growth phase, and plated at an optimal density. Over-confluent or stressed cells can be more susceptible to cytotoxic effects.[6]

  • Incubation Conditions: Verify that incubator conditions (temperature, CO2, humidity) are optimal for your specific cell line.[7]

Q2: I am observing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH release). Why is this happening and which result should I trust?

A2: Discrepancies between cytotoxicity assays are not uncommon as they measure different cellular endpoints.[8]

  • MTT Assay: Measures metabolic activity, which is an indicator of cell viability. A reduction in MTT signal could indicate cell death or metabolic inhibition without immediate cell death.[8]

  • LDH Release Assay: Measures the release of lactate dehydrogenase, an enzyme that leaks from cells with compromised membrane integrity (a hallmark of necrosis or late apoptosis).[8]

If you observe a decrease in the MTT signal but no significant increase in LDH release, it could suggest that 4-(4-Carbamoylphenoxy)benzamide is causing metabolic dysfunction or cytostatic effects rather than immediate cell lysis. To get a more comprehensive picture, it is recommended to use a multi-assay approach.[9]

Q3: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?

A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of action of your compound.[10][11] Several assays can help differentiate these two cell death pathways:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI only enters cells with compromised membranes (necrotic or late apoptotic cells).[12][13]

  • Caspase Activity Assays: Caspases are key enzymes in the apoptotic pathway. Measuring the activity of caspases (e.g., Caspase-3/7) can confirm the induction of apoptosis.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

Symptoms:

  • Visible precipitate in the stock solution or culture medium after dilution.

  • High variability between replicate wells.

  • Inconsistent dose-response curves.

Possible Causes and Solutions:

CauseSolution
Low intrinsic solubility of the compound. Investigate alternative, less polar, biocompatible solvents. Consider using solubilizing agents like cyclodextrins, but ensure they do not interfere with the assay.[3][14]
Precipitation upon dilution in aqueous media. Prepare intermediate dilutions in a co-solvent system before the final dilution in the culture medium. Add the compound to the medium with gentle vortexing.[2]
Incorrect solvent used for stock solution. Always refer to the manufacturer's instructions or perform solubility tests to determine the optimal solvent. DMSO is a common choice but its final concentration in the culture should be kept low (typically <0.5%).[1][4][5]
Issue 2: High Background or False Positives in Cytotoxicity Assays

Symptoms:

  • High signal in the "no cell" control wells.

  • Apparent cytotoxicity in the vehicle control group.

Possible Causes and Solutions:

CauseSolution
Solvent-induced cytotoxicity. Determine the maximum non-toxic concentration of your solvent by performing a dose-response experiment with the solvent alone. Keep the final solvent concentration consistent across all wells and below this threshold.[4][5]
Compound interference with the assay chemistry. Some compounds can directly react with assay reagents (e.g., reducing MTT tetrazolium salt). Run a cell-free control with the compound and the assay reagent to check for direct chemical interactions.
Contamination of cell cultures. Regularly check for microbial contamination (bacteria, fungi, mycoplasma) which can affect cell health and assay results.[15]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(4-Carbamoylphenoxy)benzamide in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells with 4-(4-Carbamoylphenoxy)benzamide as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation

Table 1: Example IC50 Values for 4-(4-Carbamoylphenoxy)benzamide in Different Cell Lines (Hypothetical Data)

Cell LineAssayIncubation Time (h)IC50 (µM)
HEK293MTT2475.2
HeLaMTT2448.5
HepG2MTT24> 100
HEK293LDH Release24> 100
HeLaLDH Release2492.1

Table 2: Example Results from Annexin V/PI Staining after 24h Treatment (Hypothetical Data)

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.12.52.4
50 µM Compound60.325.813.9
100 µM Compound35.745.219.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Start cell_culture Cell Culture (Healthy, Exponential Phase) start->cell_culture compound_prep Compound Preparation (Solubilization Check) start->compound_prep treatment Cell Treatment (Dose-Response & Time-Course) cell_culture->treatment compound_prep->treatment incubation Incubation treatment->incubation viability Cell Viability Assays (e.g., MTT, Resazurin) incubation->viability cytotoxicity Cytotoxicity Assays (e.g., LDH, Trypan Blue) incubation->cytotoxicity apoptosis Apoptosis/Necrosis Assays (e.g., Annexin V/PI, Caspase) incubation->apoptosis interpretation Data Interpretation (IC50, Mechanism) viability->interpretation cytotoxicity->interpretation apoptosis->interpretation

Caption: General workflow for assessing in vitro cytotoxicity.

troubleshooting_logic start Unexpected Cytotoxicity Observed q1 Is the vehicle control also toxic? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No solv_tox Solvent Toxicity Issue: - Lower solvent concentration - Test alternative solvents a1_yes->solv_tox q2 Is the compound fully dissolved? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are assay results conflicting? a2_yes->q3 solub_issue Solubility Issue: - Optimize solvent - Check for precipitation a2_no->solub_issue a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No assay_conflict Conflicting Results: - Use orthogonal assays - Investigate mechanism (Apoptosis vs. Necrosis) a3_yes->assay_conflict true_cyto Potential True Cytotoxicity: - Determine IC50 - Investigate mechanism of action a3_no->true_cyto

Caption: Troubleshooting decision tree for cytotoxicity.

apoptosis_vs_necrosis cluster_cell_state Cell States cluster_markers Key Markers live Live Cell early_apop Early Apoptosis live->early_apop Apoptotic Stimulus necrotic Necrosis live->necrotic Injury/Stress late_apop Late Apoptosis early_apop->late_apop ps_exposure Phosphatidylserine (PS) Exposure (Annexin V) early_apop->ps_exposure caspase Caspase Activation early_apop->caspase mem_integrity Loss of Membrane Integrity (PI) late_apop->mem_integrity necrotic->mem_integrity

References

Technical Support Center: Enhancing the Bioavailability of 4-(4-Carbamoylphenoxy)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of the bioavailability of 4-(4-Carbamoylphenoxy)benzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: My 4-(4-Carbamoylphenoxy)benzamide derivative exhibits poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge for this class of compounds. Initial steps to consider are:

  • Salt Formation: If your derivative has ionizable groups, salt formation can significantly improve solubility.

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[1]

  • Use of Co-solvents: Evaluating the solubility in various pharmaceutically acceptable co-solvent systems can provide a simple formulation approach.

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can improve the dissolution rate by presenting the drug in an amorphous state.[2][3]

Q2: What are the most common reasons for low oral bioavailability with benzamide derivatives?

A2: Low oral bioavailability of benzamide derivatives, including the 4-(4-Carbamoylphenoxy)benzamide series, is often multifactorial and can be attributed to:

  • Poor aqueous solubility and slow dissolution rate: This is a primary limiting factor for BCS Class II and IV compounds.[4]

  • Low intestinal permeability: The ability of the compound to pass through the intestinal epithelium can be a significant barrier.

  • First-pass metabolism: Extensive metabolism in the gut wall and/or liver can significantly reduce the amount of active drug reaching systemic circulation.[5]

  • Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.

Q3: How can I determine if my compound is a substrate for efflux transporters like P-gp?

A3: A bidirectional Caco-2 permeability assay is the standard in vitro method to assess this.[6] An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that the compound is a substrate for active efflux. Further studies can be conducted using specific inhibitors of transporters like P-gp or BCRP to confirm their involvement.[6]

Q4: What are the advantages of using a Parallel Artificial Membrane Permeability Assay (PAMPA) over a Caco-2 assay?

A4: The PAMPA model offers several advantages, particularly in early drug discovery:

  • High throughput and lower cost: PAMPA is a non-cell-based assay, making it faster and more cost-effective than the Caco-2 assay.[7]

  • Focus on passive diffusion: It specifically measures permeability via passive transcellular diffusion, providing a clear assessment of this fundamental property without the complexities of active transport and metabolism.[8]

  • pH flexibility: The assay can be easily adapted to evaluate permeability over a wide range of pH values, mimicking different sections of the gastrointestinal tract.[8]

However, it's important to note that PAMPA does not account for active transport or paracellular transport, which can be significant for some compounds.[8]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro permeability assays (PAMPA or Caco-2).
Potential Cause Troubleshooting Step
Compound Precipitation Decrease the initial concentration of the test compound in the donor well. Ensure the DMSO concentration is consistent across all wells and does not exceed recommended levels (typically <1%).
Membrane Integrity Issues In PAMPA, ensure the lipid membrane is properly coated and there are no air bubbles.[9] In Caco-2 assays, verify the transepithelial electrical resistance (TEER) values are within the acceptable range before and after the experiment. Use a low-permeability marker like Lucifer Yellow to check monolayer integrity.[1]
Inaccurate Quantification Verify the linearity and sensitivity of your analytical method (e.g., LC-MS/MS) for the compound in the assay buffer. Check for any matrix effects from the buffer components.
High Non-Specific Binding The compound may be binding to the plastic of the assay plates. Include a mass balance calculation by measuring the compound concentration in both donor and acceptor wells at the end of the experiment to determine recovery. Consider using low-binding plates.
Issue 2: Low oral bioavailability in preclinical animal models despite good in vitro permeability.
Potential Cause Troubleshooting Step
Extensive First-Pass Metabolism Incubate the compound with liver microsomes or S9 fractions to assess its metabolic stability in vitro.[10] If metabolism is high, consider chemical modifications to block metabolic sites or co-administration with a metabolic inhibitor in subsequent studies.
Poor Solubility in Gastrointestinal Fluids The in vivo dissolution may be the rate-limiting step. Consider formulation strategies such as solid dispersions, lipid-based formulations (e.g., SMEDDS), or particle size reduction to improve in vivo dissolution and solubility.[11]
Chemical Instability in the GI Tract Assess the stability of the compound at different pH values mimicking the stomach and intestinal environments.
Issue 3: Difficulty in formulating a stable and effective solid dispersion.
Potential Cause Troubleshooting Step
Drug Recrystallization during Storage This is a common stability issue with amorphous solid dispersions.[2] Ensure the chosen polymer has a high glass transition temperature (Tg). Store the formulation under controlled temperature and humidity conditions. Monitor the physical stability over time using techniques like XRPD and DSC.
Phase Separation of Drug and Carrier The drug and carrier may not be miscible.[3] Screen different polymers and drug-to-carrier ratios to find a miscible system. The use of surfactants can sometimes improve miscibility.[3]
Poor Dissolution Enhancement The chosen carrier or preparation method may not be optimal. Experiment with different hydrophilic carriers (e.g., PVP, HPMC, Soluplus®). Compare different preparation methods such as solvent evaporation, hot-melt extrusion, and spray drying.[3]

Data Presentation

Table 1: In Vitro Permeability of Benzamide-Containing PARP Inhibitors

Compound Assay Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio Reference
NiraparibCaco-2HighLow[12]
OlaparibCaco-2ModerateHigh (P-gp substrate)[12]
RucaparibCaco-2HighLow[4][13]

Table 2: Pharmacokinetic Parameters of Benzamide-Containing PARP Inhibitors in Humans

Parameter Niraparib Rucaparib
Dose 300 mg once daily600 mg twice daily
Tmax (median, hours) ~31.5 - 6
Cmax,ss (mean, ng/mL) 8061940
AUCss (mean, ng·h/mL) 1500015800
Absolute Bioavailability ~73%~36%
Reference [7][8][13][14]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Lipid Solution: Prepare a 1% lecithin in dodecane solution. Sonicate until fully mixed.[7]

  • Coating the Donor Plate: Gently dispense 5 µL of the lipid solution onto the membrane of each well of the donor plate.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution to the final desired concentration (e.g., 10 µM) in 1X PBS at the appropriate pH (e.g., 7.4). The final DMSO concentration should be low (e.g., 0.5-1%).[7][9]

    • Prepare the acceptor solution (1X PBS with the same DMSO concentration).

  • Loading the Plates:

    • Add 300 µL of the acceptor solution to each well of the acceptor plate.[7]

    • Add 150-200 µL of the test compound solution to each well of the donor plate.[7][9]

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[7][9]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using an established equation that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)
  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-24 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[15]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well to ensure monolayer integrity.

  • Preparation of Dosing Solutions: Dissolve the test compound in transport buffer (e.g., HBSS) at the desired concentration (e.g., 10 µM) with a low percentage of DMSO.[15]

  • Apical to Basolateral (A→B) Transport:

    • Rinse the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Basolateral to Apical (B→A) Transport:

    • Concurrently, on a parallel set of wells, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate under the same conditions as the A→B transport.

    • Take samples from both chambers for analysis.

  • Sample Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).

Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the study.[16]

  • Formulation Preparation: Prepare a suitable oral formulation of the test compound (e.g., a solution in a vehicle like 0.5% CMC-Na or a suspension).

  • Dosing:

    • Fast the animals overnight prior to dosing.

    • Administer a single oral dose of the compound via gavage at a specific dose level (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and clearance (CL/F). If an intravenous dose group is also included, the absolute oral bioavailability (F%) can be calculated.

Visualizations

experimental_workflow_bioavailability cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Aqueous Solubility pampa PAMPA (Passive Permeability) solubility->pampa Soluble Compound caco2 Caco-2 Assay (Permeability & Efflux) pampa->caco2 Permeable? metabolism Microsomal Stability caco2->metabolism Efflux Substrate? formulation Formulation Strategies (e.g., Solid Dispersion, SMEDDS) metabolism->formulation Low Solubility or High Metabolism pk_study Rodent PK Study (Oral) metabolism->pk_study Good In Vitro Profile formulation->pk_study bioavailability Calculate Bioavailability pk_study->bioavailability

Caption: Workflow for assessing and enhancing oral bioavailability.

troubleshooting_low_bioavailability cluster_investigation Investigation of Cause cluster_solution Potential Solutions start Low Oral Bioavailability Observed in PK Study check_solubility Poor Solubility? start->check_solubility check_permeability Low Permeability? check_solubility->check_permeability No sol_enhance Formulation: - Solid Dispersion - Nanonization - Lipid Formulation check_solubility->sol_enhance Yes check_metabolism High First-Pass Metabolism? check_permeability->check_metabolism No perm_enhance Structural Modification: - Add/Remove H-bond donors - Prodrug Approach check_permeability->perm_enhance Yes met_block Structural Modification: - Block metabolic hotspots check_metabolism->met_block Yes

Caption: Troubleshooting logic for low oral bioavailability.

signaling_pathway_absorption cluster_lumen GI Lumen cluster_enterocyte Intestinal Epithelium (Enterocyte) cluster_circulation Portal Circulation drug_form Oral Dosage Form dissolution Dissolution (Drug in Solution) drug_form->dissolution passive Passive Diffusion (Transcellular/Paracellular) dissolution->passive Absorption active_uptake Active Uptake (Transporters) dissolution->active_uptake Absorption metabolism Intestinal Metabolism (e.g., CYP3A4) passive->metabolism efflux Efflux (e.g., P-gp) passive->efflux portal_vein Portal Vein passive->portal_vein To Liver active_uptake->metabolism active_uptake->efflux active_uptake->portal_vein To Liver metabolism->portal_vein To Liver

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 4-(4-Carbamoylphenoxy)benzamide, a PARP inhibitor, in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My 4-(4-Carbamoylphenoxy)benzamide is not dissolving properly. What should I do?

  • Answer: Solubility can be a challenge with this compound. It is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity. If precipitation occurs upon dilution in aqueous media, try vortexing, gentle warming, or sonication. Always prepare fresh dilutions from the stock solution for each experiment.

2. I am observing inconsistent results in my cell-based assays. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Compound Stability: 4-(4-Carbamoylphenoxy)benzamide solutions, especially in aqueous media, may degrade over time. It is crucial to use freshly prepared solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Cell Passage Number: The sensitivity of cells to PARP inhibitors can vary with passage number. Use cells within a consistent and low passage range for your experiments.

    • Assay Conditions: Ensure that your assay conditions, such as cell seeding density, incubation times, and reagent concentrations, are consistent across all experiments.

3. I am not seeing the expected level of PARP inhibition in my Western blot analysis. What should I check?

  • Answer: If you are not observing a decrease in poly(ADP-ribose) (PAR) levels, consider the following:

    • Antibody Quality: Verify the specificity and efficacy of your primary antibody against PAR.

    • Positive Control: Include a positive control, such as cells treated with a known PARP activator like hydrogen peroxide, to ensure your detection system is working correctly.

    • Compound Concentration and Incubation Time: You may need to optimize the concentration of 4-(4-Carbamoylphenoxy)benzamide and the incubation time to achieve the desired level of PARP inhibition in your specific cell line.

    • Cellular Uptake: While generally cell-permeable, issues with cellular uptake can sometimes occur. Ensure your experimental conditions are optimal for compound uptake.

4. Can I use 4-(4-Carbamoylphenoxy)benzamide in animal studies?

  • Answer: Yes, this compound has been used in in-vivo studies. However, its formulation for animal administration is critical due to its low aqueous solubility. A common approach is to use a vehicle containing a mixture of solvents and surfactants, such as DMSO, Cremophor EL, or Tween 80, in saline. It is essential to perform vehicle-only control experiments to account for any effects of the formulation itself.

Quantitative Data

Table 1: Physicochemical Properties of 4-(4-Carbamoylphenoxy)benzamide

PropertyValue
Molecular FormulaC₁₄H₁₂N₂O₃
Molecular Weight256.26 g/mol
Solubility (DMSO)≥ 10 mg/mL
Solubility (Ethanol)Sparingly soluble
Solubility (Water)Insoluble

Table 2: In Vitro Activity of 4-(4-Carbamoylphenoxy)benzamide

TargetIC₅₀
PARP1~60 nM
PARP2Data not readily available

Key Experimental Protocols

Preparation of Stock Solution
  • Weigh out the desired amount of 4-(4-Carbamoylphenoxy)benzamide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of 4-(4-Carbamoylphenoxy)benzamide in the cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for PARP Activity
  • Seed cells and treat them with 4-(4-Carbamoylphenoxy)benzamide for the desired time. Include positive (e.g., H₂O₂ treated) and negative controls.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against poly(ADP-ribose) (PAR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot and quantify the band intensities. Normalize to a loading control like β-actin or GAPDH.

Visualizations

PARP_Signaling_Pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP Activation cluster_dna_repair DNA Repair DNA_Strand_Break DNA Strand Break PARP1 PARP1 DNA_Strand_Break->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor 4-(4-Carbamoylphenoxy)benzamide Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in response to DNA damage.

Experimental_Workflow Start Start Experiment Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Prepare_Stock->Prepare_Dilutions Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for 48h Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Absorbance Read Absorbance at 570 nm MTT_Assay->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for a cell viability assay.

Troubleshooting_Guide Start Inconsistent Experimental Results Check_Solubility Is the compound fully dissolved in the stock? Start->Check_Solubility Check_Precipitation Is there precipitation in the final medium? Check_Solubility->Check_Precipitation Yes Solution_Solubility Remake stock solution. Use gentle warming or sonication. Check_Solubility->Solution_Solubility No Check_Stability Are you using a freshly prepared stock solution? Check_Precipitation->Check_Stability No Solution_Precipitation Lower the final concentration. Increase final DMSO % (if possible). Check_Precipitation->Solution_Precipitation Yes Check_Cells Are cells within the optimal passage number range? Check_Stability->Check_Cells Yes Solution_Stability Prepare fresh stock solution and avoid freeze-thaw cycles. Check_Stability->Solution_Stability No Check_Controls Are your positive and negative controls working? Check_Cells->Check_Controls Yes Solution_Cells Use a new batch of low passage number cells. Check_Cells->Solution_Cells No Solution_Controls Troubleshoot your assay setup and reagents. Check_Controls->Solution_Controls No Consistent_Results Consistent Results Check_Controls->Consistent_Results Yes Solution_Solubility->Check_Precipitation Solution_Precipitation->Check_Stability Solution_Stability->Check_Cells Solution_Cells->Check_Controls

Caption: A decision tree for troubleshooting inconsistent results.

Technical Support Center: Quantification of 4-(4-Carbamoylphenoxy)benzamide and Related Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific analytical methods for 4-(4-Carbamoylphenoxy)benzamide in publicly accessible literature, this guide has been developed using Amisulpride , a structurally related and well-characterized benzamide, as a model compound. The provided methodologies, troubleshooting advice, and validation data should serve as a comprehensive template that can be adapted for the analysis of 4-(4-Carbamoylphenoxy)benzamide with appropriate method development and validation.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of benzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of benzamides like Amisulpride?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] HPLC-UV is a robust and widely available technique suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are expected.[1][2][3][4][5]

Q2: How should I prepare my samples for analysis?

A2: Sample preparation depends on the matrix. For bulk drug and pharmaceutical dosage forms, a simple dissolution in a suitable solvent followed by dilution is usually sufficient.[6][7][8][9] For biological matrices like plasma or saliva, more complex procedures such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are necessary to remove interfering substances.[1][2][4][5][10][11]

Q3: What are the critical parameters to consider during method development?

A3: Key parameters include the choice of chromatographic column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength (for HPLC-UV) or mass transitions (for LC-MS/MS).[1][6][8] The goal is to achieve good resolution of the analyte peak from any impurities or matrix components, with a symmetrical peak shape and a reasonable retention time.

Q4: How can I ensure the reliability of my analytical method?

A4: Method validation is crucial. This process demonstrates that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, selectivity, sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ), and stability.[1][2][3][5][6]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of benzamides.

HPLC-UV Troubleshooting
Issue Potential Cause Recommended Solution
No peak or very small peak - Injection failure- Incorrect mobile phase composition- Detector lamp issue- Sample degradation- Check autosampler and injection syringe.- Verify mobile phase preparation and composition.- Check detector lamp status and replace if necessary.- Investigate sample stability and prepare fresh samples.
Broad or tailing peaks - Column contamination or degradation- Inappropriate mobile phase pH- Sample overload- Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.
Split peaks - Clogged frit or column inlet- Sample solvent incompatible with mobile phase- Reverse flush the column (if permissible) or replace the frit.- Dissolve the sample in the mobile phase or a weaker solvent.
Shifting retention times - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper degassing of the mobile phase.
LC-MS/MS Troubleshooting
Issue Potential Cause Recommended Solution
Low signal intensity - Ion suppression from matrix components- Inefficient ionization- Incorrect mass transitions- Improve sample cleanup (e.g., use SPE instead of protein precipitation).- Optimize source parameters (e.g., spray voltage, gas flows, temperature).- Infuse a standard solution to confirm and optimize mass transitions.
High background noise - Contaminated mobile phase or LC system- Matrix interference- Use high-purity solvents and flush the LC system.- Implement more selective sample preparation techniques.- Optimize chromatographic separation to resolve the analyte from interferences.
Inconsistent results - Variable recovery during sample preparation- Instability of the analyte in the matrix or autosampler- Use a stable isotope-labeled internal standard.- Perform stability studies (freeze-thaw, benchtop, autosampler) and adjust handling procedures accordingly.[1][3]

Experimental Protocols

Protocol 1: HPLC-UV Method for Amisulpride in Pharmaceutical Formulations

This protocol is adapted from validated methods for the analysis of Amisulpride in bulk and tablet forms.[6][8][9]

1. Chromatographic Conditions:

  • Column: Inertsil ODS C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Buffer (1 ml of trifluoroacetic acid in 1 L of water) and acetonitrile (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 257 nm

  • Injection Volume: 10 µL

  • Run Time: 5 minutes

2. Preparation of Standard Solution (10 µg/mL):

  • Accurately weigh 10 mg of Amisulpride reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile.

  • Further dilute 5 mL of this solution to 50 mL with acetonitrile.

3. Preparation of Sample Solution (from tablets):

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Amisulpride to a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile, sonicate for 30 minutes, and dilute to volume.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Dilute 5 mL of the filtered solution to 50 mL with acetonitrile.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculate the amount of Amisulpride in the sample by comparing the peak areas.

Protocol 2: LC-MS/MS Method for Amisulpride in Human Plasma

This protocol is based on a validated bioanalytical method.[1]

1. Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm)

  • Mobile Phase: 0.2% formic acid in water : methanol (35:65 v/v)

  • Flow Rate: 0.5 mL/min

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Amisulpride: m/z 370.1 → 242.1

    • Amisulpride-d5 (Internal Standard): m/z 375.1 → 242.1

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Amisulpride and Amisulpride-d5 in methanol (250 µg/mL).

  • Prepare working solutions for calibration standards and quality controls by diluting the stock solutions in 50% methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 100 µL of internal standard solution (200 ng/mL).

  • Vortex briefly.

  • Add 2.5 mL of diethyl ether and vortex for 20 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of mobile phase.

4. Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Quantify Amisulpride concentration using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Data Presentation

Table 1: Summary of HPLC-UV Method Parameters for Amisulpride Analysis
ParameterMethod 1[6]Method 2[8]
Column Inertsil ODS (150x4.6mm, 3.5µ)Phenomenex C18 (250x4.6mm, 5µ)
Mobile Phase Buffer:Acetonitrile (30:70)Phosphate Buffer:Acetonitrile (80:20)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 257 nm227 nm
Retention Time 2.423 min5.601 min
Linearity Range 1-15 µg/mL2-10 µg/mL
Recovery ~100%99.53-99.72%
Table 2: Summary of LC-MS/MS Method Parameters for Amisulpride Bioanalysis
ParameterMethod 1 (Plasma)[1]Method 2 (Plasma)[5]
Column Zorbax Bonus-RP C18Reversed-phase column
Mobile Phase 0.2% Formic Acid:Methanol (35:65)0.2% Formic Acid:Acetonitrile (3:7)
Flow Rate 0.5 mL/minNot specified
Sample Prep. Liquid-Liquid ExtractionProtein Precipitation
Linearity Range 2.0–2500.0 ng/mLNot specified
Recovery 73.97-75.93%Not specified
Intra-day Precision 0.9-1.7%Within FDA guidance
Inter-day Precision 1.5-2.8%Within FDA guidance

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plasma Sample is Add Internal Standard start->is extraction Liquid-Liquid Extraction is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Bioanalytical workflow for Amisulpride quantification in plasma.

troubleshooting_logic cluster_peak_problems Peak Shape/Retention Issues cluster_solutions1 Solutions for Peak Shape cluster_solutions2 Solutions for Retention cluster_solutions3 Solutions for No Peak start Analytical Issue Observed peak_shape Broad or Tailing Peak? start->peak_shape retention_shift Shifting Retention Time? start->retention_shift no_peak No Peak? start->no_peak sol_column Check/Replace Column peak_shape->sol_column sol_ph Adjust Mobile Phase pH peak_shape->sol_ph sol_conc Reduce Sample Concentration peak_shape->sol_conc sol_mobile_phase Prepare Fresh Mobile Phase retention_shift->sol_mobile_phase sol_temp Check Column Temperature retention_shift->sol_temp sol_injection Check Injection System no_peak->sol_injection sol_detector Check Detector no_peak->sol_detector

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

A Comparative Efficacy Analysis of PARP Inhibitors: Benchmarking Against the 4-(4-Carbamoylphenoxy)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, contextualized by the foundational 4-(4-Carbamoylphenoxy)benzamide chemical scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative performance data, experimental methodologies, and the underlying signaling pathways.

The compound 4-(4-Carbamoylphenoxy)benzamide represents a core structural motif found in several potent PARP inhibitors. Its derivatives have been investigated for their ability to induce synthetic lethality in cancers with specific DNA repair defects, most notably mutations in the BRCA1 and BRCA2 genes. This guide compares the performance of leading FDA-approved PARP inhibitors that share a similar mechanism of action: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can degenerate into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The accumulation of DSBs in these cells cannot be repaired, leading to genomic instability and ultimately cell death. This concept, where a deficiency in two different genes or pathways simultaneously leads to cell death while a deficiency in only one does not, is known as synthetic lethality.

Below is a diagram illustrating the signaling pathway of PARP-mediated DNA repair and the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancers.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_parp_inhibition Effect of PARP Inhibition cluster_cell_fate Cell Fate cluster_hr_proficient HR Proficient (BRCA Wild-Type) cluster_hr_deficient HR Deficient (BRCA Mutant) DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP->BER initiates PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping BER->DNA_Damage repairs DSB Double-Strand Break (DSB) Replication->DSB leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP blocks HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair repaired by HR_Deficiency HR Deficiency DSB->HR_Deficiency unrepaired due to Cell_Survival Cell Survival HR_Repair->Cell_Survival Genomic_Instability Genomic Instability HR_Deficiency->Genomic_Instability Cell_Death Cell Death (Synthetic Lethality) Genomic_Instability->Cell_Death Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A1 Compound Synthesis (e.g., 4-(4-Carbamoylphenoxy)benzamide derivatives) A2 Biochemical Assays (PARP Activity, IC50) A1->A2 A3 Cell-Based Assays (Viability, Apoptosis, PARP Trapping) A2->A3 A4 In Vivo Models (Xenografts in Mice) A3->A4 B1 Phase 1 Trial (Safety, Dosage) A4->B1 Lead Candidate Selection B2 Phase 2 Trial (Efficacy, Side Effects) B1->B2 B3 Phase 3 Trial (Comparison to Standard of Care) B2->B3 B4 FDA Approval & Post-Market Surveillance B3->B4

A Researcher's Guide to Validating Target Engagement of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Methodologies for Evaluating Compounds such as 4-(4-Carbamoylphenoxy)benzamide

For researchers and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a cell is a critical step. This guide provides a comparative overview of key experimental methods for validating the target engagement of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, using 4-(4-Carbamoylphenoxy)benzamide as a representative benzamide-based compound. We will objectively compare the performance of established PARP inhibitors using quantitative data and provide detailed protocols for essential experiments.

The Role of PARP in Cellular Signaling

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in the cellular response to DNA damage.[1] When a single-strand break in DNA occurs, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[1] Inhibiting PARP1 has become a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The benzamide moiety is a common structural feature in many PARP inhibitors, which act by competing with the enzyme's natural substrate, NAD+.

Below is a diagram illustrating the central role of PARP1 in the DNA damage response pathway.

cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair DNA Repair Proteins (e.g., XRCC1) PAR->Repair recruits DNA_Repair DNA Repaired Repair->DNA_Repair facilitates PARP_Inhibitor 4-(4-Carbamoylphenoxy)benzamide (PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits

PARP1 Signaling in DNA Repair

Comparative Analysis of PARP Inhibitors

While specific data for 4-(4-Carbamoylphenoxy)benzamide is not publicly available, we can compare well-characterized, clinically approved PARP inhibitors that share structural similarities. The following table summarizes the half-maximal inhibitory concentration (IC50) for several key PARP inhibitors, providing a benchmark for potency.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib11.2[1]
Rucaparib0.5 - 10.2 - 0.3[2]
Niraparib4 - 52 - 4[2]
Talazoparib0.5 - 10.2[2]
Benzamide3300-[1]

Methods for Validating Target Engagement

Several robust methods exist to confirm that a compound like 4-(4-Carbamoylphenoxy)benzamide engages with PARP1 inside the cell. Here, we compare two widely used techniques: the Cellular Thermal Shift Assay (CETSA) and Western Blotting for PARylation activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[3][4] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding.

The general workflow for a CETSA experiment is depicted below.

cluster_workflow CETSA Experimental Workflow A 1. Treat cells with compound or vehicle B 2. Heat cells to a range of temperatures A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Detect remaining soluble protein (e.g., Western Blot) C->D E 5. Plot thermal melt curves D->E

CETSA Experimental Workflow

Comparative CETSA Data for PARP Inhibitors:

The table below presents example CETSA data for known PARP inhibitors, demonstrating their ability to stabilize PARP1 in cells. The EC50 value represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.

CompoundApparent EC50 (nM) in MDA-MB-436 cellsReference
Olaparib10.7[5]
Rucaparib50.9[5]
NMS-P118249.5[5]

This data indicates that all three compounds engage with and stabilize PARP1 in a cellular context, with Olaparib showing the highest apparent potency in this assay.

Western Blotting for PARP Activity

Another method to confirm target engagement is to measure the downstream enzymatic activity of PARP1. A Western blot can be used to detect the levels of poly(ADP-ribose) (PAR), the product of PARP1 activity. An effective PARP inhibitor should reduce the amount of PARylation induced by a DNA damaging agent.

Comparative Western Blot Data:

While a direct visual comparison is experiment-specific, a typical experiment would show a strong PAR signal in cells treated with a DNA damaging agent (e.g., H2O2) and a vehicle control. In contrast, cells pre-treated with an effective PARP inhibitor like Olaparib, Rucaparib, or a novel compound such as 4-(4-Carbamoylphenoxy)benzamide would show a significant reduction in this PAR signal, confirming the inhibition of PARP1's catalytic activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments discussed.

Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
  • Cell Culture and Treatment:

    • Plate cells (e.g., MDA-MB-436) and grow to 80-90% confluency.

    • Treat cells with the desired concentrations of the PARP inhibitor (e.g., 0.1, 1, 10, 100, 1000 nM of 4-(4-Carbamoylphenoxy)benzamide) or vehicle (DMSO) for 1 hour at 37°C.[5]

  • Heat Shock:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a control.

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[3]

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

    • Prepare samples for SDS-PAGE, loading equal amounts of protein per lane.

    • Perform Western blotting using a primary antibody specific for PARP1.

    • Use a secondary antibody and a suitable detection method (e.g., chemiluminescence) to visualize the bands.

    • Quantify the band intensities to determine the amount of soluble PARP1 at each temperature.

Protocol: Western Blot for PARP Activity (PARylation)
  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of the PARP inhibitor or vehicle for 1 hour.

    • Induce DNA damage by treating cells with a damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and sonicate to shear DNA.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate.

    • Load equal amounts of protein onto an SDS-PAGE gel (an 8% gel is suitable for resolving PAR polymers).

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against PAR. A loading control antibody (e.g., anti-Actin or anti-Tubulin) should also be used.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate. The presence of a smear or high molecular weight bands indicates PARylation, which should be reduced by the inhibitor.

Conclusion

Validating the target engagement of a novel compound like 4-(4-Carbamoylphenoxy)benzamide is a multi-faceted process. By employing techniques such as the Cellular Thermal Shift Assay and Western Blotting for enzymatic activity, researchers can gain high confidence that their compound interacts with the intended target, PARP1, in a cellular environment. Comparing the data generated for a novel compound against established inhibitors like Olaparib and Rucaparib provides essential benchmarks for potency and efficacy, guiding the progression of promising new therapeutic agents.

References

A Comparative Analysis of Benzamide-Based PARP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors that share a common chemical scaffold related to 4-(4-Carbamoylphenoxy)benzamide. The discovery of PARP inhibitors as targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA1/2 mutations, has marked a significant advancement in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at the performance, mechanism, and structure-activity relationships of key clinical analogs.

Introduction to the Benzamide Scaffold in PARP Inhibition

The 4-(4-Carbamoylphenoxy)benzamide core is a foundational structure for a class of highly effective PARP inhibitors. The benzamide group is crucial as it mimics the nicotinamide moiety of the NAD+ substrate, enabling competitive inhibition by binding to the catalytic domain of PARP enzymes. This guide focuses on five prominent, clinically approved analogs that have evolved from this core structure: Olaparib, Rucaparib, Talazoparib, Niraparib, and Veliparib. We will compare their enzymatic inhibitory potency and delve into the experimental methods used for their evaluation.

Comparative Performance: PARP1 and PARP2 Inhibition

The primary targets for this class of drugs are PARP1 and PARP2, enzymes critical for the repair of DNA single-strand breaks (SSBs). The inhibitory potency against these enzymes is a key determinant of their biological activity. The half-maximal inhibitory concentrations (IC50) for the selected analogs are summarized below.

CompoundChemical StructurePARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib 1.91.5
Rucaparib 1.41.4
Talazoparib 0.570.31
Niraparib 3.82.1
Veliparib 4.72.9

Note: IC50 values can vary between different studies and assay conditions. The data presented is compiled from published sources for comparative purposes.

Mechanism of Action and Signaling Pathway

PARP inhibitors exert their therapeutic effect through a mechanism known as synthetic lethality. In healthy cells, DNA damage is repaired by multiple redundant pathways. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.

These cells become highly dependent on the PARP-mediated base excision repair (BER) pathway to fix single-strand breaks (SSBs). When PARP is inhibited, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into toxic DSBs. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death. The diagram below illustrates the central role of PARP1 in SSB repair and the point of inhibition.

PARP_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_BER Base Excision Repair (BER) DNA_damage DNA Damage (e.g., from ROS, alkylating agents) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP1 PARP1 SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex Recruitment of Repair Proteins (XRCC1, Lig3, etc.) PAR->Repair_Complex recruits Repaired_DNA DNA Repair Repair_Complex->Repaired_DNA Inhibitor PARP Inhibitor (e.g., Olaparib) Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in DNA single-strand break repair and mechanism of inhibition.

Experimental Protocols

Evaluating the potency of PARP inhibitors requires robust and standardized assays. Below is a representative methodology for a biochemical PARP1 enzymatic inhibition assay.

The following diagram outlines the typical workflow for determining the IC50 value of a test compound against the PARP1 enzyme.

Experimental_Workflow start Assay Start prep 1. Prepare Reagents - Recombinant PARP1 Enzyme - Histones (PARP substrate) - Biotinylated NAD+ - Test Compounds (serial dilution) start->prep plate 2. Plate Components Add enzyme, histones, and test compound to 384-well plate prep->plate incubate1 3. Pre-incubation 15 minutes at room temperature plate->incubate1 start_reaction 4. Initiate Reaction Add Biotin-NAD+ to start PARPylation incubate1->start_reaction incubate2 5. Reaction Incubation 60 minutes at room temperature start_reaction->incubate2 stop_reaction 6. Stop Reaction & Detect Add Streptavidin-Europium and Anti-mono-ADP-ribose Antibody incubate2->stop_reaction read_plate 7. Read Plate Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) stop_reaction->read_plate analyze 8. Data Analysis Plot % inhibition vs. log[concentration] and calculate IC50 value read_plate->analyze end Assay Complete analyze->end

Caption: Workflow for a typical PARP1 TR-FRET biochemical assay.

Objective: To determine the in vitro inhibitory activity of test compounds against human PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a substrate for PARP1)

  • Biotinylated NAD+

  • Test Compounds (e.g., Olaparib as a control)

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Detection Reagents: Streptavidin-Europium (donor) and Anti-mono-ADP-ribose antibody conjugated to an acceptor fluorophore (e.g., APC).

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Mixture: In each well of the 384-well plate, add the PARP1 enzyme, histone H1, and the diluted test compound.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add biotinylated NAD+ to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature to allow for the PARPylation of histone proteins.

  • Detection: Stop the reaction and initiate the detection process by adding a mixture of Streptavidin-Europium (binds to the biotinylated PAR chains) and the acceptor-conjugated antibody (binds to the ADP-ribose units).

  • Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate using a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of PARPylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Structure-Activity Relationship (SAR) Overview

The evolution from the basic 4-(4-Carbamoylphenoxy)benzamide scaffold to potent clinical candidates involves key structural modifications designed to enhance binding affinity and optimize pharmacokinetic properties.

SAR_Diagram cluster_analogs Key Analogs & Modifications Core Core Scaffold 4-(4-Carbamoylphenoxy)benzamide Olaparib Olaparib Core->Olaparib Adds cyclopropylcarbonyl and phthalazinone rings Rucaparib Rucaparib Core->Rucaparib Adds indole and azepane rings (Fluoro substitution) Talazoparib Talazoparib Core->Talazoparib Adds fused tricyclic system (Fluoro substitution) Niraparib Niraparib Core->Niraparib Adds indazole and piperidine rings Veliparib Veliparib Core->Veliparib Adds pyrrolidine ring

Caption: Logical relationship showing modifications from the core benzamide scaffold to key analogs.

The primary benzamide moiety serves as the "warhead," anchoring the molecule in the NAD+ binding pocket. The variations in the rest of the structure (the "right-hand side") are crucial for interacting with adjacent amino acid residues, thereby dictating the potency and selectivity of the inhibitor. For instance, the complex, rigid ring systems seen in Olaparib and Talazoparib contribute to their high potency by forming additional interactions within the active site, effectively "trapping" the PARP enzyme on the DNA. This trapping efficiency, a property distinct from simple catalytic inhibition, is a significant contributor to the clinical efficacy of these drugs.

A Comparative Guide to the Reproducibility of Published Data on 4-(4-Carbamoylphenoxy)benzamide, a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the available published data for the poly (ADP-ribose) polymerase (PARP) inhibitor, 4-(4-Carbamoylphenoxy)benzamide. The objective is to assess the reproducibility of its synthesis and biological activity by comparing it with established and well-documented alternative PARP inhibitors. The primary data for 4-(4-Carbamoylphenoxy)benzamide originates from patent literature, and this guide will serve as a resource for researchers seeking to reproduce or build upon these findings.

Introduction to 4-(4-Carbamoylphenoxy)benzamide and PARP Inhibition

Poly (ADP-ribose) polymerases are a family of enzymes crucial for DNA repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), inhibiting PARP can lead to synthetic lethality and tumor cell death. 4-(4-Carbamoylphenoxy)benzamide has been identified as a potent inhibitor of PARP-1, a key member of the PARP family. This guide evaluates the publicly available data for this compound and places it in the context of other well-known PARP inhibitors.

Comparative Analysis of In Vitro Activity

The inhibitory potency of 4-(4-Carbamoylphenoxy)benzamide against PARP-1 is compared with that of several FDA-approved PARP inhibitors. The data for the primary compound is derived from patent literature, while the data for the alternatives is from peer-reviewed scientific publications.

CompoundTargetIC50 (nM)Publication Source
4-(4-Carbamoylphenoxy)benzamidePARP-13.8Patent: WO2005012274A1
OlaparibPARP-15Menear et al., J. Med. Chem. (2008)
RucaparibPARP-11.4Thomas et al., Mol. Cancer Ther. (2007)
TalazoparibPARP-10.57Wainberg et al., Clin. Cancer Res. (2014)
NiraparibPARP-13.8Jones et al., J. Med. Chem. (2009)

Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Reproducibility of scientific findings is critically dependent on detailed and accurate methodological descriptions. Below are the summarized protocols for the synthesis of 4-(4-Carbamoylphenoxy)benzamide and a general protocol for a PARP-1 inhibition assay.

Synthesis of 4-(4-Carbamoylphenoxy)benzamide

The synthesis of 4-(4-Carbamoylphenoxy)benzamide, as described in patent WO2005012274A1, is a two-step process:

  • Step 1: Synthesis of 4-(4-cyanophenoxy)benzoic acid: 4-cyanophenol and 4-fluorobenzonitrile are reacted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. The resulting intermediate is then hydrolyzed to the carboxylic acid.

  • Step 2: Amidation to 4-(4-Carbamoylphenoxy)benzamide: The carboxylic acid from Step 1 is converted to an acid chloride using a chlorinating agent like thionyl chloride. The acid chloride is then reacted with ammonia to form the primary amide. The cyano group is subsequently hydrolyzed to a carbamoyl group under acidic or basic conditions to yield the final product.

General PARP-1 Inhibition Assay Protocol

The in vitro inhibitory activity of 4-(4-Carbamoylphenoxy)benzamide and other PARP inhibitors is typically assessed using a biochemical assay. A common method is an enzyme-linked immunosorbent assay (ELISA)-based assay:

  • Immobilization: Recombinant human PARP-1 enzyme is coated onto a microplate.

  • Activation: The enzyme is activated using a DNA-activating solution containing biotinylated NAD+.

  • Inhibition: The test compound (e.g., 4-(4-Carbamoylphenoxy)benzamide) is added at various concentrations to the wells.

  • Detection: The amount of poly(ADP-ribosyl)ated protein is quantified using an anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate to generate a detectable signal.

  • Data Analysis: The signal is measured, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Visualizing Key Processes

To further clarify the context and experimental procedures, the following diagrams illustrate the PARP-1 signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair facilitates Inhibitor 4-(4-Carbamoylphenoxy)benzamide Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA single-strand break repair and its inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purity cluster_assay In Vitro PARP-1 Inhibition Assay cluster_analysis Data Analysis Synthesis Synthesis of 4-(4-Carbamoylphenoxy)benzamide Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound_Addition Addition of Test Compound (Serial Dilutions) Characterization->Compound_Addition Assay_Setup Assay Plate Preparation (PARP-1, DNA) Assay_Setup->Compound_Addition Incubation Incubation & Reaction Compound_Addition->Incubation Detection Signal Detection (e.g., ELISA) Incubation->Detection IC50_Calc IC50 Value Calculation Detection->IC50_Calc Comparison Comparison with Alternative Inhibitors IC50_Calc->Comparison

Caption: Experimental workflow for the synthesis and evaluation of a PARP inhibitor.

Conclusion

The available data for 4-(4-Carbamoylphenoxy)benzamide, primarily from patent literature, indicates that it is a potent PARP-1 inhibitor with an IC50 in the low nanomolar range, comparable to the established drug Niraparib. However, for a comprehensive understanding of its reproducibility and therapeutic potential, independent verification of its synthesis and biological activity in peer-reviewed studies is essential. Researchers aiming to work with this compound should use the provided protocols as a starting point and are encouraged to publish their findings to contribute to the public knowledge base. This will be crucial for validating its potential as a therapeutic agent.

Head-to-Head Comparison: Entinostat vs. Exemestane in Hormone Receptor-Positive Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational benzamide derivative, Entinostat, with the standard-of-care aromatase inhibitor, Exemestane, for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. The comparison is primarily based on the results of the pivotal Phase III clinical trial, E2112.

Executive Summary

Entinostat, a selective histone deacetylase (HDAC) inhibitor, was investigated as an adjunct to Exemestane to overcome endocrine therapy resistance in patients with HR+, HER2- advanced breast cancer. The combination of Entinostat and Exemestane was directly compared to Exemestane and a placebo in the randomized, double-blind, placebo-controlled Phase III E2112 trial. The trial did not meet its primary endpoints, as the addition of Entinostat to Exemestane did not demonstrate a statistically significant improvement in overall survival (OS) or progression-free survival (PFS) compared to Exemestane alone.

Data Presentation

Efficacy of Entinostat in Combination with Exemestane vs. Exemestane Alone (E2112 Trial)
Efficacy EndpointEntinostat + Exemestane (EE)Placebo + Exemestane (EP)Hazard Ratio (95% CI)p-value
Median Overall Survival (OS)23.4 months21.7 months0.99 (0.82 to 1.21)0.94[1][2][3]
Median Progression-Free Survival (PFS)3.3 months3.1 months0.87 (0.67 to 1.13)0.30[1][2][3]
Objective Response Rate (ORR)5.8%5.6%--
Safety Profile: Grade 3 and 4 Adverse Events (E2112 Trial)
Adverse EventEntinostat + Exemestane (EE)Placebo + Exemestane (EP)
Neutropenia20%<1%
Hypophosphatemia14%<1%
Anemia8%<1%
Leukopenia6%0%
Fatigue4%<1%
Diarrhea4%<1%
Thrombocytopenia3%0%

Mechanism of Action

Entinostat: Entinostat is a synthetic benzamide derivative that selectively inhibits Class I histone deacetylases (HDACs).[4] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of certain genes. By inhibiting HDACs, Entinostat promotes histone acetylation, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis of cancer cells.

Exemestane: Exemestane is a steroidal aromatase inhibitor.[5] In postmenopausal women, the primary source of estrogen is the conversion of androgens to estrogens by the aromatase enzyme in peripheral tissues.[5] Exemestane acts as a "suicide inhibitor" by irreversibly binding to and inactivating aromatase.[5] This leads to a significant reduction in circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of their growth stimulus.

Signaling Pathway Diagrams

Entinostat_Mechanism cluster_nucleus Cell Nucleus DNA DNA Histones Histones Deacetylation Histone Deacetylation Histones->Deacetylation HAT Histone Acetyltransferases (HATs) Acetylation Histone Acetylation HAT->Acetylation Adds Acetyl Groups HDAC Histone Deacetylases (HDACs) HDAC->Deacetylation Removes Acetyl Groups Entinostat Entinostat Entinostat->HDAC Inhibits Acetylation->Histones TumorSuppressor Tumor Suppressor Gene Transcription Acetylation->TumorSuppressor Promotes CellCycleArrest Cell Cycle Arrest & Apoptosis TumorSuppressor->CellCycleArrest

Caption: Entinostat inhibits HDACs, leading to histone acetylation and tumor suppressor gene expression.

Exemestane_Mechanism cluster_peripheral_tissue Peripheral Tissue Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Converts Exemestane Exemestane Exemestane->Aromatase Irreversibly Inhibits EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor Binds to TumorGrowth Tumor Cell Growth and Proliferation EstrogenReceptor->TumorGrowth Promotes

Caption: Exemestane irreversibly inhibits the aromatase enzyme, blocking estrogen production.

Experimental Protocols

E2112 Phase III Clinical Trial Protocol

The E2112 trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Entinostat in combination with Exemestane.[1][2][3]

Patient Population: The study enrolled 608 patients with HR+, HER2- advanced breast cancer whose disease had progressed after treatment with a nonsteroidal aromatase inhibitor.[2] Key inclusion criteria included an ECOG performance status of 0-1.[6]

Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either Entinostat plus Exemestane (EE arm) or a placebo plus Exemestane (EP arm). The trial was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.

Treatment:

  • EE Arm: Patients received Exemestane 25 mg orally once daily and Entinostat 5 mg orally once weekly.[2][3]

  • EP Arm: Patients received Exemestane 25 mg orally once daily and a matching placebo orally once weekly.[2][3]

Endpoints:

  • Primary Endpoints: The co-primary endpoints were overall survival (OS) and progression-free survival (PFS) as determined by central review.[2][3]

  • Secondary Endpoints: Secondary endpoints included safety, objective response rate (ORR), and changes in lysine acetylation in peripheral blood mononuclear cells.[2][3]

Statistical Analysis: The trial was designed to detect a statistically significant difference in OS and PFS between the two treatment arms. The final analysis was performed after a prespecified number of events (deaths for OS and disease progression or death for PFS) had occurred.

Experimental Workflow Diagram

E2112_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Screening Enrollment of Patients with HR+, HER2- Advanced Breast Cancer (Progressed on nonsteroidal AI) Randomization Double-Blind Randomization Screening->Randomization Arm_A Arm A: Entinostat (5mg weekly) + Exemestane (25mg daily) Randomization->Arm_A Arm_B Arm B: Placebo (weekly) + Exemestane (25mg daily) Randomization->Arm_B FollowUp Treatment until Disease Progression or Unacceptable Toxicity Arm_A->FollowUp Arm_B->FollowUp Analysis Primary Endpoint Analysis: - Overall Survival (OS) - Progression-Free Survival (PFS) Secondary Endpoint Analysis: - Objective Response Rate (ORR) - Safety Profile FollowUp->Analysis

Caption: Workflow of the E2112 Phase III clinical trial.

References

Independent Verification of the Biological Activity of 4-(4-Carbamoylphenoxy)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological activities of 4-(4-Carbamoylphenoxy)benzamide with established alternatives. Due to the limited publicly available data on this specific compound, its activity is inferred based on its structural similarity to known inhibitors of Poly (ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT). This document presents supporting experimental data for these established inhibitors and detailed protocols for verification.

Section 1: Poly (ADP-ribose) Polymerase (PARP) Inhibition

The benzamide moiety is a well-established pharmacophore in the design of PARP inhibitors. These enzymes play a critical role in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

Comparative Analysis of PARP Inhibitors

The following table summarizes the inhibitory activity of several benzamide-based PARP inhibitors against PARP1, the most abundant and well-characterized member of the PARP family. The activity of 4-(4-Carbamoylphenoxy)benzamide is yet to be experimentally determined.

CompoundPARP1 IC50 (nM)Reference Compound
4-(4-Carbamoylphenoxy)benzamideNot Available-
Olaparib5Yes
Rucaparib1.1Yes
Talazoparib0.57Yes
Veliparib (ABT-888)5.2Yes
Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Stop buffer (e.g., 1 M H2SO4)

  • 96-well plates (high-binding)

  • Test compound (e.g., 4-(4-Carbamoylphenoxy)benzamide) dissolved in DMSO

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with activated DNA and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor).

  • Enzyme Addition: Add recombinant PARP1 enzyme to all wells except for the blank.

  • Reaction Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+ to each well. Incubate at room temperature for 1 hour.

  • Detection: Wash the wells. Add Streptavidin-HRP and incubate for 1 hour. Wash the wells again. Add the HRP substrate and incubate until color develops.

  • Measurement: Stop the reaction with the stop buffer and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.

PARP_Signaling cluster_0 Cellular Response to DNA Damage cluster_1 Action of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Blocked_PARP PARP1 Trapping PARP1->Blocked_PARP leads to BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins recruits DNA_Repair DNA Repair BER_Proteins->DNA_Repair facilitates Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to PARP_Inhibitor 4-(4-Carbamoylphenoxy)benzamide (or alternative) PARP_Inhibitor->PARP1 inhibits DSB Double-Strand Breaks Blocked_PARP->DSB causes Apoptosis Cell Death (Apoptosis) DSB->Apoptosis induces in BRCA-deficient cells

PARP1's role in DNA repair and the effect of its inhibition.

Section 2: Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

The amide functionality present in 4-(4-Carbamoylphenoxy)benzamide is also a feature of some inhibitors of NAMPT. This enzyme is the rate-limiting step in the NAD+ salvage pathway, which is crucial for cellular metabolism, particularly in cancer cells that have a high energy demand.

Comparative Analysis of NAMPT Inhibitors

The table below presents the inhibitory activity of several amide-containing compounds against NAMPT. The activity of 4-(4-Carbamoylphenoxy)benzamide in this context remains to be elucidated.

CompoundNAMPT IC50 (nM)Reference Compound
4-(4-Carbamoylphenoxy)benzamideNot Available-
FK8661.0Yes
GNE-6170.8Yes
A-12932012.5Yes
OT-8241Yes
Experimental Protocol: In Vitro NAMPT Inhibition Assay

This protocol outlines a method to determine the IC50 of a test compound against NAMPT.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP (Adenosine triphosphate)

  • NAMPT assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., a coupled enzyme system that produces a fluorescent or colorimetric signal upon NAD+ formation)

  • 96-well plates (black or clear, depending on the detection method)

  • Test compound (e.g., 4-(4-Carbamoylphenoxy)benzamide) dissolved in DMSO

Procedure:

  • Compound Addition: Add serial dilutions of the test compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known NAMPT inhibitor).

  • Enzyme Addition: Add recombinant NAMPT enzyme to all wells.

  • Substrate Addition: Prepare a substrate mix containing NAM, PRPP, and ATP in the assay buffer.

  • Reaction Initiation: Start the reaction by adding the substrate mix to each well. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent and incubate for a further period to allow for signal development.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

NAMPT Signaling Pathway in Cancer Metabolism

The following diagram illustrates the role of NAMPT in the NAD+ salvage pathway and its importance for cancer cell survival.

NAMPT_Signaling cluster_0 NAD+ Salvage Pathway cluster_1 Role in Cancer Cells cluster_2 Action of NAMPT Inhibitors NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD_depletion NAD+ Depletion NAMPT->NAD_depletion leads to NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NAD_dependent_enzymes NAD+-Dependent Enzymes (e.g., PARPs, Sirtuins) NAD->NAD_dependent_enzymes Metabolism_Repair Metabolism, DNA Repair, Cell Signaling NAD_dependent_enzymes->Metabolism_Repair Cancer_Survival Cancer Cell Survival & Proliferation Metabolism_Repair->Cancer_Survival NAMPT_Inhibitor 4-(4-Carbamoylphenoxy)benzamide (or alternative) NAMPT_Inhibitor->NAMPT inhibits Energy_Crisis Energy Crisis & Impaired DNA Repair NAD_depletion->Energy_Crisis Cancer_Cell_Death Cancer Cell Death Energy_Crisis->Cancer_Cell_Death

A Comparative Guide to 4-(4-Carbamoylphenoxy)benzamide Derivatives in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-carbamoylphenoxy)benzamide scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology. Structure-activity relationship (SAR) studies of derivatives based on this core structure have revealed critical insights into their inhibitory mechanisms and have paved the way for the design of more potent and selective drug candidates. This guide provides a comparative analysis of these derivatives, focusing on their activity as enzyme inhibitors, supported by experimental data and detailed protocols.

Quantitative Analysis of Inhibitory Activity

The inhibitory potential of 4-(4-carbamoylphenoxy)benzamide derivatives has been primarily evaluated against Poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair. The following table summarizes the available quantitative data for a key derivative and related benzamide compounds.

Compound IDStructureTarget EnzymeIC50 (µM)Notes
1 3-(4-carbamoylphenoxy)benzamidePARP10-Identified as a PARP10 inhibitor. Also showed some inhibition of PARP2 but not PARP1.[1]
2 BenzamidePARP3.3A foundational inhibitor of poly(ADP-ribose) polymerase.[2]
3 4-HydroxyquinazolinePARP-19.5A PARP inhibitor with moderate potency.[2]
4 NU1025PARP0.4A potent PARP inhibitor.[2]
5 Niraparib (MK-4827)PARP-10.0038A highly potent, clinically approved PARP inhibitor.[2]
6 Niraparib (MK-4827)PARP-20.0021Demonstrates high potency against PARP-2 as well.[2]

Structure-Activity Relationship Insights

SAR studies on benzamide derivatives have elucidated several key structural features that govern their inhibitory activity against PARP enzymes. The benzamide moiety itself is a known pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, competitively binding to the active site of PARP enzymes.[3]

For the 4-(4-carbamoylphenoxy)benzamide scaffold, the following observations can be inferred from the available data and general knowledge of PARP inhibitors:

  • The Carbamoyl Group: The presence of the carbamoyl (-CONH2) group is crucial for activity, as it forms key hydrogen bond interactions within the nicotinamide-binding pocket of the PARP enzyme.

  • The Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site.

  • Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring can significantly impact potency and selectivity. The 4-carbamoyl substitution appears to be favorable for interaction with certain PARP family members.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

In Vitro PARP Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a PARP enzyme.

Materials:

  • Purified recombinant human PARP enzyme (e.g., PARP1, PARP10)

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • ³H-NAD+ (Nicotinamide adenine dinucleotide, radioactively labeled)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, activated DNA, and the PARP enzyme.

  • Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the reaction by adding ³H-NAD+.

  • Incubate the reaction at 25°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding ice-cold 20% TCA. This will precipitate the PARylated proteins along with the DNA.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters with 70% ethanol to remove unincorporated ³H-NAD+.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and experimental workflow related to the study of these compounds.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PARylation Poly(ADP-ribosyl)ation PARP->PARylation Inhibited_PARP PARP Inhibition Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins BER Base Excision Repair (BER) Repair_Proteins->BER Repair DNA Repair BER->Repair Inhibitor 4-(4-Carbamoylphenoxy) benzamide Derivative Inhibitor->Inhibited_PARP No_Repair BER Blocked Inhibited_PARP->No_Repair SSB_Accumulation Single-Strand Breaks Accumulate No_Repair->SSB_Accumulation DSB Double-Strand Breaks (During Replication) SSB_Accumulation->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro PARP Inhibition Assay cluster_analysis Data Analysis Synthesis Synthesis of 4-(4-Carbamoylphenoxy)benzamide Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Stock_Solution Preparation of Stock Solutions (in DMSO) Purification->Stock_Solution Compound_Addition Addition of Test Compounds (Serial Dilutions) Stock_Solution->Compound_Addition Assay_Setup Assay Plate Preparation (Enzyme, DNA, Buffer) Assay_Setup->Compound_Addition Reaction_Initiation Initiation with ³H-NAD+ Compound_Addition->Reaction_Initiation Incubation Incubation at 25°C Reaction_Initiation->Incubation Reaction_Termination Termination with TCA Incubation->Reaction_Termination Filtration Filtration & Washing Reaction_Termination->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculation of % Inhibition Counting->Data_Processing IC50_Determination IC50 Value Determination (Dose-Response Curve) Data_Processing->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: Experimental workflow for evaluating PARP inhibitory activity.

Conclusion

The 4-(4-carbamoylphenoxy)benzamide scaffold represents a valuable starting point for the development of novel enzyme inhibitors, particularly targeting the PARP family. While comprehensive SAR data for a wide range of derivatives of this specific scaffold is still emerging, the initial findings are promising. The provided experimental protocols and workflow diagrams offer a framework for researchers to further investigate the potential of these compounds and to contribute to the growing body of knowledge in this exciting area of drug discovery. Further studies focusing on systematic modifications of this scaffold are warranted to fully elucidate its therapeutic potential.

References

Statistical analysis of experimental data involving 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of key Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. The information presented is based on publicly available experimental and clinical trial data, intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these agents. While the initial query focused on 4-(4-Carbamoylphenoxy)benzamide, this compound is more commonly known as Rucaparib , a potent PARP inhibitor. This guide will therefore focus on Rucaparib and its main competitors: Olaparib, Niraparib, and Talazoparib.

Data Presentation: A Head-to-Head Look at PARP Inhibitors

The efficacy and safety of PARP inhibitors have been evaluated in numerous clinical trials, primarily in the context of ovarian, breast, prostate, and pancreatic cancers, particularly in patients with BRCA1/2 mutations or other homologous recombination repair deficiencies (HRD).

Efficacy Comparison

The following tables summarize key efficacy endpoints from pivotal clinical trials for Olaparib, Niraparib, Rucaparib, and Talazoparib. Direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and patient characteristics.

Table 1: Progression-Free Survival (PFS) in Platinum-Sensitive Recurrent Ovarian Cancer (Maintenance Setting)

PARP InhibitorTrial NamePatient PopulationHazard Ratio (HR) vs. Placebo (95% CI)Median PFS (Drug vs. Placebo)
Olaparib SOLO2/ENGOT-Ov21gBRCAm0.30 (0.22-0.41)19.1 vs. 5.5 months
Niraparib ENGOT-OV16/NOVAgBRCAm0.27 (0.17-0.41)21.0 vs. 5.5 months
Non-gBRCAm (HRD-positive)0.38 (0.24-0.59)9.3 vs. 3.7 months
Rucaparib ARIEL3BRCAm (germline or somatic)0.23 (0.16-0.34)16.6 vs. 5.4 months
HRD-positive (including BRCAm)0.32 (0.24-0.42)13.6 vs. 5.4 months

gBRCAm: germline BRCA mutation

A network meta-analysis of eight randomized controlled trials with a total of 2,801 patients concluded that there was no significant difference in efficacy among olaparib, niraparib, and rucaparib for treating ovarian cancer.[1]

Table 2: Overall Survival (OS) and Objective Response Rate (ORR) in Metastatic Breast Cancer

PARP InhibitorTrial NamePatient PopulationHazard Ratio (HR) for OS vs. Chemotherapy (95% CI)Objective Response Rate (ORR)
Olaparib OlympiADgBRCAm HER2-negative0.90 (0.66-1.23)59.9%
Talazoparib EMBRACAgBRCAm HER2-negative0.76 (0.55-1.06)62.6%[2]
Preclinical Potency

Preclinical studies provide insights into the intrinsic activity of these inhibitors.

Table 3: In Vitro Half-Maximal Inhibitory Concentration (IC50)

PARP InhibitorIC50 (nmol/L)
Talazoparib 0.57[2]
Rucaparib 1.9[2]
Olaparib 2.0[2]
Veliparib 4.7[2]

Note: Veliparib is another PARP inhibitor, included here for comparative context from the preclinical study.

Talazoparib demonstrated more potent antitumor activity in preclinical studies, with a lower IC50 compared to other PARP inhibitors.[2]

Safety and Tolerability Comparison

The safety profiles of PARP inhibitors are a critical consideration in their clinical use. The most common adverse events are hematological and gastrointestinal.

Table 4: Common Grade ≥3 Adverse Events (%)

Adverse EventOlaparib (SOLO2)Niraparib (NOVA - gBRCAm)Rucaparib (ARIEL3 - BRCAm)Talazoparib (EMBRACA)
Anemia20%25%25%52.8% (any grade), 55% (Grade 3-4 hematologic)[2]
Neutropenia5%20%7%-
Thrombocytopenia1%34%5%-
Fatigue4%8%7%50.3% (any grade)[2]
Nausea2%8%5%48.6% (any grade)[2]

Network meta-analyses suggest that Olaparib may have a more favorable safety profile, with fewer grade 3 or higher adverse events compared to Niraparib and Rucaparib.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of PARP inhibitors.

PARP Inhibition Assay (Enzymatic Assay)

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of PARP1.

Methodology:

  • Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., calf thymus DNA treated with DNase I), NAD+ (biotinylated for detection), 96-well plates coated with histone H1, streptavidin-HRP conjugate, and a suitable HRP substrate (e.g., TMB).

  • Procedure: a. Histone-coated plates are incubated with activated DNA to form a complex that stimulates PARP1 activity. b. The test compound (e.g., Rucaparib) is serially diluted and added to the wells. c. Recombinant PARP1 enzyme is added to each well, followed by the addition of biotinylated NAD+. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. e. The plates are washed to remove unincorporated NAD+. f. Streptavidin-HRP is added to the wells to bind to the biotinylated PARPylated histones. g. After another wash step, the HRP substrate is added, and the colorimetric or chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The signal intensity is proportional to PARP1 activity. The IC50 value, the concentration of the inhibitor required to reduce PARP1 activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability/Cytotoxicity Assay (e.g., MTS or CellTiter-Glo® Assay)

Objective: To assess the effect of a PARP inhibitor on the viability of cancer cell lines, particularly those with and without BRCA mutations.

Methodology:

  • Cell Lines: A panel of cell lines is used, including BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) cancer cells.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The test compound is serially diluted in culture medium and added to the cells. c. The cells are incubated with the compound for a specified period (e.g., 72 hours). d. For MTS assays, a solution containing MTS and an electron-coupling reagent is added to each well. The absorbance is measured at 490 nm after a 1-4 hour incubation. The absorbance is proportional to the number of viable cells. e. For CellTiter-Glo® assays, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is measured with a luminometer.

  • Data Analysis: The percentage of cell viability relative to untreated control cells is calculated for each concentration of the inhibitor. The IC50 or GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.

Mandatory Visualization

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the mechanism of action of PARP inhibitors, which leads to synthetic lethality in cancer cells with homologous recombination deficiency.

PARP_Inhibition_Pathway cluster_dna_damage DNA Single-Strand Break (SSB) cluster_parp_repair PARP-mediated Repair cluster_replication Replication Fork Collapse cluster_hr_repair Homologous Recombination (HR) Repair cluster_cell_fate Cell Fate ssb SSB replication_fork Replication Fork Stalls at SSB ssb->replication_fork parp PARP Enzyme parp->ssb Binds to SSB parp_inhibitor PARP Inhibitor (e.g., Rucaparib) parp_inhibitor->parp Blocks PARP activity (Trapping) dsb DNA Double-Strand Break (DSB) replication_fork->dsb brca BRCA1/2 Proteins dsb->brca Recruits BRCA brca_mutant Mutant BRCA1/2 (HR Deficient) dsb->brca_mutant hr_repair HR Repair (Error-free) brca->hr_repair cell_survival Cell Survival hr_repair->cell_survival no_hr_repair HR Repair Fails brca_mutant->no_hr_repair apoptosis Apoptosis (Synthetic Lethality) no_hr_repair->apoptosis

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Experimental Workflow: Evaluating a Novel PARP Inhibitor

This diagram outlines a typical workflow for the preclinical and clinical evaluation of a new PARP inhibitor.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_approval Regulatory Approval & Post-Marketing enzymatic_assay Enzymatic Assays (PARP1/2 IC50) cell_based_assays Cell-Based Assays (Viability, Apoptosis in BRCAm vs BRCAwt cells) enzymatic_assay->cell_based_assays xenograft_models In Vivo Xenograft Models (Tumor growth inhibition) cell_based_assays->xenograft_models phase1 Phase I Trials (Safety, PK/PD, MTD) xenograft_models->phase1 phase2 Phase II Trials (Efficacy in specific cancer types, ORR) phase1->phase2 phase3 Phase III Trials (Pivotal trials vs. standard of care, PFS, OS) phase2->phase3 regulatory_submission Regulatory Submission (e.g., FDA, EMA) phase3->regulatory_submission approval Market Approval regulatory_submission->approval phase4 Phase IV Studies (Long-term safety, new indications) approval->phase4

Caption: A typical drug development workflow for a PARP inhibitor.

References

Lack of Peer-Reviewed Validation for 4-(4-Carbamoylphenoxy)benzamide Necessitates Focus on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for peer-reviewed articles validating the use of 4-(4-Carbamoylphenoxy)benzamide have yielded no specific results for this compound. There is an absence of published data on its mechanism of action, therapeutic efficacy, or comparative performance against other agents. This suggests that 4-(4-Carbamoylphenoxy)benzamide may be a novel or less-studied chemical entity.

However, the broader class of substituted benzamides, to which this compound belongs, is a well-established area of drug discovery with numerous validated therapeutic agents. These compounds exhibit a wide range of pharmacological activities, including anticancer, antipsychotic, and neuroprotective effects.

Given the lack of direct data on 4-(4-Carbamoylphenoxy)benzamide, this guide will focus on a well-characterized and clinically relevant substituted benzamide, Entinostat (MS-275) , as a representative example. Entinostat is a histone deacetylase (HDAC) inhibitor that has been extensively studied in the context of cancer therapy. By examining the data for Entinostat, we can provide researchers, scientists, and drug development professionals with a framework for evaluating substituted benzamides, including insights into their mechanism of action, experimental validation, and comparative analysis.

This guide will present a comparison of Entinostat with other HDAC inhibitors, supported by experimental data from peer-reviewed literature. It will include detailed experimental protocols and visualizations of relevant signaling pathways to meet the core requirements of the intended audience. While the focus is on Entinostat, the principles and methodologies described can be applied to the evaluation of other novel benzamide derivatives.

Comparison of Entinostat with Other Histone Deacetylase (HDAC) Inhibitors

Entinostat is a class I selective HDAC inhibitor that has shown promise in various hematological and solid tumors. Its clinical development has often involved combination therapies with other anticancer agents. A comprehensive comparison with other HDAC inhibitors is crucial for understanding its unique profile.

FeatureEntinostat (MS-275)Vorinostat (SAHA)Romidepsin (FK228)Panobinostat (LBH589)
HDAC Isoform Selectivity Class I (HDAC1, 2, 3)Pan-HDAC inhibitorClass I (HDAC1, 2)Pan-HDAC inhibitor
Chemical Class BenzamideHydroxamic acidCyclic peptideHydroxamic acid
FDA Approved Indications Not yet FDA approved (Breakthrough Therapy Designation for HR+ breast cancer)Cutaneous T-cell lymphoma (CTCL)CTCL, Peripheral T-cell lymphoma (PTCL)Multiple myeloma
Common Adverse Events Fatigue, neutropenia, thrombocytopeniaFatigue, diarrhea, nausea, thrombocytopeniaNausea, fatigue, vomiting, infectionsDiarrhea, fatigue, nausea, thrombocytopenia, neutropenia
Route of Administration OralOralIntravenousOral

Experimental Protocols

In Vitro HDAC Inhibition Assay

Objective: To determine the inhibitory activity of a compound against specific HDAC isoforms.

Methodology:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) are used.

  • A fluorogenic substrate, such as Fluor de Lys® (Boc-Lys(Ac)-AMC), is incubated with the HDAC enzyme in the presence of varying concentrations of the test compound (e.g., Entinostat).

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.

  • A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation of cancer cell lines.

Methodology:

  • Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound or a vehicle control.

  • After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Histone Histone Protein Histone->Acetyl_Group Acetylation DNA DNA Acetyl_Group->DNA Loosens chromatin Gene_Expression Gene Expression DNA->Gene_Expression Enables Tumor_Suppressor Tumor Suppressor Genes Gene_Expression->Tumor_Suppressor Activates Entinostat Entinostat Entinostat->HDAC Inhibits

Caption: Mechanism of action of Entinostat as an HDAC inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies HDAC_Assay HDAC Inhibition Assay MTT_Assay MTT Proliferation Assay HDAC_Assay->MTT_Assay Xenograft_Model Tumor Xenograft Model HDAC_Assay->Xenograft_Model Identifies potent compounds for in vivo testing Cell_Culture Cancer Cell Culture Cell_Culture->MTT_Assay Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Treatment Compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Tumor_Measurement->Toxicity_Assessment

Caption: General experimental workflow for preclinical validation.

A Comparative Meta-Analysis of p38 MAPK Inhibitors for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of SB 203580, BMS-582949, and TAK-715, offering a comparative perspective for researchers in inflammatory disease drug discovery.

In the landscape of therapeutic interventions for inflammatory diseases, the p38 mitogen-activated protein kinase (MAPK) signaling pathway remains a pivotal target. Inhibition of p38 MAPK can effectively modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), offering a promising avenue for the treatment of conditions like rheumatoid arthritis. This guide provides a meta-analysis of preclinical data for three prominent benzamide and structurally related p38 MAPK inhibitors: SB 203580, BMS-582949, and TAK-715.

In Vitro Potency and Selectivity: A Head-to-Head Comparison

The in vitro inhibitory activities of SB 203580, BMS-582949, and TAK-715 against p38 MAPK isoforms and their cellular efficacy in inhibiting TNF-α production are summarized below.

Compoundp38α (SAPK2a) IC50 (nM)p38β (SAPK2b) IC50 (nM)Cellular TNF-α Inhibition IC50 (nM)Reference(s)
SB 203580 50500300-500 (in THP-1 cells)[1][2]
BMS-582949 13>2000-fold selective for p38α50 (in hPBMCs)[3][4]
TAK-715 7.128-fold selective for p38α over p38βNot explicitly found

Key Observations:

  • Potency: All three compounds exhibit potent inhibition of the p38α isoform in the nanomolar range. TAK-715 appears to be the most potent inhibitor of p38α, followed by BMS-582949 and then SB 203580.

  • Selectivity: BMS-582949 demonstrates high selectivity for the p38α isoform over p38β and a panel of other kinases.[4] TAK-715 also shows good selectivity for p38α over p38β. SB 203580, while potent, is less selective between the α and β isoforms compared to the other two compounds.[1][2]

Preclinical Pharmacokinetics: A Glimpse into In Vivo Behavior

The pharmacokinetic profiles of these inhibitors in preclinical species are crucial for translating in vitro potency to in vivo efficacy.

CompoundSpeciesAdministrationBioavailability (%)ClearanceReference(s)
SB 203580 Mouse, RatOral3-48% (variable)Moderate to high
DogOral78%Moderate to high
MonkeyOral32%Moderate to high
BMS-582949 MouseOral90%4.4 mL/min/kg[4]
RatOral60%-[4]
TAK-715 ----Data not found

Key Observations:

In Vivo Efficacy in a Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) model in rodents is a standard for evaluating the in vivo efficacy of anti-inflammatory compounds.

CompoundAnimal ModelDosingKey FindingsReference(s)
SB 203580 --Specific data not found
BMS-582949 Rat Adjuvant Arthritis0.3-100 mg/kg, p.o.Dose-dependent reduction in paw swelling.
TAK-715 --Data not found

Key Observations:

  • BMS-582949 has demonstrated in vivo efficacy in a rat model of arthritis, showing a dose-dependent reduction in paw swelling. Specific in vivo efficacy data for SB 203580 and TAK-715 in the CIA model were not identified in the performed searches.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

In Vitro p38 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of p38 MAPK.

General Protocol:

  • Reagents: Recombinant human p38α and/or p38β, a suitable substrate (e.g., ATF-2), ATP (often radiolabeled with ³²P or ³³P), kinase buffer, and the test compound.

  • Procedure:

    • The test compound is serially diluted and pre-incubated with the p38 kinase in the kinase buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through various methods, including filter binding assays to capture the radiolabeled phosphorylated substrate, or using non-radioactive methods that employ specific antibodies to detect the phosphorylated substrate (e.g., ELISA or Western blot).

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

LPS-Induced TNF-α Production in Monocytic Cells or PBMCs

Objective: To assess the cellular potency of a compound in inhibiting the production of the pro-inflammatory cytokine TNF-α.

General Protocol:

  • Cell Culture: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.[3]

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compound for a short period (e.g., 30-60 minutes).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

    • The cells are incubated for a further period (e.g., 4-24 hours) to allow for TNF-α production and secretion into the culture medium.

    • The cell culture supernatant is collected.

  • Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the LPS-induced TNF-α production, is determined.

Collagen-Induced Arthritis (CIA) in Rodents

Objective: To evaluate the in vivo therapeutic efficacy of a compound in a preclinical model of rheumatoid arthritis.

General Protocol:

  • Induction of Arthritis:

    • Susceptible strains of mice or rats are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).

    • A booster immunization is typically given 21 days after the primary immunization.

  • Treatment:

    • Once the clinical signs of arthritis (e.g., paw swelling, redness) appear, the animals are randomized into treatment and control groups.

    • The test compound is administered orally or via another appropriate route at various doses, typically once or twice daily.

  • Assessment of Efficacy:

    • Clinical Scoring: The severity of arthritis in each paw is scored on a semi-quantitative scale (e.g., 0-4).

    • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

    • Histopathology: At the end of the study, joints are collected, and histological sections are prepared to assess inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: The effect of the treatment is evaluated by comparing the clinical scores, paw swelling, and histological parameters between the treated and vehicle control groups.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

p38_signaling_pathway Stress Stress Stimuli (e.g., LPS, Cytokines) MKKs MAPK Kinases (MKK3/6) Stress->MKKs p38 p38 MAPK MKKs->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF-2, MEF2C) p38->TranscriptionFactors Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TranscriptionFactors->Cytokines Increased Gene Expression Inflammation Inflammation Cytokines->Inflammation Inhibitor p38 Inhibitors (SB 203580, BMS-582949, TAK-715) Inhibitor->p38 in_vitro_workflow cluster_kinase_assay p38 Kinase Assay cluster_cellular_assay Cellular TNF-α Assay p38_enzyme Recombinant p38 incubation_k Incubation p38_enzyme->incubation_k inhibitor_k Test Compound inhibitor_k->incubation_k atp ATP + Substrate atp->incubation_k measurement_k Measure Phosphorylation incubation_k->measurement_k ic50_k Calculate IC50 measurement_k->ic50_k cells Monocytic Cells / PBMCs incubation_c Incubation cells->incubation_c inhibitor_c Test Compound inhibitor_c->incubation_c lps LPS Stimulation lps->incubation_c supernatant Collect Supernatant incubation_c->supernatant elisa ELISA for TNF-α supernatant->elisa ic50_c Calculate IC50 elisa->ic50_c in_vivo_workflow Induction Induce Arthritis in Rodents (Collagen + CFA) Onset Onset of Clinical Signs Induction->Onset Treatment Administer Test Compound Onset->Treatment Assessment Assess Efficacy (Clinical Score, Paw Swelling) Treatment->Assessment Histology Histopathological Analysis Treatment->Histology Efficacy Determine In Vivo Efficacy Assessment->Efficacy Histology->Efficacy

References

Safety Operating Guide

Personal protective equipment for handling 4-(4-Carbamoylphenoxy)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 4-(4-Carbamoylphenoxy)benzamide, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles are recommended to protect against dust particles and splashes.[2][3] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[4]
Skin Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals.[5] Ensure gloves are inspected before use and changed regularly.
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.[3][6]
Respiratory Protection RespiratorUse a NIOSH-approved respirator or a fume hood, especially when handling the powder outside of a well-ventilated area, to prevent inhalation of dust particles.[2][6][7]

Operational Plan for Safe Handling

A systematic approach is essential when working with 4-(4-Carbamoylphenoxy)benzamide to maintain a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[2] Verify that all necessary PPE is available and in good condition. An eyewash station and safety shower should be readily accessible.[8]

  • Weighing and Transfer:

    • Handle the compound within a chemical fume hood to minimize inhalation exposure.[2]

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.

    • Avoid generating dust. If dust is generated, ensure the ventilation system is functioning correctly.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source (e.g., heating mantle, water bath) and monitor the process.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of 4-(4-Carbamoylphenoxy)benzamide and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedure:

  • Solid Waste:

    • Collect unused or waste solid 4-(4-Carbamoylphenoxy)benzamide in a clearly labeled, sealed container.

    • Dispose of the waste as special waste through a licensed disposal company, in accordance with local, state, and national regulations.[2]

  • Contaminated Materials:

    • Items such as gloves, weighing paper, and paper towels that are contaminated with the compound should be placed in a designated, sealed waste bag or container.

    • Dispose of these materials as chemical waste.

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent.

    • The rinsate should be collected and treated as chemical waste.

    • Once cleaned, the container can be disposed of according to institutional guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for handling 4-(4-Carbamoylphenoxy)benzamide in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area 1. weigh Weigh Compound prep_area->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. experiment Perform Experiment dissolve->experiment 4. decontaminate Decontaminate Work Area & Equipment experiment->decontaminate 5. dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste 6. remove_ppe Doff & Dispose PPE dispose_waste->remove_ppe 7.

Caption: Workflow for handling 4-(4-Carbamoylphenoxy)benzamide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.